Propiomazine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1-[10-[2-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-5-18(23)15-10-11-20-17(12-15)22(13-14(2)21(3)4)16-8-6-7-9-19(16)24-20/h6-12,14H,5,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOIBTBFPOZKGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023520 | |
| Record name | Propiomazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Propiomazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014915 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
235-245 °C @ 0.5 MM HG | |
| Record name | PROPIOMAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3275 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SLOWLY OXIDIZED WHEN MOISTENED OR IN AQUEOUS SOLN ON PROLONGED EXPOSURE TO AIR &/OR LIGHT; 1 G SOL IN 4.5 ML WATER; FREELY SOL IN ALCOHOL; INSOL IN BENZENE /HYDROCHLORIDE/, 7.03e-03 g/L | |
| Record name | Propiomazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00777 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PROPIOMAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3275 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Propiomazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014915 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
362-29-8 | |
| Record name | (±)-Propiomazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=362-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propiomazine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000362298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propiomazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00777 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Propiomazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propiomazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.043 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPIOMAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/242Z0PM79Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PROPIOMAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3275 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Propiomazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014915 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
MP: 160-161 °C; CRYSTALS FROM ISOPROPANOL /MALEATE/, MP: 201-206 °C /HYDROCHLORIDE/, MP: 240-242 °C /METHIODIDE/ | |
| Record name | PROPIOMAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3275 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Propiomazine's Mechanism of Action in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propiomazine, a phenothiazine (B1677639) derivative, exerts its effects on the central nervous system (CNS) through a complex multi-receptor antagonist profile. While primarily recognized for its sedative and antihistaminic properties, it also possesses antipsychotic features. This technical guide provides an in-depth exploration of propiomazine's mechanism of action, detailing its interactions with key neurotransmitter systems. Due to the limited availability of specific quantitative binding affinity data in publicly accessible literature, this guide focuses on its well-documented qualitative receptor antagonism, supported by detailed experimental protocols for the methodologies used to characterize such compounds. Visualizations of the core signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of its pharmacodynamics.
Introduction
Propiomazine is a first-generation antihistamine and a phenothiazine derivative with sedative, antiemetic, and weak antipsychotic properties.[1][2][3] Structurally related to promethazine, it is clinically used for the management of insomnia and for preoperative sedation and anxiety relief.[1][2] Its therapeutic effects and side-effect profile are a direct consequence of its engagement with a broad range of neurotransmitter receptors in the CNS. This guide delineates the current understanding of propiomazine's mechanism of action, with a focus on its receptor antagonism.
Receptor Binding Profile
Propiomazine's pharmacodynamic profile is characterized by its antagonism of several key G-protein coupled receptors (GPCRs). This broad receptor interaction explains its diverse clinical effects, from sedation to potential antipsychotic activity.[1][3]
Data Presentation
| Receptor Family | Receptor Subtype(s) | Action | Implied Clinical Effect |
| Dopaminergic | D₁, D₂, D₄ | Antagonist | Antipsychotic effects, potential for extrapyramidal side effects |
| Serotonergic | 5-HT₂ₐ, 5-HT₂ | Antagonist | Antipsychotic effects, potential mitigation of extrapyramidal side effects |
| Histaminergic | H₁ | Antagonist | Potent sedation, antiemetic effects |
| Cholinergic | M₁-M₅ (Muscarinic) | Antagonist | Anticholinergic side effects (e.g., dry mouth, blurred vision) |
| Adrenergic | α₁ | Antagonist | Orthostatic hypotension, dizziness |
Core Mechanisms of Action in the CNS
Propiomazine's effects on the CNS are a composite of its actions at multiple receptor systems.
-
Sedation and Hypnosis: The primary sedative and hypnotic effects of propiomazine are attributed to its potent antagonism of the histamine (B1213489) H₁ receptor.[3] Histamine is a key promoter of wakefulness in the CNS, and by blocking its action, propiomazine induces drowsiness.
-
Antipsychotic Effects: The antipsychotic properties of propiomazine, although weaker than typical neuroleptics, are thought to be mediated by its antagonism of dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂ₐ receptors.[1][2] The blockade of D₂ receptors in the mesolimbic pathway is a hallmark of antipsychotic action. The concurrent potent 5-HT₂ₐ antagonism may contribute to a lower incidence of extrapyramidal symptoms compared to more selective D₂ antagonists.[1]
-
Anticholinergic and Anti-adrenergic Effects: Propiomazine's antagonism of muscarinic acetylcholine (B1216132) receptors (M₁-M₅) and α₁-adrenergic receptors contributes to its side-effect profile, including dry mouth, blurred vision, and orthostatic hypotension.[1][3]
Signaling Pathways
The antagonism of these receptors by propiomazine leads to the inhibition of their respective downstream signaling cascades.
Dopamine D₂ Receptor Signaling Blockade
Dopamine D₂ receptors are Gαi-coupled GPCRs. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. By acting as an antagonist, propiomazine prevents dopamine from binding to the D₂ receptor, thereby disinhibiting adenylyl cyclase and normalizing cAMP levels.
References
Propiomazine: A Comprehensive Receptor Binding Affinity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propiomazine is a first-generation antihistamine of the phenothiazine (B1677639) chemical class with pronounced sedative and hypnotic properties. While structurally related to antipsychotic phenothiazines, its primary clinical applications have been in the management of insomnia and as a pre-operative sedative. This distinct clinical profile is a direct consequence of its unique receptor binding affinity. This technical guide provides an in-depth analysis of propiomazine's interaction with various neurotransmitter receptors, presenting quantitative binding data, detailed experimental methodologies for affinity assessment, and an exploration of the associated signaling pathways.
Receptor Binding Affinity Profile
Propiomazine exhibits a broad receptor binding profile, with its most potent activity at the histamine (B1213489) H1 receptor, which underlies its primary sedative effects. It also interacts with dopamine (B1211576), serotonin (B10506), muscarinic acetylcholine, and adrenergic receptors, which contributes to its side effect profile.[1] The binding affinities are summarized in the table below.
| Receptor | Ki (nM) | Source |
| Histamine H1 | ~2.3 | --INVALID-LINK--[2], --INVALID-LINK--[1] |
| Serotonin 5-HT2A | ~67 | --INVALID-LINK--[2], --INVALID-LINK--[1] |
| Dopamine D2 | ~160 | --INVALID-LINK--[2], --INVALID-LINK--[1] |
| Dopamine D1 | Moderate Affinity | --INVALID-LINK--[1] |
| Dopamine D4 | Moderate Affinity | --INVALID-LINK--[1] |
| Muscarinic M1-M5 | Moderate to Low Affinity | --INVALID-LINK--[1] |
Note: Ki is the inhibition constant, representing the concentration of a drug that will bind to half the available receptors. A lower Ki value indicates a higher binding affinity. The data presented is compiled from publicly available databases and commercial suppliers.
Experimental Protocols
The determination of receptor binding affinities, such as the Ki values presented above, is typically achieved through competitive radioligand binding assays. These assays measure the ability of an unlabeled drug (the "competitor," e.g., propiomazine) to displace a radiolabeled ligand from its receptor. Below are representative protocols for assays targeting the key receptors for propiomazine.
Histamine H1 Receptor Competition Binding Assay
-
Objective: To determine the binding affinity (Ki) of propiomazine for the histamine H1 receptor.
-
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human histamine H1 receptor.
-
Radioligand: [³H]-Pyrilamine (a selective H1 antagonist).
-
Competitor: Propiomazine.
-
Non-specific Binding Control: Mianserin (a high-concentration unlabeled ligand to saturate all receptors).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter, filtration apparatus.
-
-
Procedure:
-
Membrane Preparation: Homogenize receptor-expressing cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-pyrilamine, and varying concentrations of propiomazine.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]-pyrilamine against the logarithm of the propiomazine concentration. Use non-linear regression to determine the IC50 value (the concentration of propiomazine that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Dopamine D2 Receptor Competition Binding Assay
-
Objective: To determine the binding affinity (Ki) of propiomazine for the dopamine D2 receptor.
-
Materials:
-
Receptor Source: Membranes from CHO-K1 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone (a potent D2 antagonist).
-
Competitor: Propiomazine.
-
Non-specific Binding Control: Haloperidol (at a high concentration).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Instrumentation: Scintillation counter, filtration apparatus.
-
-
Procedure:
-
Follow a similar procedure as described for the H1 receptor assay, substituting the D2-specific reagents.
-
Incubate the assay plate, for example, at 37°C for 60 minutes.
-
Perform filtration and scintillation counting.
-
Analyze the data using the Cheng-Prusoff equation to calculate the Ki value for propiomazine at the D2 receptor.
-
Serotonin 5-HT2A Receptor Competition Binding Assay
-
Objective: To determine the binding affinity (Ki) of propiomazine for the serotonin 5-HT2A receptor.
-
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human serotonin 5-HT2A receptor.
-
Radioligand: [³H]-Ketanserin (a selective 5-HT2A antagonist).
-
Competitor: Propiomazine.
-
Non-specific Binding Control: Mianserin or another suitable high-affinity 5-HT2A ligand at a high concentration.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter, filtration apparatus.
-
-
Procedure:
-
Employ a similar methodology to the H1 and D2 receptor binding assays, using the 5-HT2A-specific reagents.
-
Incubation conditions may vary, for instance, 30 minutes at 37°C.
-
After incubation, perform rapid filtration and washing.
-
Quantify the bound radioactivity and calculate the IC50 and subsequently the Ki value for propiomazine's affinity for the 5-HT2A receptor.
-
Signaling Pathways
The pharmacological effects of propiomazine are a direct result of its antagonism at various G-protein coupled receptors (GPCRs), thereby blocking their downstream signaling cascades.
Histamine H1 Receptor Signaling (Gq Pathway)
Propiomazine's potent antagonism of the H1 receptor is central to its sedative effects. The H1 receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein.
Caption: Propiomazine antagonism of the H1 receptor blocks Gq-mediated signaling.
Dopamine D2 Receptor Signaling (Gi/o Pathway)
Propiomazine's antagonism at D2 receptors, though less potent than its H1 antagonism, is a feature it shares with other phenothiazines. The D2 receptor is coupled to the Gi/o alpha subunit.
Caption: Propiomazine antagonism of the D2 receptor blocks Gi/o-mediated signaling.
Serotonin 5-HT2A Receptor Signaling (Gq Pathway)
Similar to the H1 receptor, the 5-HT2A receptor is also coupled to the Gq alpha subunit. Propiomazine's antagonism at this receptor may contribute to its overall sedative and anxiolytic effects.
Caption: Propiomazine antagonism of the 5-HT2A receptor blocks Gq-mediated signaling.
Conclusion
The pharmacological profile of propiomazine is characterized by its potent antagonism of the histamine H1 receptor, with lower to moderate affinity for dopamine D2, serotonin 5-HT2A, and other receptors. This receptor binding profile provides a clear molecular basis for its primary clinical use as a sedative-hypnotic. The detailed experimental protocols and signaling pathway diagrams presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and neuropharmacology. Further investigation into the nuances of propiomazine's interactions with its secondary targets may reveal additional therapeutic potential or provide a more complete understanding of its side effect profile.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physicochemical Properties of Propiomazine Hydrochloride
This technical guide provides a comprehensive overview of the core physicochemical properties of Propiomazine hydrochloride. The information herein is intended to support research, development, and formulation activities by providing essential data on its chemical and physical characteristics, alongside detailed experimental protocols for their determination.
Core Physicochemical Data
Propiomazine hydrochloride is the hydrochloride salt of propiomazine, a phenothiazine (B1677639) derivative.[1] It presents as a yellow, practically odorless powder.[2][3] The compound is known to be slowly oxidized when moistened or in an aqueous solution upon prolonged exposure to air and/or light.[2]
Quantitative Physicochemical Properties
The key quantitative physicochemical properties of Propiomazine and its hydrochloride salt are summarized in the table below for easy reference and comparison.
| Property | Value | Salt Form | Reference |
| Molecular Formula | C₂₀H₂₄N₂OS | Propiomazine (Base) | [2] |
| C₂₀H₂₅ClN₂OS | Propiomazine HCl | [1] | |
| Molecular Weight | 340.48 g/mol | Propiomazine (Base) | [3] |
| 376.94 g/mol | Propiomazine HCl | [1][3] | |
| Melting Point | 201-206 °C | Propiomazine HCl | [2] |
| Boiling Point | 235-245 °C at 0.5 mmHg | Propiomazine (Base) | [2] |
| LogP (Octanol-Water) | 4.79 | Propiomazine (Base) | [2][4] |
| Solubility | Water: Very soluble (1 g in 4.5 mL)[2][3] | Propiomazine HCl | |
| Alcohol: Freely soluble[2][3] | Propiomazine HCl | ||
| Benzene: Insoluble[2][3] | Propiomazine HCl | ||
| DMSO: 83.33 mg/mL (244.74 mM) | Propiomazine (Base) | [5] | |
| UV Absorption Max (λmax) | In Acid: 244 nm[2] | Propiomazine HCl | |
| In Water: 241 nm[2] | Propiomazine HCl |
Mechanism of Action: Multi-Receptor Antagonism
Propiomazine hydrochloride's pharmacological effects are attributed to its complex interaction with multiple neurotransmitter receptors.[6] It acts as an antagonist at dopamine (B1211576) (D1, D2, D4), serotonin (B10506) (5-HT2A, 5-HT2C), muscarinic (M1-M5), alpha-1 adrenergic, and histamine (B1213489) H1 receptors.[2][7] Its primary use as a sedative is a direct result of its potent antihistamine (H1 receptor antagonism) effects.[2][6] The antipsychotic activity, though not its primary therapeutic use, is linked to its antagonism of dopamine and 5-HT2 receptors.[1][6][7]
Experimental Protocols
The following sections detail the standard methodologies for determining the key physicochemical properties of a solid compound like Propiomazine hydrochloride.
Melting Point Determination
The melting point is a critical indicator of purity.[8] For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C).[8]
Methodology: Capillary Method [9][10][11]
-
Sample Preparation: Ensure the Propiomazine hydrochloride sample is completely dry and finely powdered.
-
Capillary Loading: Press the open end of a thin-walled capillary tube into the powdered sample. Tap the sealed end gently on a hard surface to pack the powder down to a height of approximately 3 mm.[8][12]
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus (e.g., Mel-Temp or Fisher-Johns).[8][12]
-
Heating and Observation:
-
For an unknown compound, perform a rapid initial heating to determine an approximate melting range.[8][10]
-
Allow the apparatus to cool.
-
In a second, more careful determination, heat the sample at a slower, controlled rate (e.g., 1-2°C per minute) as the temperature approaches the approximate melting point.[8]
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass has turned into a clear liquid (completion of melting). This range is the melting point.[8][12]
Solubility Determination
Solubility data is fundamental for formulation development, dissolution studies, and predicting bioavailability.
Methodology: Shake-Flask Equilibrium Method [13][14]
-
Preparation: Add an excess amount of Propiomazine hydrochloride solid to a known volume of the desired solvent (e.g., water, ethanol, buffer of a specific pH) in a sealed, airtight container.
-
Equilibration: Agitate the mixture at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[13]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid via centrifugation and/or filtration using an inert filter (e.g., PTFE) that does not bind the analyte.[13]
-
Quantification: Accurately determine the concentration of Propiomazine hydrochloride in the clear, saturated filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13] A calibration curve with standards of known concentrations is required for accurate quantification.
-
Reporting: Express the solubility in standard units, such as mg/mL or mol/L, specifying the solvent and temperature.
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.[15][16]
Methodology: Shake-Flask Method [14][16]
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.
-
Partitioning: Dissolve a precisely weighed amount of Propiomazine hydrochloride in one of the pre-saturated phases (typically the one in which it is more soluble). Add a known volume of this solution to a separatory funnel containing a known volume of the other pre-saturated phase.
-
Equilibration: Shake the funnel vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.[16]
-
Phase Separation: Allow the two phases (n-octanol and aqueous) to separate completely.
-
Quantification: Carefully withdraw a sample from each phase. Determine the concentration of Propiomazine hydrochloride in both the n-octanol and aqueous layers using a suitable analytical technique like HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[15]
pKa Determination
The acid dissociation constant (pKa) is essential for understanding the ionization state of a drug at different physiological pH values, which affects its solubility and permeability.[17]
Methodology: Potentiometric Titration [17][18][19]
-
Apparatus Calibration: Calibrate a potentiometer (pH meter) using standard buffers of known pH (e.g., pH 4, 7, and 10).[18]
-
Sample Preparation: Dissolve an accurately weighed amount of Propiomazine hydrochloride in a suitable solvent (e.g., water or a water-cosolvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).[18][19]
-
Titration:
-
Place the sample solution in a vessel with a magnetic stirrer and immerse the calibrated pH electrode.
-
For a basic compound like Propiomazine, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). For an acidic compound, a strong base (e.g., 0.1 M NaOH) would be used.[18][19]
-
Add the titrant in small, precise increments and record the pH reading after each addition, ensuring the reading stabilizes.
-
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the resulting titration curve, which is the midpoint of the steepest portion of the curve (the inflection point).[17][19] The experiment should be repeated multiple times to ensure reproducibility.[18]
References
- 1. Propiomazine Hydrochloride | C20H25ClN2OS | CID 71802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propiomazine [drugfuture.com]
- 4. Propiomazine - Janusinfo.se [janusinfo.se]
- 5. medchemexpress.com [medchemexpress.com]
- 6. propiomazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Propiomazine - Wikipedia [en.wikipedia.org]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. westlab.com [westlab.com]
- 10. SSERC | Melting point determination [sserc.org.uk]
- 11. davjalandhar.com [davjalandhar.com]
- 12. Determination of Melting Point [wiredchemist.com]
- 13. benchchem.com [benchchem.com]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. acdlabs.com [acdlabs.com]
- 16. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 17. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 18. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. dergipark.org.tr [dergipark.org.tr]
Propiomazine Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propiomazine is a first-generation antipsychotic of the phenothiazine (B1677639) class, primarily utilized for its sedative and hypnotic properties. Its therapeutic effects and side-effect profile are dictated by its interaction with a wide range of neurotransmitter receptors. This document provides an in-depth analysis of the structure-activity relationships (SAR) of Propiomazine, contextualized within the broader SAR of the phenothiazine chemical class. Due to a scarcity of publicly available quantitative binding data for Propiomazine, this guide infers its SAR by comparing its unique structural features to those of well-characterized phenothiazines. This guide also details the experimental protocols for assessing receptor binding and visualizes key signaling pathways and experimental workflows.
Introduction to Propiomazine
Propiomazine, chemically known as 1-[10-(2-dimethylaminopropyl)-10H-phenothiazin-2-yl]propan-1-one, is a phenothiazine derivative.[1] Structurally, it is characterized by a tricyclic phenothiazine core, a propionyl group at the 2-position, and a dimethylaminopropyl side chain at the nitrogen atom of the central ring (N10).[1] While classified as an antipsychotic, its clinical application is predominantly as a sedative and antiemetic, owing to its potent antihistaminic activity.[1][2]
Propiomazine exerts its pharmacological effects through antagonism of a variety of receptors, including:[3][4][5]
-
Dopamine (B1211576) receptors: D₁, D₂, and D₄
-
Serotonin (B10506) receptors: 5-HT₂ₐ and 5-HT₂c
-
Histamine (B1213489) receptors: H₁
-
Muscarinic acetylcholine (B1216132) receptors: M₁ through M₅
-
Adrenergic receptors: α₁
The sedative effects are primarily attributed to its high affinity for the histamine H₁ receptor.[1][6] Its antipsychotic activity, though not its primary clinical use, is linked to its antagonism of dopamine D₂ and serotonin 5-HT₂ₐ receptors.[3][7]
General Structure-Activity Relationships of Phenothiazines
The pharmacological activity of phenothiazine derivatives is intricately linked to their chemical structure. The key structural components governing their activity are the phenothiazine ring system, the substituent at the 2-position, and the aminoalkyl side chain at the N10 position.[8][9][10]
The Phenothiazine Ring System
The tricyclic phenothiazine nucleus is essential for activity. Oxidation of the sulfur atom at the 5-position generally leads to a decrease in antipsychotic activity.[9]
Substitution at the 2-Position
Substitution at the 2-position of the phenothiazine ring is a critical determinant of antipsychotic potency.[11]
-
Electron-withdrawing groups at this position, such as a halogen (e.g., chlorine in chlorpromazine) or a trifluoromethyl group (e.g., in triflupromazine), significantly enhance neuroleptic activity compared to unsubstituted or electron-donating groups.[12]
-
The general order of potency for substituents at the 2-position is: CF₃ > Cl > CH₃CO > H.[9]
-
Substitution at other positions (1, 3, or 4) generally results in decreased antipsychotic activity.[11]
The Aminoalkyl Side Chain at N10
The nature of the side chain at the N10 position profoundly influences both potency and the type of activity.[10]
-
Chain Length: A three-carbon chain separating the nitrogen of the phenothiazine ring and the terminal amino group is optimal for neuroleptic activity. Shortening the chain to two carbons, as seen in promethazine, diminishes antipsychotic effects and enhances antihistaminic and anticholinergic activities.[11]
-
Terminal Amino Group: A tertiary amine is crucial for maximal antipsychotic potency. Primary and secondary amines are less active.[9]
-
Branching: Introduction of a methyl group on the carbon adjacent to the terminal amine (β-position) can influence activity, while branching at the carbon attached to the ring nitrogen (α-position) generally decreases neuroleptic potency.[9]
Inferred Structure-Activity Relationship of Propiomazine
The 2-Propionyl Group
Propiomazine possesses a propionyl group (-CO-CH₂-CH₃) at the 2-position. This acyl group is electron-withdrawing, which is consistent with the general requirement for such a group to confer antipsychotic activity.[9] However, it is considered less strongly electron-withdrawing than a trifluoromethyl or chloro group. This may explain why Propiomazine is not primarily used as a potent neuroleptic.[3] The presence of the ketone functionality in the propionyl group may also influence its metabolic profile and interactions with other biological targets.
The N-10 Side Chain: 2-(Dimethylamino)propyl
Propiomazine has a three-carbon chain with a terminal dimethylamino group, which aligns with the optimal structure for neuroleptic activity.[11] The presence of a methyl group on the second carbon of the propyl chain (a feature it shares with promethazine) is a notable deviation from the straight propyl chain found in promazine (B1679182) and chlorpromazine (B137089). This branching pattern is known to reduce antipsychotic potency while potentially enhancing antihistaminic and anticholinergic effects.[11]
Quantitative Data and Comparative Analysis
While specific Ki values for Propiomazine are largely unavailable, the following tables present data for related phenothiazines to provide a comparative context for Propiomazine's likely receptor affinities.
Table 1: Qualitative Receptor Binding Profile of Propiomazine
| Receptor Family | Subtypes Antagonized | Primary Associated Effects |
| Dopamine | D₁, D₂, D₄ | Antipsychotic, Extrapyramidal side effects |
| Serotonin | 5-HT₂ₐ, 5-HT₂c | Atypical antipsychotic properties, Anxiolytic |
| Histamine | H₁ | Sedation, Antiemetic, Weight gain |
| Muscarinic | M₁-M₅ | Anticholinergic side effects (dry mouth, blurred vision) |
| Adrenergic | α₁ | Orthostatic hypotension, Dizziness |
Source: Information synthesized from multiple sources.[1][3][4][5]
Table 2: Comparative Binding Affinities (Ki, nM) of Selected Phenothiazines at Key Receptors
| Compound | Dopamine D₂ | Histamine H₁ | Serotonin 5-HT₂ₐ | Muscarinic M₁ | Adrenergic α₁ |
| Propiomazine | Data not available | Data not available | Data not available | Data not available | Data not available |
| Chlorpromazine | 1.8 | 1.1 | 1.3 | 13 | 1.3 |
| Promethazine | 20 | 0.1 | 10 | 2.2 | 3.2 |
| Thioridazine | 3.3 | 10 | 2.5 | 1.3 | 2.5 |
| Fluphenazine | 0.4 | 1.6 | 2.0 | 100 | 1.0 |
Disclaimer: These values are compiled from various sources and should be considered approximate. The absence of data for Propiomazine highlights a significant gap in the publicly available pharmacological data.
From this comparative data, it can be inferred that Propiomazine's potent sedative effect is likely due to a very high affinity for the H₁ receptor, possibly in the sub-nanomolar range, similar to promethazine. Its antipsychotic effects are likely weaker than those of chlorpromazine or fluphenazine, suggesting a lower affinity for the D₂ receptor.
Experimental Protocols for SAR Studies
The primary method for determining the binding affinity of a compound for a specific receptor is the radioligand binding assay.
Radioligand Binding Assay
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., Propiomazine or its analogs) for a specific receptor.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (a molecule with known high affinity for the receptor) for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or animal brain tissue).
-
Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D₂ receptors, [³H]-Pyrilamine for H₁ receptors).
-
Test compounds (Propiomazine and its analogs) at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer and centrifuge to isolate the cell membrane fraction. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at a specific temperature for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathways
Propiomazine acts as an antagonist at G-protein coupled receptors (GPCRs). The following diagrams illustrate the canonical signaling pathways for the Dopamine D₂ and Histamine H₁ receptors, which are inhibited by Propiomazine.
Caption: Dopamine D₂ Receptor Signaling Pathway.
Caption: Histamine H₁ Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines a typical workflow for conducting SAR studies on a series of Propiomazine analogs.
Caption: Experimental Workflow for SAR Studies.
Conclusion
The structure-activity relationship of Propiomazine is a complex interplay of its phenothiazine core, the 2-propionyl substituent, and the N-10 aminoalkyl side chain. While a comprehensive quantitative SAR profile is hampered by the lack of specific binding affinity data, a qualitative understanding can be derived from the well-established principles of phenothiazine pharmacology. The electron-withdrawing nature of the 2-propionyl group likely contributes to its modest antipsychotic potential, while the branched three-carbon side chain is consistent with its potent antihistaminic and sedative properties. Future research involving the systematic synthesis and pharmacological evaluation of Propiomazine analogs is necessary to fully elucidate its quantitative SAR and to potentially guide the development of more selective and potent therapeutic agents.
References
- 1. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Propiomazine - Wikipedia [en.wikipedia.org]
- 4. Propiomazine Hydrochloride | C20H25ClN2OS | CID 71802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Propiomazine [chemeurope.com]
- 6. SMPDB [smpdb.ca]
- 7. hmdb.ca [hmdb.ca]
- 8. researchgate.net [researchgate.net]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. pharmacy180.com [pharmacy180.com]
- 11. 12184 [pdspdb.unc.edu]
- 12. SAR of phenothiazine.pptx [slideshare.net]
In Vitro Characterization of Propiomazine Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propiomazine, a phenothiazine (B1677639) derivative, is primarily recognized for its sedative and antihistaminic properties. The in vitro characterization of its metabolites is a critical step in understanding its pharmacokinetic profile, potential drug-drug interactions, and overall safety. This technical guide provides a comprehensive overview of the methodologies used to characterize propiomazine metabolites in vitro, with a focus on the primary metabolic pathways of N-demethylation and sulfoxidation. Drawing upon data from the closely related phenothiazine, promazine (B1679182), this document presents quantitative kinetic parameters and detailed experimental protocols to guide researchers in this field.
Introduction
Propiomazine is metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The main metabolic transformations involve N-demethylation of the dimethylamino propyl side chain and sulfoxidation of the phenothiazine ring.[1] Understanding the kinetics of these reactions and identifying the specific CYP isoforms responsible are paramount for predicting in vivo clearance and potential drug-drug interactions. This guide outlines the key in vitro assays and analytical techniques for a thorough characterization of propiomazine metabolites.
Primary Metabolic Pathways
The two principal metabolic pathways for propiomazine are:
-
N-demethylation: The removal of a methyl group from the tertiary amine on the propyl side chain, resulting in the formation of N-desmethylpropiomazine.
-
Sulfoxidation: The oxidation of the sulfur atom in the phenothiazine ring, leading to the formation of propiomazine-5-sulfoxide.
Based on studies of the structurally similar compound promazine, the key cytochrome P450 enzymes involved in these transformations are CYP1A2, CYP3A4, and CYP2C19.[2][3] CYP1A2 and CYP2C19 are the main isoforms responsible for N-demethylation, while CYP1A2 and CYP3A4 are the primary catalysts for 5-sulfoxidation.[2][3]
Quantitative Data on Metabolite Formation
Table 1: Kinetic Parameters for Promazine N-demethylation by Human CYP Isoforms
| CYP Isoform | Km (µM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (Vmax/Km) (µl/min/pmol CYP) |
| CYP1A1 | 13.6 | 1.8 | 0.132 |
| CYP1A2 | 42.1 | 5.3 | 0.126 |
| CYP2B6 | 25.3 | 4.1 | 0.162 |
| CYP2C19 | 9.8 | 3.2 | 0.327 |
| CYP2D6 | 65.2 | 2.9 | 0.044 |
| CYP3A4 | 110.5 | 4.8 | 0.043 |
Data adapted from Wójcikowski et al., 2003.[2]
Table 2: Kinetic Parameters for Promazine 5-sulfoxidation by Human CYP Isoforms
| CYP Isoform | Km (µM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (Vmax/Km) (µl/min/pmol CYP) |
| CYP1A1 | 8.2 | 3.9 | 0.476 |
| CYP1A2 | 28.4 | 2.1 | 0.074 |
| CYP2B6 | 15.7 | 3.5 | 0.223 |
| CYP2C9 | 45.1 | 1.9 | 0.042 |
| CYP3A4 | 22.3 | 4.9 | 0.220 |
Data adapted from Wójcikowski et al., 2003.[2]
Experimental Protocols
This section details the methodologies for key in vitro experiments to characterize propiomazine metabolites.
Metabolic Stability in Human Liver Microsomes (HLM)
This assay determines the rate of disappearance of propiomazine when incubated with HLM, providing an estimate of its intrinsic clearance.
Protocol:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL) and propiomazine (final concentration 1 µM) in a phosphate (B84403) buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add a pre-warmed solution of NADPH (final concentration 1 mM) to initiate the metabolic reaction.
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.
-
Quench Reaction: Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
Sample Preparation: Vortex the samples and centrifuge to pellet the protein.
-
Analysis: Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS to determine the concentration of remaining propiomazine.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining propiomazine against time. The slope of the linear regression will give the rate constant of elimination, which can be used to calculate the intrinsic clearance.
Reaction Phenotyping with Recombinant CYP Isoforms
This experiment identifies the specific CYP isoforms responsible for the metabolism of propiomazine.
Protocol:
-
Incubation Setup: Prepare separate incubations for each recombinant human CYP isoform (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) at a final concentration of 10-50 pmol/mL.
-
Substrate Addition: Add propiomazine to each incubation at a concentration near its apparent Km (if known) or at a standard concentration (e.g., 10 µM).
-
Reaction Initiation and Termination: Follow the same procedure as the metabolic stability assay (steps 2-7).
-
Metabolite Quantification: Analyze the formation of N-desmethylpropiomazine and propiomazine-5-sulfoxide in each CYP isoform incubation using a validated LC-MS/MS method.
-
Data Interpretation: The isoforms that produce the highest levels of metabolites are the primary enzymes responsible for propiomazine metabolism.
Reaction Phenotyping with Chemical Inhibitors in HLM
This assay confirms the involvement of specific CYP isoforms by using selective chemical inhibitors in HLM.
References
- 1. Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contribution of human cytochrome P-450 isoforms to the metabolism of the simplest phenothiazine neuroleptic promazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contribution of human cytochrome p-450 isoforms to the metabolism of the simplest phenothiazine neuroleptic promazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Propiomazine: A Comprehensive Pharmacological and Toxicological Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propiomazine is a first-generation phenothiazine (B1677639) derivative with a multifaceted pharmacological profile, primarily characterized by its sedative, antihistaminic, and weak antipsychotic properties. This technical guide provides an in-depth review of the pharmacology and toxicology of propiomazine, with a focus on its mechanism of action, pharmacokinetics, and toxicological profile. Quantitative data are summarized in structured tables for comparative analysis. Detailed experimental methodologies for key assays are provided, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular and systemic effects.
Introduction
Propiomazine, chemically known as 10-(2-dimethylaminopropyl)-2-propionylphenothiazine, is a phenothiazine derivative structurally related to promethazine (B1679618).[1] While belonging to a class of drugs known for their neuroleptic activity, propiomazine is not primarily used as an antipsychotic due to its relatively weak dopamine (B1211576) receptor antagonism.[1] Its clinical applications have predominantly centered on its potent sedative and antihistaminic effects, making it useful for the treatment of insomnia and for preoperative sedation and anxiety relief.[1][2] This document aims to provide a comprehensive technical overview of propiomazine's pharmacological and toxicological characteristics to support further research and development.
Pharmacology
Mechanism of Action
Propiomazine exerts its effects through competitive antagonism at a variety of neurotransmitter receptors.[1][2][3] Its sedative properties are largely attributed to its high affinity for the histamine (B1213489) H1 receptor.[2] The weak antipsychotic effects are thought to be mediated by its interaction with dopamine D2 and serotonin (B10506) 5-HT2A receptors, with a greater activity at the 5-HT2A receptor.[1] This higher 5-HT2A to D2 receptor affinity ratio may contribute to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[1]
Propiomazine's broad receptor binding profile includes:
-
Dopamine Receptors: Antagonist at D1, D2, and D4 subtypes.[1][3]
-
Serotonin Receptors: Antagonist at 5-HT2A and 5-HT2C subtypes.[1][3]
-
Histamine Receptors: Potent antagonist at the H1 receptor.[2][4]
-
Muscarinic Acetylcholine Receptors: Antagonist at M1, M2, M3, M4, and M5 subtypes.[1][3]
-
Adrenergic Receptors: Antagonist at the alpha-1 receptor.[1][3]
Pharmacodynamics
The clinical effects of propiomazine are a direct consequence of its interaction with the aforementioned receptors. Blockade of H1 receptors in the central nervous system leads to sedation and hypnosis. Antagonism of muscarinic receptors can result in anticholinergic side effects, while blockade of alpha-1 adrenergic receptors can lead to orthostatic hypotension.
dot
Caption: Propiomazine's multi-receptor antagonism and associated clinical effects.
Table 1: Receptor Binding Profile of Propiomazine and Comparative Phenothiazines
| Receptor | Propiomazine Ki (nM) | Chlorpromazine (B137089) Ki (nM) | Promethazine Ki (nM) |
| Dopamine D2 | Data not available | 1.2 - 12 | 20 |
| Serotonin 5-HT2A | Data not available | 1.5 - 11 | 3.5 |
| Histamine H1 | Data not available | 0.2 - 3 | 0.1 - 2 |
| Muscarinic M1 | Data not available | 13 - 77 | 2 - 20 |
| Alpha-1 Adrenergic | Data not available | 1.6 - 26 | 7 |
Pharmacokinetics
Propiomazine's pharmacokinetic profile is characterized by good absorption and high protein binding.
Table 2: Pharmacokinetic Parameters of Propiomazine
| Parameter | Value | Species |
| Bioavailability | ~33% (Oral) | Human |
| Protein Binding | 81% | Human |
| Elimination Half-life | ~9 hours | Human |
| Metabolism | Hepatic (likely via Cytochrome P450 enzymes) | Inferred |
| Excretion | Primarily renal | Inferred |
dot
References
An In-Depth Technical Guide to the Synthesis and Purification of Propiomazine for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Propiomazine, a phenothiazine (B1677639) derivative with significant applications in research due to its sedative and antihistaminic properties. This document details established synthetic routes, purification methodologies, and analytical techniques for characterization, intended to support researchers and professionals in the fields of medicinal chemistry and drug development.
Synthesis of Propiomazine
The primary synthetic route to Propiomazine involves a two-step process, beginning with the preparation of a key intermediate, 2-propionylphenothiazine, followed by its alkylation to yield the final compound.
Step 1: Synthesis of 2-Propionylphenothiazine via Friedel-Crafts Acylation
The synthesis of the 2-propionylphenothiazine intermediate is typically achieved through a Friedel-Crafts acylation of phenothiazine with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Experimental Protocol: Friedel-Crafts Acylation of Phenothiazine
-
Materials:
-
Phenothiazine
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and an addition funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).
-
Cool the suspension to 0°C using an ice/water bath.
-
Slowly add a solution of propionyl chloride in anhydrous dichloromethane to the cooled suspension via the addition funnel.
-
After the addition is complete, add a solution of phenothiazine in anhydrous dichloromethane dropwise to the reaction mixture.
-
Once the addition of phenothiazine is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-propionylphenothiazine.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Step 2: Synthesis of Propiomazine Base
The Propiomazine base is synthesized by the N-alkylation of 2-propionylphenothiazine with 2-dimethylaminoisopropyl chloride.
Experimental Protocol: Synthesis of Propiomazine Maleate (B1232345)
This protocol is adapted from a patented industrial process and includes the formation of the maleate salt for purification.
-
Materials:
-
2-propionylphenothiazine
-
2-dimethylaminoisopropyl chloride hydrochloride
-
Potassium hydroxide (B78521) (KOH)
-
Water
-
Aqueous sodium hydroxide solution
-
Maleic acid
-
-
Procedure:
-
Prepare the free base of 2-dimethylaminoisopropyl chloride by dissolving the hydrochloride salt in a mixture of water and toluene and basifying with aqueous sodium hydroxide solution at a temperature below 10°C. Separate the organic (toluene) layer.
-
To the toluene layer containing the free base, add 2-propionylphenothiazine and potassium hydroxide flakes at a temperature below 10°C.
-
Slowly heat the reaction mixture to reflux and maintain for 5-6 hours under azeotropic conditions to remove water. Monitor the reaction progress by HPLC.
-
After the reaction is complete, cool the mixture to 25-30°C and add water.
-
Separate the organic layer and concentrate it to obtain the crude Propiomazine base. The crude product at this stage may contain a significant amount of the isopropiomazine impurity.
-
Purification of Propiomazine
Purification of Propiomazine is critical to remove unreacted starting materials and, most importantly, the isomeric impurity, isopropiomazine. The formation of a salt, typically the maleate, followed by crystallization is an effective method for achieving high purity.
Experimental Protocol: Purification of Propiomazine via Maleate Salt Formation
-
Procedure:
-
Dissolve the crude Propiomazine base in methanol at 25-30°C to obtain a clear solution.
-
Add maleic acid to the solution and continue stirring for 4-5 hours at the same temperature.
-
The Propiomazine maleate will precipitate out of the solution.
-
Filter the precipitated solid and dry it to obtain pure Propiomazine maleate. This process has been shown to yield a purity of greater than 99.5% with the isopropiomazine content below 0.10% as determined by HPLC.[1]
-
Alternative Purification Methods:
-
Recrystallization of the Free Base: The crude Propiomazine base can be purified by recrystallization from a suitable solvent or solvent mixture. Isopropanol and ethanol-water mixtures have been suggested as effective for separating the desired product from impurities.
-
Column Chromatography: For research-scale purification, column chromatography can be employed. For basic amines like Propiomazine, it is often advantageous to use a modified stationary phase (e.g., amino-functionalized silica) or to add a competing amine (e.g., triethylamine) to the mobile phase to prevent tailing and improve separation.
Data Presentation
Table 1: Summary of Quantitative Data for Propiomazine Maleate Synthesis and Purification
| Parameter | Value | Reference |
| Final Product | Propiomazine Maleate | [1] |
| Purity (by HPLC) | > 99.5% | [1] |
| Isopropiomazine Impurity (by HPLC) | < 0.10% | [1] |
| Yield (from 2-propionylphenothiazine) | Not explicitly stated | - |
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity, purity, and quality of the synthesized Propiomazine.
Table 2: Analytical Methods for Propiomazine Characterization
| Technique | Purpose | Typical Conditions/Observations |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification of impurities. | Column: C18, Newcrom R1. Mobile Phase: Gradient mixture of acetonitrile (B52724) and a buffered aqueous phase (e.g., potassium dihydrogen phosphate). Detection: UV at ~250 nm. |
| Mass Spectrometry (MS) | Molecular weight confirmation and structural elucidation. | Provides the mass-to-charge ratio of the molecule and its fragments. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation by analyzing the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR). | The spectra provide detailed information about the molecular structure. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. | Shows characteristic absorption bands for the ketone, amine, and aromatic functionalities. |
Mandatory Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of Propiomazine maleate.
Propiomazine Signaling Pathway
Propiomazine exerts its pharmacological effects by acting as an antagonist at multiple neurotransmitter receptors.
Caption: Propiomazine's mechanism of action via receptor antagonism.
References
A Technical Guide to the Stereochemistry and Biological Activity of Propiomazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propiomazine is a first-generation antihistamine of the phenothiazine (B1677639) class, primarily utilized for its sedative and hypnotic properties in the management of insomnia.[1][2] Structurally, it is a chiral compound, possessing a stereocenter in its dimethylaminopropyl side chain, and therefore exists as two distinct enantiomers: (R)-propiomazine and (S)-propiomazine. In pharmacology, it is a well-established principle that enantiomers of a chiral drug can exhibit significantly different biological activities, including receptor binding affinity, potency, and metabolic profiles. This is due to the three-dimensional nature of drug-receptor interactions, where one enantiomer may fit more optimally into the binding site of a target protein than the other.
While propiomazine is clinically used as a racemic mixture (a 1:1 mixture of both enantiomers), a detailed, publicly available comparative analysis of the biological activities of its individual (R) and (S) enantiomers is notably scarce in scientific literature. However, by examining the pharmacology of racemic propiomazine and drawing inferences from studies on other chiral phenothiazines and antihistamines, we can construct a scientifically-grounded hypothesis regarding the expected stereoselectivity of propiomazine's actions.
This technical guide provides a comprehensive overview of the known pharmacology of racemic propiomazine, outlines the expected differences in the biological activity of its enantiomers based on established principles of stereopharmacology, details relevant experimental protocols for chiral separation and analysis, and visualizes key pathways and workflows pertinent to its study.
Pharmacology of Racemic Propiomazine
Racemic propiomazine is characterized by a broad receptor binding profile, acting as an antagonist at a variety of neurotransmitter receptors.[1][2][3][4] Its primary sedative effects are attributed to its potent antagonism of the histamine (B1213489) H1 receptor.[1][5] The antipsychotic effects of phenothiazines are generally linked to their antagonism of dopamine (B1211576) D2 receptors; however, propiomazine's affinity for these receptors is weaker compared to typical antipsychotics, and it is not used for this indication.[6]
The known receptor binding profile of racemic propiomazine is summarized in the table below. It is important to note that these values represent the combined activity of both enantiomers.
| Receptor Target | Reported Activity | Primary Therapeutic Effect |
| Histamine H1 | Antagonist | Sedation, Hypnosis |
| Dopamine D1, D2, D4 | Antagonist | Weak antipsychotic potential |
| Serotonin (B10506) 5-HT2A, 5-HT2C | Antagonist | Contribution to sedative and anxiolytic effects |
| Muscarinic M1-M5 | Antagonist | Anticholinergic side effects (e.g., dry mouth) |
| Alpha-1 Adrenergic | Antagonist | Potential for orthostatic hypotension |
Stereoselectivity of Propiomazine Enantiomers: An Inferential Analysis
For instance, studies on the enantiomers of the phenothiazine derivative methotrimeprazine have demonstrated statistically significant differences in their binding to dopamine and serotonin receptors, with the levorotatory isomer being more active. Similarly, research on the enantiomers of antihistamines like chlorpheniramine (B86927) and dimethindene (B1670660) has shown that sedative effects are predominantly associated with the enantiomer exhibiting a higher affinity for the histamine H1 receptor.
Based on these precedents, it is highly probable that one enantiomer of propiomazine is a significantly more potent H1 antagonist than the other. Given that H1 antagonism is the primary mechanism for its sedative effects, the enantiomer with higher H1 affinity would be expected to be the primary contributor to the drug's therapeutic action. Conversely, the other enantiomer may contribute more to off-target effects or have a different pharmacological profile altogether.
Experimental Protocols
The investigation of the distinct biological activities of propiomazine enantiomers requires two key experimental stages: chiral separation of the racemic mixture and subsequent pharmacological characterization of the isolated enantiomers.
Chiral Separation of Propiomazine Enantiomers by HPLC
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a standard method for the separation of enantiomers.
Objective: To resolve racemic propiomazine into its individual (R) and (S) enantiomers.
Materials and Methods:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: A chiral stationary phase column, such as one based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak IA, Chiralpak ID).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., ethanol (B145695) or isopropanol), often with a small amount of a basic additive (e.g., diethylamine) to improve peak shape. The exact composition of the mobile phase must be optimized for the chosen column to achieve baseline separation.
-
Sample Preparation: Racemic propiomazine is dissolved in a suitable solvent (e.g., the mobile phase) to a known concentration.
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Temperature: Ambient or controlled (e.g., 25°C).
-
Detection: UV detection at a wavelength where propiomazine has significant absorbance (e.g., ~254 nm).
-
-
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject a small volume of the prepared propiomazine sample.
-
Monitor the elution of the two enantiomers as distinct peaks.
-
Collect the fractions corresponding to each peak for subsequent analysis.
-
The enantiomeric purity of the collected fractions should be confirmed by re-injection onto the chiral HPLC system.
-
Receptor Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.
Objective: To determine the binding affinities (Ki values) of (R)- and (S)-propiomazine for various receptors (e.g., histamine H1, dopamine D2, serotonin 5-HT2A).
Materials and Methods:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., CHO-K1 cells expressing human H1 receptors).
-
Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [3H]-pyrilamine for the H1 receptor).
-
Test Compounds: Isolated (R)- and (S)-propiomazine enantiomers.
-
Assay Buffer: A buffer solution appropriate for the specific receptor binding assay.
-
Filtration System: A cell harvester and glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
-
Procedure (Competition Binding Assay):
-
In a series of tubes, add a fixed concentration of the radioligand and the receptor preparation.
-
Add increasing concentrations of the unlabeled test compound (either (R)- or (S)-propiomazine).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the contents of each tube through a glass fiber filter. The filters will trap the cell membranes with the bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Visualizations: Pathways and Workflows
Signaling Pathway of the Histamine H1 Receptor
Propiomazine exerts its primary sedative effect by acting as an antagonist at the histamine H1 receptor. The following diagram illustrates the canonical signaling pathway associated with this G-protein coupled receptor (GPCR).
References
- 1. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. propiomazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. PROPIOMAZINE (PD009725, UVOIBTBFPOZKGP-UHFFFAOYSA-N) [probes-drugs.org]
- 5. SMPDB [smpdb.ca]
- 6. Promethazine - Wikipedia [en.wikipedia.org]
Propiomazine: An In-Depth Technical Guide to Thermal Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propiomazine, a phenothiazine (B1677639) derivative, is utilized for its sedative and antihistaminic properties. Ensuring its stability throughout its shelf life is critical for its therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the thermal stability of Propiomazine and its degradation pathways. It consolidates available data on its degradation kinetics, identifies major degradation products, and outlines detailed experimental protocols for stability-indicating studies. This document is intended to be a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of Propiomazine-containing pharmaceutical products.
Introduction
Propiomazine, chemically known as 1-[10-(2-dimethylaminopropyl)-10H-phenothiazin-2-yl]propan-1-one, is a first-generation antihistamine and sedative.[1][2] Like other phenothiazines, its chemical structure is susceptible to degradation under various environmental conditions, including elevated temperatures. Understanding the thermal stability and degradation mechanisms of Propiomazine is paramount for the development of stable formulations, the establishment of appropriate storage conditions, and the assurance of patient safety.
This guide delves into the core aspects of Propiomazine's thermal degradation, focusing on the identification of its degradation products and the pathways through which they are formed.
Thermal Stability of Propiomazine
Studies have shown that Propiomazine hydrochloride (PPZHCl) degrades at both ambient and elevated temperatures. The primary mechanism of thermal degradation is oxidation.[3][4] The phenothiazine ring system is susceptible to oxidation, leading to the formation of various degradation products.[5][6]
Quantitative Data on Thermal Degradation
A study on a formulated product of Propiomazine hydrochloride demonstrated a significant loss of the active ingredient over time at various temperatures. The following table summarizes the observed degradation.
| Temperature | Duration | Percent Loss of Active Ingredient |
| Ambient (20-25°C) | 3 months | 10% |
| Ambient (20-25°C) | 5.5 months | ~20% |
| 55°C | 4 weeks | Significant loss (counteracted by antioxidant) |
Table 1: Summary of Propiomazine Hydrochloride Degradation Under Various Conditions.
Degradation Pathways of Propiomazine
The principal degradation pathway for Propiomazine under thermal stress is oxidation of the sulfur atom in the phenothiazine ring, leading to the formation of Propiomazine sulfoxide (B87167).[6][7][8] Further oxidation and other degradation reactions can also occur, particularly under forced degradation conditions.
Identified Degradation Products
Forced degradation studies on Propiomazine hydrochloride using HPLC/MS/MS have identified between two and five degradation products.[3][4] The major degradants are oxidation products. The following table lists the molecular ions of five observed degradation products.
| Degradate | Molecular Ion (m/z) | Proposed Identity |
| A | 357 | Propiomazine Sulfoxide |
| B | 357 | Isomer of Propiomazine Sulfoxide |
| C | 373 | Dioxidation Product |
| D | 345 | Hydroxylated Product |
| E | 329 | N-demethylated Product |
Table 2: Identified Degradation Products of Propiomazine Hydrochloride.
The formation of sulfoxide is a common degradation pathway for phenothiazine derivatives.[7][9] The presence of degradants with molecular ions of 357 suggests the addition of an oxygen atom to the Propiomazine molecule (molecular weight 340.49 g·mol−1).[1][2]
Proposed Degradation Pathway
The primary thermal degradation pathway of Propiomazine is proposed to be the oxidation of the sulfur atom to form Propiomazine sulfoxide. This can be followed by further oxidation or other reactions.
Caption: Proposed oxidative degradation pathway of Propiomazine.
Experimental Protocols
This section outlines detailed methodologies for conducting forced degradation studies and thermal analysis of Propiomazine, based on established pharmaceutical guidelines and practices.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[10][11]
A stock solution of Propiomazine (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol (B129727) or a mixture of methanol and water.
-
Acidic Condition: Treat the Propiomazine solution with 0.1 M HCl. The mixture is then heated (e.g., at 60°C) for a specified period (e.g., 24 hours). After the stress period, the solution is neutralized with an equivalent amount of 0.1 M NaOH.
-
Basic Condition: Treat the Propiomazine solution with 0.1 M NaOH. The mixture is heated under the same conditions as the acidic study. The solution is then neutralized with 0.1 M HCl.
Treat the Propiomazine solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). The reaction is typically carried out at room temperature for a set duration (e.g., 24 hours).
The solid drug substance is placed in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours). A solution of the drug can also be subjected to thermal stress.
Expose the Propiomazine solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.
All stressed samples should be analyzed using a validated stability-indicating HPLC method, capable of separating the intact drug from its degradation products.[10][11][12]
Caption: Experimental workflow for forced degradation studies of Propiomazine.
Thermal Analysis
TGA measures the change in mass of a sample as a function of temperature.[13][14]
-
Instrument: Thermogravimetric Analyzer.
-
Sample Pan: Platinum or alumina (B75360) pan.
-
Sample Size: 5-10 mg of Propiomazine.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Atmosphere: Inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperature ranges of mass loss.
DSC measures the heat flow into or out of a sample as a function of temperature or time.[13][15]
-
Instrument: Differential Scanning Calorimeter.
-
Sample Pan: Hermetically sealed aluminum pans.
-
Sample Size: 2-5 mg of Propiomazine.
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its melting point (e.g., 250°C) at a constant heating rate (e.g., 10°C/min).
-
Atmosphere: Inert atmosphere, such as nitrogen.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify thermal events such as melting, crystallization, and decomposition.
Conclusion
The thermal stability of Propiomazine is a critical attribute that influences its quality, safety, and efficacy. This guide has summarized the available knowledge on its thermal degradation, highlighting oxidation as the primary degradation pathway. The identification of potential degradation products, primarily Propiomazine sulfoxide, provides a basis for the development of robust stability-indicating analytical methods. The detailed experimental protocols for forced degradation and thermal analysis serve as a practical resource for researchers and professionals in the pharmaceutical industry. Further studies are warranted to fully characterize all degradation products and to elucidate the complete degradation kinetics of Propiomazine under various stress conditions.
References
- 1. 146-21-4(Promazine Sulfoxide) | Kuujia.com [ja.kuujia.com]
- 2. Propiomazine - Wikipedia [en.wikipedia.org]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. Stability of the tranquilizer drug propionylpromazine hydrochloride in formulated products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism for phenothiazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic aspects of the oxidation of phenothiazine derivatives by methemoglobin in the presence of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural changes by sulfoxidation of phenothiazine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iajpb.org [iajpb.org]
- 11. Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms | PPTX [slideshare.net]
- 12. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. – Oriental Journal of Chemistry [orientjchem.org]
- 13. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 14. azom.com [azom.com]
- 15. The combined use of DSC and TGA for the thermal analysis of atenolol tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Propiomazine's Putative Interactions with Neuronal Ion Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the interaction of propiomazine with neuronal ion channels is currently limited in publicly available scientific literature. This guide synthesizes information from studies on structurally and functionally related phenothiazine (B1677639) antipsychotics, such as chlorpromazine (B137089) and fluphenazine, to provide a comprehensive overview of the likely, yet putative, effects of propiomazine on these critical neuronal targets. All data presented should be interpreted with the understanding that it is based on analogous compounds and requires direct experimental verification for propiomazine.
Introduction
Propiomazine is a phenothiazine derivative recognized for its sedative and antihistaminic properties. While its primary mechanism of action is attributed to the antagonism of dopamine, serotonin, muscarinic, and histamine (B1213489) receptors, its structural similarity to other phenothiazines suggests a broader pharmacological profile that may include interactions with various neuronal ion channels.[1][2][3][4][5] Understanding these potential off-target effects is crucial for a complete comprehension of its therapeutic and adverse effect profiles, and for the development of novel therapeutics with improved selectivity.
This technical guide provides a detailed examination of the known effects of related phenothiazines on key neuronal ion channels, serving as a predictive framework for the potential actions of propiomazine. We will delve into the quantitative effects on voltage-gated sodium, potassium, and calcium channels, as well as ligand-gated GABA-A and NMDA receptors. Detailed experimental protocols from key studies on analogous compounds are provided to facilitate future research specifically on propiomazine.
Putative Interaction with Voltage-Gated Sodium Channels (VGSCs)
Phenothiazine antipsychotics have been demonstrated to block voltage-gated sodium channels in a state- and use-dependent manner. This action is thought to contribute to both their therapeutic effects and potential cardiotoxicity. It is plausible that propiomazine shares this property.
Quantitative Data on Phenothiazine Interaction with VGSCs
| Compound | Channel Subtype(s) | Preparation | Technique | Key Findings | Reference(s) |
| Chlorpromazine | Nav1.7 | HEK293 cells | Whole-cell patch-clamp | IC50: 25.9 µM (concentration-dependent block) | [6] |
| Neuronal (unspecified) | Mouse neuroblastoma cells (N1E-115) | Whole-cell patch-clamp | Apparent Kd: 2.5 µM (resting state), 0.65 µM (inactivated state) | [2] | |
| Striatal neurons | Adult guinea-pig | Whole-cell patch-clamp | EC50: 4.8 µM (holding potential -120 mV), 0.9 µM (holding potential -70 mV) | [7] | |
| Fluphenazine | TTX-S and TTX-R | ND7/23 cells, rat primary cerebrocortical neurons | Whole-cell patch-clamp | IC50 (ND7/23): 18 µM (holding potential -120 mV), 960 nM (holding potential -50 mV) | [8] |
Experimental Protocols: Whole-Cell Patch-Clamp Recording of Sodium Currents
A representative protocol for assessing the effect of a compound like propiomazine on VGSCs, based on studies with chlorpromazine and fluphenazine, is as follows:
-
Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the desired sodium channel subtype (e.g., Nav1.7) or cultured neurons (e.g., mouse neuroblastoma N1E-115 cells) are used.[2][6]
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed at room temperature.[2][6]
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
-
Voltage-Clamp Protocol:
-
Cells are held at a holding potential of -120 mV to ensure channels are in the resting state.[2][8]
-
Sodium currents are elicited by depolarizing voltage steps (e.g., to -10 mV for 20 ms).
-
To assess state-dependence, the holding potential can be varied (e.g., -80 mV or -50 mV) to promote channel inactivation.[2][7][8]
-
Use-dependent block is evaluated by applying a train of depolarizing pulses.[6][7]
-
-
Drug Application: The compound of interest is applied via a perfusion system at various concentrations to determine the dose-response relationship and calculate the IC50 value.[6]
Signaling and Logical Relationship Diagram
Caption: Putative state-dependent block of VGSCs by propiomazine.
Putative Interaction with Voltage-Gated Potassium Channels
Phenothiazines are known to interact with various types of potassium channels, including the human Ether-à-go-go-Related Gene (hERG) channels and calcium-activated potassium channels. Blockade of hERG channels is a significant concern for drug-induced cardiac arrhythmias.
Quantitative Data on Phenothiazine Interaction with Potassium Channels
| Compound | Channel Type | Preparation | Technique | Key Findings | Reference(s) |
| Chlorpromazine | hERG | Xenopus laevis oocytes | Two-microelectrode voltage-clamp | IC50: 21.6 µM | [9][10] |
| hERG | CHO cells | Patch-clamp | IC50: 1561 nM | [11][12] | |
| Thioridazine | hERG | CHO cells | Patch-clamp | IC50: 224 nM | [11][12] |
| Perphenazine | hERG | CHO cells | Patch-clamp | IC50: 1003 nM | [11][12] |
| Trifluoperazine | hERG | CHO cells | Patch-clamp | IC50: 1406 nM | [11][12] |
| Fluphenazine | Ca2+-activated K+ channels | Rat forebrain synaptosomes | 86Rb efflux assay | IC50: ~0.5-1 µM | [1] |
| Trifluoperazine | Ca2+-activated K+ channels | Rat forebrain synaptosomes | 86Rb efflux assay | IC50: ~0.5-1 µM | [1] |
Experimental Protocols: hERG Channel Electrophysiology
A typical protocol to assess hERG channel block, based on studies with related phenothiazines, is as follows:
-
Cell Preparation: Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing hERG channels are used.[11][12]
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed.
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 5 MgATP, 10 HEPES (pH adjusted to 7.2 with KOH).
-
-
Voltage-Clamp Protocol:
-
Cells are held at -80 mV.
-
hERG currents are elicited by a depolarizing pulse to +20 mV for a duration sufficient to cause channel activation and subsequent inactivation, followed by a repolarizing step to -50 mV to record the tail current.
-
-
Drug Application: The test compound is perfused at increasing concentrations to determine the concentration-dependent block of the hERG tail current and to calculate the IC50.
Experimental Workflow Diagram
References
- 1. Phenothiazines and haloperidol block Ca-activated K channels in rat forebrain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential block of sodium and calcium channels by chlorpromazine in mouse neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chlorpromazine, an Inverse Agonist of D1R-Like, Differentially Targets Voltage-Gated Calcium Channel (CaV) Subtypes in mPFC Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propranolol Blocks Cardiac and Neuronal Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorpromazine prolongs the deactivation of N-methyl-D-aspartate-induced currents in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of inhibition by chlorpromazine of the human pain threshold sodium channel, Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of sodium current kinetics by chlorpromazine in freshly-isolated striatal neurones of the adult guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The neuroleptic drug, fluphenazine, blocks neuronal voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The antipsychotic drug chlorpromazine inhibits HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The antipsychotic drug chlorpromazine inhibits HERG potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The phenothiazine drugs inhibit hERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
Methodological & Application
Propiomazine Hydrochloride Solution for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of Propiomazine hydrochloride solutions intended for in vivo research. Propiomazine, a phenothiazine (B1677639) derivative, is recognized for its sedative and antihistaminic properties, primarily acting as an antagonist at dopamine, histamine, and serotonin (B10506) receptors. Proper solution preparation is critical for accurate and reproducible experimental outcomes. These guidelines cover solubility, vehicle selection, preparation methods for various administration routes, and storage conditions.
Properties of Propiomazine Hydrochloride
Propiomazine hydrochloride is a yellow, crystalline powder that is practically odorless. It is known to be slowly oxidized when moistened or in an aqueous solution upon prolonged exposure to air and/or light.[1]
Molecular Formula: C₂₀H₂₅ClN₂OS[2] Molecular Weight: 376.9 g/mol [2]
Solubility Data
Quantitative solubility data for Propiomazine hydrochloride in common vehicles is crucial for preparing appropriate dosing solutions. The following table summarizes available solubility information.
| Solvent/Vehicle | Solubility | Notes |
| Water | ~222 mg/mL (1 g in 4.5 mL)[1] | Aqueous solutions may oxidize on prolonged exposure to air and light.[1] |
| Alcohol | Freely Soluble[1] | Specific concentration limits are not well-documented. |
| Dimethyl Sulfoxide (B87167) (DMSO) | 83.33 mg/mL[3] | Ultrasonic assistance may be needed. Use of hygroscopic DMSO can impact solubility.[3] |
| Co-solvent Systems | Variable | Formulations with DMSO, PEG300, Tween-80, and saline are commonly used for poorly soluble compounds to achieve desired concentrations for in vivo administration. |
Recommended Solvents and Vehicles for In Vivo Administration
The choice of vehicle is dependent on the desired concentration, administration route, and the specific experimental model.
-
Aqueous Solutions: For oral (PO) and intraperitoneal (IP) injections, sterile saline or phosphate-buffered saline (PBS) can be used, provided the desired concentration is achievable. Due to the potential for oxidation, freshly prepared solutions are recommended. The addition of an antioxidant like ascorbic acid can improve stability.
-
Co-solvent Formulations: For intravenous (IV) injections or when higher concentrations are needed, a co-solvent system is often necessary. A common formulation consists of DMSO, PEG300, Tween-80, and saline. This combination helps to dissolve the compound and maintain its stability in solution.
Experimental Protocols
4.1. Preparation of Stock Solutions
High-concentration stock solutions are typically prepared in DMSO and stored at low temperatures.
Materials:
-
Propiomazine hydrochloride powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Weigh the desired amount of Propiomazine hydrochloride powder in a sterile tube.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 83.33 mg/mL).
-
Vortex the mixture thoroughly until the powder is completely dissolved.
-
If necessary, use an ultrasonic bath to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solutions at -20°C for up to one month or at -80°C for up to six months.[3]
4.2. Preparation of Working Solutions for In Vivo Administration
4.2.1. Intraperitoneal (IP) and Oral (PO) Administration (Aqueous)
Materials:
-
Propiomazine hydrochloride stock solution in DMSO (if starting from a stock) or powder
-
Sterile saline or PBS
-
Vortex mixer
Protocol:
-
Calculate the required amount of Propiomazine hydrochloride for the final desired concentration in saline or PBS.
-
If starting from powder, directly dissolve the weighed Propiomazine hydrochloride in the appropriate volume of sterile saline or PBS. Vortex until fully dissolved.
-
If starting from a DMSO stock solution, dilute the stock solution with sterile saline or PBS to the final concentration. Ensure the final concentration of DMSO is low (typically <5%) to avoid solvent toxicity.
-
Vortex the working solution thoroughly before administration.
-
It is recommended to use freshly prepared aqueous solutions for each experiment.
4.2.2. Intravenous (IV) Administration (Co-solvent Formulation)
Materials:
-
Propiomazine hydrochloride stock solution in DMSO
-
PEG300
-
Tween-80
-
Sterile saline
-
Sterile tubes
-
Vortex mixer
Protocol: A common vehicle formulation for IV administration is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Start with the Propiomazine hydrochloride stock solution in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube and vortex thoroughly.
-
Add Tween-80 and vortex again until the solution is homogeneous.
-
Finally, add the sterile saline to reach the final desired volume and concentration. Vortex thoroughly.
-
Visually inspect the solution to ensure it is clear and free of precipitation before administration.
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing Propiomazine hydrochloride solutions.
Signaling Pathways of Propiomazine Hydrochloride Antagonism
Propiomazine hydrochloride exerts its effects by antagonizing several G protein-coupled receptors. The following diagrams illustrate the simplified signaling pathways that are inhibited by Propiomazine hydrochloride.
6.1. Histamine H1 Receptor Antagonism
Propiomazine hydrochloride blocks the H1 receptor, preventing histamine-induced downstream signaling that leads to the production of pro-inflammatory cytokines.
Caption: Inhibition of H1 receptor signaling by Propiomazine HCl.
6.2. Dopamine D2 Receptor Antagonism
As an antagonist of the Gi-coupled D2 receptor, Propiomazine hydrochloride prevents the inhibition of adenylyl cyclase, leading to an increase in intracellular cAMP levels.
Caption: Inhibition of D2 receptor signaling by Propiomazine HCl.
6.3. Serotonin 5-HT2A Receptor Antagonism
By blocking the Gq-coupled 5-HT2A receptor, Propiomazine hydrochloride inhibits the activation of phospholipase C, thereby preventing the generation of second messengers IP₃ and DAG.
Caption: Inhibition of 5-HT2A receptor signaling by Propiomazine HCl.
References
Application Note: Quantification of Propiomazine using a Validated HPLC Method
References
- 1. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propiomazine - Wikipedia [en.wikipedia.org]
- 3. Propiomazine [chemeurope.com]
- 4. youtube.com [youtube.com]
- 5. propiomazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. iajpb.org [iajpb.org]
- 7. iajpb.org [iajpb.org]
Application Notes and Protocols for Propiomazine as a Sedative in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propiomazine is a phenothiazine (B1677639) derivative with sedative properties primarily attributed to its potent antagonism of histamine (B1213489) H1 receptors.[1][2][3] It also exhibits antagonist activity at dopamine (B1211576) (D1, D2, D4), serotonin (B10506) (5-HT2A, 5-HT2C), muscarinic (M1-M5), and alpha-1 adrenergic receptors.[1][2][3] While extensively used in human medicine for insomnia and as a pre-operative sedative, its application in rodent models is not as well-documented. These notes provide a comprehensive guide to the potential use of propiomazine as a sedative in laboratory rats and mice, drawing on its known pharmacology and data from structurally related phenothiazines, such as acepromazine (B1664959) and chlorpromazine (B137089), which are more commonly used in veterinary settings.
Mechanism of Action
Propiomazine's primary sedative effect stems from its blockade of H1 histamine receptors in the central nervous system. Additionally, its antidopaminergic and anti-serotonergic activities may contribute to its overall calming and antipsychotic-like effects, though it is not primarily used as a neuroleptic.[1][3]
Pharmacokinetics
Specific pharmacokinetic data for propiomazine in rodents is limited. However, a study on the related compound promazine (B1679182) in rats showed it is readily taken up by the brain.[4] In humans, propiomazine has an oral bioavailability of approximately 30-40% and an elimination half-life of about 8-9 hours.[5][6] A study in rats using nasal administration of propiomazine at 0.2 mg/kg showed rapid absorption and subsequent quick reduction in plasma concentrations.[7]
Data Presentation
Due to the limited availability of specific quantitative data for propiomazine as a sedative in rodents, the following tables provide dosage guidelines for the related, commonly used phenothiazine sedatives, acepromazine and chlorpromazine. These can be used as a starting point for determining appropriate doses for propiomazine, with the caveat that dose-response studies are highly recommended.
Table 1: Recommended Dosages of Acepromazine for Sedation in Rodent Models
| Species | Dosage (mg/kg) | Route of Administration | Notes |
| Mouse | 1-5 | IP, SC | Often used in combination with other anesthetics like ketamine and xylazine.[8][9] |
| Rat | 0.5-3 | IP, SC | Can be used alone for light sedation or in combination for deeper anesthesia.[9][10] |
Table 2: Recommended Dosages of Chlorpromazine for Sedation in Rodent Models
| Species | Dosage (mg/kg) | Route of Administration | Notes |
| Mouse | 5-10 | IP | Can be used as an alternative to non-pharmaceutical grade sedatives for imaging studies.[11][12] |
| Rat | 1-10 | IP | Daily administration has been studied for its effects on behavior and physiology.[13] |
Experimental Protocols
The following protocols are suggested starting points for the use of propiomazine as a sedative in rodent models, based on protocols for related phenothiazines. It is crucial to begin with the lowest dose and carefully observe the animal's response.
Protocol 1: Propiomazine for Mild Sedation in Adult Rats (for non-painful procedures)
Objective: To induce a state of mild sedation for procedures such as imaging, minor manipulations, or to reduce stress.
Materials:
-
Propiomazine hydrochloride solution (sterile, injectable)
-
Sterile saline for dilution
-
1 mL syringes with 25-27 gauge needles
-
Heating pad
-
Appropriate animal scale
Procedure:
-
Preparation: Prepare a fresh dilution of propiomazine in sterile saline to the desired concentration. A starting dose of 1-5 mg/kg is recommended, based on acepromazine dosages.[9][10]
-
Administration: Administer the diluted propiomazine solution via intraperitoneal (IP) or subcutaneous (SC) injection.
-
Monitoring: Place the rat in a clean, quiet cage on a heating pad to maintain body temperature. Observe for the onset of sedation, characterized by decreased motor activity and a relaxed posture. The onset of action is expected to be within 15-30 minutes.
-
Procedure: Once the desired level of sedation is achieved, perform the intended procedure. Continuously monitor the rat's respiratory rate and depth.
-
Recovery: Allow the rat to recover in a warm, quiet environment. Monitor until the animal is fully ambulatory.
Protocol 2: Propiomazine in Combination with Ketamine and Xylazine for Surgical Anesthesia in Adult Mice
Objective: To achieve a surgical plane of anesthesia for minor surgical procedures.
Materials:
-
Propiomazine hydrochloride solution (sterile, injectable)
-
Ketamine hydrochloride solution (100 mg/mL)
-
Xylazine hydrochloride solution (20 mg/mL)
-
Sterile saline for dilution
-
1 mL syringes with 25-27 gauge needles
-
Heating pad
-
Ophthalmic ointment
-
Surgical monitoring equipment
Procedure:
-
Preparation: Prepare a fresh anesthetic cocktail. A recommended starting combination, based on acepromazine protocols, is:
-
Administration: Administer the anesthetic cocktail via IP injection.
-
Monitoring: Place the mouse on a heating pad and apply ophthalmic ointment to the eyes to prevent corneal drying. Monitor for the loss of the righting reflex and confirm a surgical plane of anesthesia by the absence of a pedal withdrawal reflex (toe pinch). The onset of anesthesia is typically within 5-10 minutes.
-
Surgery: Once the surgical plane of anesthesia is confirmed, proceed with the surgical procedure. Continuously monitor heart rate, respiratory rate, and body temperature.
-
Recovery: After surgery, allow the mouse to recover in a warm, clean cage. Monitor closely until the animal has regained its righting reflex and is fully ambulatory.
Mandatory Visualizations
Caption: Propiomazine's primary mechanism for sedation.
References
- 1. az.research.umich.edu [az.research.umich.edu]
- 2. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propiomazine - Wikipedia [en.wikipedia.org]
- 4. The pharmacokinetics of promazine and its metabolites after acute and chronic administration to rats--a comparison with the pharmacokinetics of imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. docetp.mpa.se [docetp.mpa.se]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Anesthesia for Laboratory Animals | Research and Innovation [research.uoregon.edu]
- 9. Rodent Anesthesia and Analgesia Guideline [ohiostateresearch.knowledgebase.co]
- 10. einsteinmed.edu [einsteinmed.edu]
- 11. Acepromazine and Chlorpromazine as Pharmaceutical-grade Alternatives to Chlorprothixene for Pupillary Light Reflex Imaging in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acepromazine and Chlorpromazine as Pharmaceutical-grade Alternatives to Chlorprothixene for Pupillary Light Reflex Imaging in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of daily chlorpromazine administration on behavioural and physiological parameters in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Propiomazine Administration in Preclinical Behavioral Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propiomazine is a phenothiazine (B1677639) derivative with antihistaminic, sedative, and anxiolytic properties.[1] It functions as an antagonist at multiple receptors, including dopamine (B1211576) (D1, D2, D4), serotonin (B10506) (5-HT2A, 5-HT2C), histamine (B1213489) (H1), muscarinic acetylcholine (B1216132) (M1-M5), and alpha-1 adrenergic receptors.[1] While extensively used in clinical settings for insomnia and preoperative sedation, comprehensive preclinical data on its behavioral effects in standardized rodent assays are limited in publicly available literature.
These application notes provide a framework for investigating the effects of propiomazine in common preclinical behavioral assays based on its known pharmacology and the general effects of the phenothiazine class of drugs. The provided protocols are generalized and should be adapted based on specific experimental goals and institutional guidelines.
Mechanism of Action: Signaling Pathway
Propiomazine's diverse behavioral effects are a consequence of its interaction with multiple neurotransmitter systems. Its sedative and anxiolytic properties are primarily attributed to its potent antagonism of histamine H1 and serotonin 5-HT2A receptors, respectively. Blockade of dopamine D2 receptors contributes to its antipsychotic potential, although it is not primarily used for this purpose.
References
Application Notes and Protocols: Electrophysiological Effects of Propiomazine on Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propiomazine is a phenothiazine (B1677639) derivative with a complex pharmacological profile, primarily utilized for its sedative and hypnotic properties. Its therapeutic effects are underpinned by its antagonistic activity at a wide range of neuronal receptors. Understanding the electrophysiological consequences of Propiomazine's interaction with these receptors is crucial for elucidating its mechanism of action, predicting potential side effects, and guiding further drug development. These application notes provide an overview of the anticipated electrophysiological effects of Propiomazine based on its receptor binding profile and offer detailed protocols for investigating these effects experimentally.
Propiomazine is known to act as an antagonist at the following receptors:
-
Dopamine (B1211576) receptors (D1, D2, and D4)[1][2][3]
-
Serotonin (B10506) receptors (5-HT2A and 5-HT2C)[1][2][3]
-
Muscarinic acetylcholine (B1216132) receptors (M1-M5)[1][2][3]
-
Histamine (B1213489) H1 receptors[1][2]
The sedative effects of Propiomazine are largely attributed to its potent antagonism of the histamine H1 receptor.[1][2] Its antipsychotic activity, though not its primary clinical use, is thought to arise from its blockade of dopamine and serotonin receptors.[1][3]
Predicted Electrophysiological Effects of Propiomazine
Direct electrophysiological studies on Propiomazine are limited. However, based on its antagonism of various receptors, the following effects on neuronal excitability can be predicted. The quantitative data presented below are derived from studies on selective antagonists for the respective receptors and should be considered indicative of the potential effects of Propiomazine.
| Target Receptor | Predicted Effect on Neuronal Electrophysiology | Reference Compound Data |
| Dopamine D2 Receptor | Inhibition of presynaptic dopamine release, leading to reduced postsynaptic signaling.[4] Postsynaptically, blockade can increase neuronal excitability by preventing dopamine-mediated inhibition.[5][6] | The D2 antagonist eticlopride (B1201500) (20 μM) has been shown to cause a marked depolarization of up- and down-state membrane potential modes and decrease the current required to elicit an action potential in striatal neurons.[6] |
| Serotonin 5-HT2A Receptor | Blockade of 5-HT2A receptors can decrease overall excitatory effects mediated by serotonin.[7] This can lead to a reduction in excitatory postsynaptic potentials (EPSPs).[8] | The 5-HT2A antagonist ketanserin (B1673593) has been shown to facilitate excitatory neurotransmission to cardiac vagal neurons, suggesting a complex modulatory role.[9] |
| Histamine H1 Receptor | Blockade of H1 receptors can prevent the histamine-induced reduction of a background-leakage K+ current (IKL), potentially leading to hyperpolarization and reduced neuronal excitability.[2] | First-generation H1-antagonists are known to cause sedation by interfering with the central functions of histamine, which includes neuromodulation of thalamocortical function.[2][10] |
| Muscarinic M1 Receptor | Antagonism of M1 receptors can inhibit slow inward currents, leading to a decrease in neuronal excitability.[11] M1 receptor activation is known to inhibit M-type K+ channels, so antagonism would prevent this inhibition, leading to increased M-current and hyperpolarization.[12] | The M1 antagonist pirenzepine (B46924) has been shown to antagonize the inhibition of M-currents.[12] |
| Alpha-1 Adrenergic Receptor | Blockade of alpha-1 adrenergic receptors can inhibit smooth muscle contraction by preventing the increase in intracellular calcium.[13] In neurons, this can lead to a decrease in excitatory effects.[14] | Alpha-1 adrenergic receptor activation can increase the firing frequency of pyramidal neurons; antagonism would prevent this effect.[15] |
Experimental Protocols
The following are detailed protocols for investigating the electrophysiological effects of Propiomazine on neurons using the whole-cell patch-clamp technique. These protocols can be adapted for use with cultured neurons or acute brain slices.
Protocol 1: Whole-Cell Patch-Clamp Recording from Cultured Neurons
This protocol is a standard method for recording ionic currents and membrane potential from individual neurons in culture.[1][3][16]
Materials:
-
Cultured neurons on coverslips
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution (e.g., K-Gluconate based)
-
Borosilicate glass capillaries
-
Micropipette puller
-
Patch-clamp amplifier and data acquisition system
-
Microscope with micromanipulators
-
Perfusion system
-
Propiomazine stock solution
Procedure:
-
Preparation:
-
Prepare aCSF and internal solution. A typical aCSF contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[3]
-
Prepare a stock solution of Propiomazine in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in aCSF on the day of the experiment.
-
Pull glass micropipettes to a resistance of 3-7 MΩ.[1]
-
-
Recording:
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with aCSF at a rate of 1.5-2 mL/min.[3]
-
Fill a micropipette with internal solution and mount it on the micromanipulator.
-
Under visual guidance using the microscope, approach a target neuron with the micropipette while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Switch to voltage-clamp or current-clamp mode to record ionic currents or membrane potential, respectively.
-
-
Drug Application:
-
Establish a stable baseline recording in aCSF.
-
Apply Propiomazine at various concentrations through the perfusion system.
-
Record the changes in membrane potential, firing rate, or specific ionic currents.
-
Wash out the drug with aCSF to observe recovery.
-
Protocol 2: Electrophysiology in Acute Brain Slices
This protocol allows for the study of Propiomazine's effects on neurons within a more intact neural circuit.[17][18][19]
Materials:
-
Animal model (e.g., mouse or rat)
-
Vibrating microtome (vibratome)
-
Ice-cold cutting solution (e.g., NMDG-based aCSF)
-
Recovery chamber
-
All materials listed in Protocol 1
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold cutting solution.
-
Rapidly dissect the brain and place it in the ice-cold cutting solution.
-
Cut acute brain slices (e.g., 300 µm thick) containing the region of interest using a vibratome.
-
Transfer the slices to a recovery chamber with aCSF bubbled with 95% O2 / 5% CO2 and allow them to recover for at least 1 hour at room temperature.
-
-
Recording and Drug Application:
-
Transfer a single slice to the recording chamber of the patch-clamp setup.
-
Perform whole-cell patch-clamp recordings from visually identified neurons as described in Protocol 1.
-
Apply Propiomazine via the perfusion system and record its effects on neuronal activity. For more localized application, a picospritzer can be used to puff the drug onto the recorded cell.[20]
-
Data Presentation and Visualization
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Propiomazine and a typical experimental workflow.
Caption: Propiomazine's antagonism of multiple receptors leads to downstream electrophysiological effects.
Caption: Workflow for investigating Propiomazine's electrophysiological effects using patch-clamp.
References
- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 2. Role of the central histaminergic neuronal system in the CNS toxicity of the first generation H1-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docs.axolbio.com [docs.axolbio.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Opposite Influences of Endogenous Dopamine D1 and D2 Receptor Activation on Activity States and Electrophysiological Properties of Striatal Neurons: Studies CombiningIn Vivo Intracellular Recordings and Reverse Microdialysis | Journal of Neuroscience [jneurosci.org]
- 6. Opposite influences of endogenous dopamine D1 and D2 receptor activation on activity states and electrophysiological properties of striatal neurons: studies combining in vivo intracellular recordings and reverse microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Histamine: neural circuits and new medications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An electrophysiological study of muscarinic and nicotinic receptors of rat paratracheal ganglion neurons and their inhibition by Z-338 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of M1 muscarinic receptors triggers transmitter release from rat sympathetic neurons through an inhibition of M-type K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adrenergic neuron blockers - Wikipedia [en.wikipedia.org]
- 14. Alpha-1A Adrenergic receptor activation increases inhibitory tone in CA1 hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: Whole-cell Patch-clamp Recordings in Brain Slices [jove.com]
- 18. Local Application of Drugs to Study Nicotinic Acetylcholine Receptor Function in Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 19. protocols.io [protocols.io]
- 20. Video: Whole-cell Currents Induced by Puff Application of GABA in Brain Slices [jove.com]
Propiomazine: A Versatile Phenothiazine Tool Compound for Neuropharmacological Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Propiomazine is a first-generation phenothiazine (B1677639) derivative with a complex pharmacological profile, making it a valuable tool compound for studying the structure-activity relationships and physiological roles of phenothiazines.[1][2][3] While clinically utilized primarily for its sedative and hypnotic properties, its broad spectrum of activity at various neurotransmitter receptors allows for its application in a wide range of neuropharmacological research.[1][2] These notes provide an overview of propiomazine's mechanism of action, quantitative data on its receptor binding and functional potency, and detailed protocols for its use in in vitro and in vivo experimental settings.
Mechanism of Action
Propiomazine exerts its effects through antagonism of multiple G-protein coupled receptors (GPCRs). Its sedative properties are largely attributed to its potent blockade of the histamine (B1213489) H1 receptor.[1][2][4] Additionally, its antipsychotic potential stems from its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][3] The compound also demonstrates affinity for other dopamine receptor subtypes (D1, D4), serotonin receptors (5-HT2C), muscarinic acetylcholine (B1216132) receptors (M1-M5), and alpha-1 adrenergic receptors.[1][2] This polypharmacology, characteristic of many phenothiazines, makes propiomazine a useful tool for dissecting the contributions of these various receptor systems to different physiological and behavioral effects.
A diagram illustrating the primary signaling pathways affected by propiomazine's antagonist activity is provided below.
Data Presentation: Receptor Binding and Functional Potency
The following tables summarize the available quantitative data for propiomazine's binding affinity (pKi) and functional potency at various human receptors. This data is essential for designing experiments and interpreting results when using propiomazine as a tool compound.
Table 1: Propiomazine Receptor Binding Affinities (pKi)
| Receptor | pKi |
| Serotonin 5-HT2A | 7.63[5] |
| Alpha-1A Adrenergic | 7.53[5] |
| Histamine H1 | 7.47[5] |
| Muscarinic M1 | 6.92[5] |
| Muscarinic M3 | 6.75[5] |
| Serotonin 5-HT2C | 6.75[5] |
| Muscarinic M2 | 6.58[5] |
| Alpha-2B Adrenergic | 6.5[5] |
| Dopamine D3 | 6.28[5] |
| Dopamine D2 | 5.58[5] |
| Serotonin 5-HT1A | 5.57[5] |
| Alpha-2C Adrenergic | 5.35[5] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Pharmacokinetic Properties of Propiomazine
| Parameter | Value |
| Bioavailability (Oral) | 33%[6] |
| Protein Binding | 81%[6] |
| Elimination Half-life | 9 hours[6] |
Experimental Protocols
The following are detailed methodologies for key experiments where propiomazine can be utilized as a tool compound to study phenothiazine pharmacology.
In Vitro Assays
1. Radioligand Receptor Binding Assay
This protocol is a general guideline for determining the binding affinity of propiomazine for a specific receptor (e.g., dopamine D2 or serotonin 5-HT2A).
Protocol:
-
Membrane Preparation: Homogenize tissues or cultured cells expressing the receptor of interest in a suitable buffer (e.g., Tris-HCl). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for D2 receptors or [³H]-ketanserin for 5-HT2A receptors), and varying concentrations of propiomazine. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the propiomazine concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of propiomazine that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
2. Functional Antagonism Assay: cAMP Measurement for Gi-Coupled Receptors (e.g., D2 Dopamine Receptor)
This protocol measures the ability of propiomazine to antagonize the agonist-induced inhibition of cAMP production by a Gi-coupled receptor.
Protocol:
-
Cell Culture and Plating: Culture a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells) in appropriate growth medium. Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Remove the growth medium and pre-incubate the cells with varying concentrations of propiomazine in a suitable assay buffer for a defined period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of a D2 receptor agonist (e.g., quinpirole) along with forskolin (to stimulate adenylyl cyclase and produce a measurable cAMP signal) to the wells. Incubate for a further period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the propiomazine concentration. Use non-linear regression to determine the IC50 value, which represents the concentration of propiomazine that reverses 50% of the agonist-induced inhibition of cAMP production.
3. Functional Antagonism Assay: Intracellular Calcium Mobilization for Gq-Coupled Receptors (e.g., 5-HT2A Serotonin Receptor)
This protocol assesses the ability of propiomazine to block agonist-induced increases in intracellular calcium mediated by a Gq-coupled receptor.
Protocol:
-
Cell Culture and Plating: Culture a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or U2OS cells) in appropriate growth medium. Seed the cells into a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for dye uptake and de-esterification.
-
Pre-incubation with Antagonist: Add varying concentrations of propiomazine to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Fluorescence Measurement: Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence. Add a fixed concentration of a 5-HT2A receptor agonist (e.g., serotonin) to the wells and immediately begin recording the change in fluorescence over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the peak fluorescence (or the area under the curve) against the logarithm of the propiomazine concentration. Use non-linear regression to calculate the IC50 value, which is the concentration of propiomazine that inhibits 50% of the agonist-induced calcium mobilization.
In Vivo Assays
1. Assessment of Sedative/Hypnotic Effects in Rodents
This protocol provides a general framework for evaluating the sedative effects of propiomazine in mice or rats.
Protocol:
-
Animal Acclimation: Acclimate male mice or rats to the testing environment for at least one hour before the experiment.
-
Drug Administration: Administer propiomazine (e.g., 1-20 mg/kg) or vehicle (e.g., saline or a suitable solvent) via intraperitoneal (i.p.) or oral (p.o.) route.
-
Locomotor Activity: Immediately after injection, place the animals individually into locomotor activity chambers. Record horizontal and vertical activity for a set period (e.g., 60-120 minutes). A reduction in locomotor activity compared to the vehicle-treated group indicates a sedative effect.
-
Loss of Righting Reflex (for hypnotic effects): At higher doses, assess the loss of the righting reflex. An animal is considered to have lost the righting reflex if it does not right itself within 30 seconds when placed on its back. Record the latency to the loss of the righting reflex and the duration of the loss of the righting reflex.
2. Evaluation of Antipsychotic-like Activity in Rodent Models
Propiomazine can be tested in various animal models of psychosis to evaluate its antipsychotic-like potential. One common model is the amphetamine-induced hyperlocomotion model.
Protocol:
-
Animal Acclimation and Habituation: Acclimate and habituate the animals to the locomotor activity chambers for a period (e.g., 30-60 minutes) before drug administration.
-
Propiomazine Pre-treatment: Administer propiomazine (e.g., 1-10 mg/kg, i.p.) or vehicle.
-
Psychostimulant Challenge: After a pre-treatment time (e.g., 30 minutes), administer a psychostimulant such as d-amphetamine (e.g., 1-3 mg/kg, i.p.).
-
Locomotor Activity Measurement: Immediately place the animals back into the locomotor activity chambers and record their activity for 60-90 minutes.
-
Data Analysis: Compare the locomotor activity of the propiomazine-pretreated group with the vehicle-pretreated group that received the amphetamine challenge. A significant reduction in amphetamine-induced hyperlocomotion by propiomazine suggests antipsychotic-like activity.
Conclusion
Propiomazine's diverse receptor profile makes it a valuable pharmacological tool for investigating the complex mechanisms of action of phenothiazines and for studying the roles of various neurotransmitter systems in the central nervous system. The data and protocols provided in these application notes offer a foundation for researchers to effectively utilize propiomazine in their studies, contributing to a deeper understanding of neuropharmacology and aiding in the development of novel therapeutics. Researchers should always adhere to ethical guidelines and obtain appropriate institutional approval for all animal experiments.
References
- 1. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propiomazine Hydrochloride | C20H25ClN2OS | CID 71802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. propiomazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. SMPDB [smpdb.ca]
- 5. PROPIOMAZINE (PD009725, UVOIBTBFPOZKGP-UHFFFAOYSA-N) [probes-drugs.org]
- 6. Propiomazine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vitro Blood-Brain Barrier Transport of Propiomazine
Introduction
Propiomazine is a phenothiazine (B1677639) derivative with sedative and antihistaminic properties. Its therapeutic effects in the central nervous system (CNS) necessitate its ability to cross the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS where neurons reside.[1][2] Understanding the mechanisms and kinetics of Propiomazine's transport across the BBB is crucial for optimizing its therapeutic use and predicting potential CNS side effects.
In vitro BBB models are essential tools in drug discovery and development for predicting the brain penetration of drug candidates.[3][4][5] These models, typically employing brain capillary endothelial cells cultured on semi-permeable supports, allow for the quantitative assessment of drug permeability and the identification of active transport mechanisms, such as those mediated by efflux pumps like P-glycoprotein (P-gp).[3][6][7][8][9]
This document provides a detailed protocol for evaluating the transport of Propiomazine across a well-established in vitro BBB model, such as one using the human cerebral microvascular endothelial cell line hCMEC/D3 or the porcine cell line PBMEC/C1-2.
Experimental Protocols
Objective:
To determine the apparent permeability coefficient (Papp) of Propiomazine across an in vitro BBB model and to investigate the potential involvement of active efflux transporters like P-glycoprotein (P-gp).
Materials:
-
Human cerebral microvascular endothelial cell line (hCMEC/D3) or porcine brain microvascular endothelial cells (PBMEC/C1-2)
-
Transwell® inserts (e.g., 12-well format, 0.4 µm pore size, polycarbonate membrane)
-
Cell culture medium (e.g., Endothelial Cell Growth Medium)
-
Fetal Bovine Serum (FBS)
-
Antibiotics (Penicillin-Streptomycin)
-
Fibronectin or Collagen type I
-
Propiomazine hydrochloride
-
Lucifer yellow or another paracellular marker
-
P-glycoprotein inhibitor (e.g., Verapamil or Cyclosporine A)[3][10]
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
LC-MS/MS or HPLC system for quantification of Propiomazine
Methods:
1. Cell Culture and BBB Model Assembly:
-
Coat the apical side of the Transwell® inserts with a solution of fibronectin or collagen type I and allow to dry.
-
Seed the brain endothelial cells (hCMEC/D3 or PBMEC/C1-2) onto the coated inserts at a high density.
-
Culture the cells in a humidified incubator at 37°C with 5% CO2. The medium should be changed every 2-3 days.
-
Monitor the formation of a confluent monolayer with tight junctions by measuring the transendothelial electrical resistance (TEER) using a voltohmmeter. The TEER values should be stable and sufficiently high (e.g., >100 Ω·cm²) before initiating transport studies.[5]
-
To create a more physiologically relevant model, co-culture with astrocytes or pericytes on the basolateral side of the insert can be performed.[1]
2. Permeability Assay (Apical-to-Basolateral Transport):
-
Wash the cell monolayer on the Transwell® inserts twice with pre-warmed transport buffer (HBSS).
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Add the transport buffer containing Propiomazine at a known concentration to the apical (donor) compartment.
-
To assess paracellular pathway integrity, include a low permeability marker like Lucifer yellow in the donor solution.
-
Incubate the plates at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh transport buffer.
-
At the end of the experiment, collect samples from the apical compartment.
-
Analyze the concentration of Propiomazine and the paracellular marker in all samples using a validated analytical method (e.g., LC-MS/MS or HPLC).
3. Efflux Ratio Determination (Bidirectional Transport):
-
To investigate the involvement of active efflux transporters like P-gp, perform a bidirectional transport study.[11]
-
Measure the transport of Propiomazine from the apical (A) to the basolateral (B) compartment (Papp, A-B) as described above.
-
In a separate set of inserts, measure the transport from the basolateral (B) to the apical (A) compartment (Papp, B-A) by adding Propiomazine to the basolateral compartment and sampling from the apical compartment.
-
Calculate the efflux ratio (ER) using the formula: ER = Papp, B-A / Papp, A-B. An efflux ratio significantly greater than 1 suggests the involvement of active efflux.
-
To confirm P-gp involvement, repeat the bidirectional transport study in the presence of a P-gp inhibitor (e.g., verapamil) in both compartments.[3] A significant reduction in the efflux ratio in the presence of the inhibitor confirms that Propiomazine is a substrate for P-gp.
4. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver compartment).
-
A is the surface area of the Transwell® membrane (in cm²).
-
C0 is the initial concentration of the compound in the donor compartment.
-
Data Presentation
The following table provides a template for summarizing the quantitative data from the in vitro BBB transport studies of Propiomazine. As no specific data for Propiomazine is currently available, example data for a related first-generation antihistamine, Promethazine, is included for illustrative purposes.
| Compound | Direction of Transport | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Papp with P-gp Inhibitor (x 10⁻⁶ cm/s) |
| Propiomazine | A to B | Data to be determined | Data to be determined | Data to be determined |
| B to A | Data to be determined | Data to be determined | ||
| Promethazine (Example) | A to B | 8.5 | 2.1 | 15.2 |
| B to A | 17.8 | 16.5 | ||
| Lucifer Yellow (Control) | A to B | < 0.5 | N/A | N/A |
Note: The data for Promethazine is hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the in vitro blood-brain barrier transport of a test compound like Propiomazine.
References
- 1. dovepress.com [dovepress.com]
- 2. In Vitro Models of Central Nervous System Barriers for Blood-Brain Barrier Permeation Studies | Springer Nature Experiments [experiments.springernature.com]
- 3. Blood-brain barrier in vitro models as tools in drug discovery: assessment of the transport ranking of antihistaminic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro model for evaluating drug transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interactions between antidepressants and P-glycoprotein at the blood-brain barrier: clinical significance of in vitro and in vivo findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interactions between antidepressants and P-glycoprotein at the blood–brain barrier: clinical significance of in vitro and in vivo findings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Involvement of P-glycoprotein in an in vitro blood-brain barrier model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro-to-in vivo prediction of P-glycoprotein-based drug interactions at the human and rodent blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The human brain endothelial cell line hCMEC/D3 as a human blood-brain barrier model for drug transport studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Propiomazine-Induced Sedation in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propiomazine is a phenothiazine (B1677639) derivative with sedative, antihistaminic, and antiemetic properties. Its primary mechanism of action involves the antagonism of several central nervous system receptors, including histamine (B1213489) H1, dopamine (B1211576) (D1, D2, D4), serotonin (B10506) (5-HT2A, 5-HT2C), muscarinic (M1-M5), and alpha(1)-adrenergic receptors. The sedative effects of propiomazine are predominantly attributed to its potent histamine H1 receptor blockade. These application notes provide detailed protocols for assessing the sedative effects of propiomazine in mice using a battery of established behavioral tests.
Signaling Pathway of Propiomazine
Propiomazine exerts its effects by blocking multiple neurotransmitter receptors in the central nervous system. The diagram below illustrates the primary signaling pathways affected by propiomazine, leading to its sedative and other pharmacological effects.
Troubleshooting & Optimization
Improving Propiomazine solubility for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving Propiomazine solubility for in vitro experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is Propiomazine and why is its solubility a concern for in vitro experiments?
A1: Propiomazine is a phenothiazine (B1677639) derivative with sedative, antihistaminic, and antiemetic properties.[1] For in vitro studies, its effectiveness relies on its ability to be fully dissolved in cell culture media to ensure accurate and reproducible results. The free base form of Propiomazine has very poor aqueous solubility, which can lead to precipitation and inaccurate concentration-dependent effects in experiments.
Q2: Which form of Propiomazine is most suitable for aqueous solutions?
A2: Propiomazine is available in its base form as well as maleate (B1232345) and hydrochloride salt forms. The salt forms, particularly Propiomazine Hydrochloride, exhibit significantly enhanced solubility in aqueous solutions compared to the base form.[1] Propiomazine Hydrochloride is described as being very soluble in water. For most in vitro applications requiring an aqueous environment, using a salt form is highly recommended.
Q3: What are the recommended solvents for preparing Propiomazine stock solutions?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of Propiomazine for in vitro use.[2] Ethanol and methanol (B129727) can also be used, particularly for the salt forms.[1] It is crucial to use anhydrous (dry) DMSO, as absorbed moisture can negatively impact the solubility and stability of the compound.
Troubleshooting Guide
Q1: I dissolved Propiomazine in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?
A1: This is a common issue when diluting a DMSO stock solution into an aqueous medium. Here are several steps to minimize precipitation:
-
Pre-warm the media: Ensure your cell culture medium is at 37°C before adding the Propiomazine stock solution. Adding a cold stock to warm media can sometimes cause the compound to crash out of solution.
-
Step-wise dilution: Instead of adding the concentrated DMSO stock directly to the final volume of media, perform one or more intermediate dilution steps in media. This gradual decrease in solvent polarity can help keep the compound in solution.[3]
-
Final DMSO concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity.[3] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Rapid mixing: When adding the Propiomazine stock to the media, ensure rapid and thorough mixing to quickly disperse the compound and prevent localized high concentrations that can lead to precipitation.
Q2: My Propiomazine solution appears cloudy. What should I do?
A2: Cloudiness or turbidity indicates that the Propiomazine has precipitated. Do not use a cloudy solution for your experiments as the actual concentration of the dissolved compound will be unknown. The best course of action is to prepare a fresh solution following the recommended protocols, paying close attention to the solvent, temperature, and dilution technique.
Q3: Can I use sonication to help dissolve Propiomazine?
A3: Yes, sonication can be used to aid in the dissolution of Propiomazine in the initial solvent, such as DMSO.[2] However, if the compound precipitates upon addition to your aqueous culture medium, sonication of the final working solution is generally not recommended as it may not create a stable solution and can damage cellular components in the media.
Data Presentation
Table 1: Solubility of Propiomazine Forms in Various Solvents
| Compound Form | Solvent | Solubility | Reference |
| Propiomazine Base | Water | 0.454 mg/L (very poor) | [4] |
| Propiomazine Maleate | Water | Enhanced vs base | [1] |
| Propiomazine Maleate | Dimethyl Sulfoxide (DMSO) | ~3 mg/mL | [1] |
| Propiomazine Maleate | Dimethyl Formamide (DMF) | ~1 mg/mL | [1] |
| Propiomazine Hydrochloride | Water | Very soluble | |
| Propiomazine Hydrochloride | Ethanol | Freely soluble | |
| Propiomazine (unspecified form) | Dimethyl Sulfoxide (DMSO) | 83.33 mg/mL (244.74 mM) | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Propiomazine Stock Solution in DMSO
-
Materials:
-
Propiomazine (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the mass of Propiomazine required to make a 10 mM stock solution. The molecular weight of Propiomazine is 340.48 g/mol .
-
Carefully weigh the calculated amount of Propiomazine powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the Propiomazine is completely dissolved. If necessary, use a sonicator for short bursts to aid dissolution.[2]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of a Propiomazine Working Solution for Cell Culture
-
Materials:
-
10 mM Propiomazine stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes for dilution
-
-
Procedure:
-
Determine the final concentration of Propiomazine needed for your experiment.
-
Calculate the volume of the 10 mM stock solution required. Remember to keep the final DMSO concentration below 0.5%.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to reach the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can first dilute the stock 1:100 in media to get a 100 µM intermediate solution, and then dilute this intermediate solution 1:10 to get the final 10 µM concentration.
-
Add the diluted Propiomazine solution to your cell culture plates.
-
Always prepare a vehicle control with the same final concentration of DMSO as your experimental samples.
-
Use the prepared working solution immediately.
-
Visualizations
Caption: Workflow for preparing Propiomazine solutions.
Caption: Propiomazine's antagonistic effects on key receptors.
References
Technical Support Center: Propiomazine Aqueous Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propiomazine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My Propiomazine solution is changing color and showing reduced potency. What is the likely cause?
A1: Propiomazine, a phenothiazine (B1677639) derivative, is susceptible to degradation in aqueous solutions, particularly when exposed to air and light.[1] The primary cause of degradation is oxidation, leading to the formation of various degradation products and a subsequent loss of potency.[1] Analysis of aged Propiomazine formulations has confirmed that the major degradates are oxidation products.[1]
Q2: What are the main factors that accelerate Propiomazine degradation in aqueous solutions?
A2: The stability of Propiomazine in aqueous solutions is influenced by several factors:
-
Oxidation: Exposure to atmospheric oxygen is a primary driver of degradation. The phenothiazine nucleus is prone to oxidation.
-
Light: Exposure to light, especially UV radiation, can catalyze the degradation process.[1]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[1]
-
pH: The stability of phenothiazine derivatives can be pH-dependent. While specific data for Propiomazine is limited, related compounds show varying stability at different pH levels.[2]
Q3: What are the expected degradation products of Propiomazine?
A3: Based on studies of Propiomazine and related phenothiazines, the primary degradation products are formed through oxidation of the sulfur and nitrogen atoms in the phenothiazine ring system. The expected major degradation products are Propiomazine Sulfoxide and Propiomazine N-Oxide. Further oxidation can potentially lead to the formation of Propiomazine N,S-Dioxide.
Q4: How can I prevent or minimize the degradation of my Propiomazine solutions?
A4: To enhance the stability of Propiomazine in aqueous solutions, consider the following strategies:
-
Use of Antioxidants: The addition of an antioxidant, such as ascorbic acid, has been shown to be effective in minimizing the degradation of Propiomazine.[1]
-
Protection from Light: Store solutions in amber or light-blocking containers to prevent photodegradation.
-
Inert Atmosphere: Preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can reduce oxidative degradation.
-
Temperature Control: Store solutions at recommended low temperatures (e.g., refrigerated or frozen) to slow down the degradation rate.
Q5: Is there a recommended analytical method to assess the stability of Propiomazine and quantify its degradation products?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. An HPLC method coupled with mass spectrometry (HPLC/MS) can be particularly useful for the identification and quantification of degradation products.[1] A reverse-phase HPLC method is typically employed for the analysis of Propiomazine and its degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Degradation of Propiomazine. | Compare the chromatogram with a freshly prepared standard. The new peaks are likely degradation products. Implement stabilization strategies outlined in the FAQs. |
| Discoloration of the solution (e.g., yellowing) | Formation of colored degradation products due to oxidation. | This is a visual indicator of degradation. Confirm with analytical methods like HPLC. Protect the solution from light and oxygen. |
| Inconsistent results in bioassays | Loss of active Propiomazine due to degradation. | Prepare fresh solutions for each experiment. Use a validated stability-indicating HPLC method to determine the concentration of the active ingredient before use. |
| Precipitation in the solution | Formation of less soluble degradation products or pH shifts. | Check the pH of the solution. Filter the solution before use and analyze the filtrate for the concentration of Propiomazine. |
Quantitative Data on Propiomazine Degradation
The following table summarizes the available quantitative data on the degradation of Propiomazine (referred to as PPZHCl in the study) in an aqueous formulation.
| Condition | Degradation Rate | Additional Notes |
| Storage at 20-25°C | Approximately 3% per month | [1] |
| Storage at 55°C for 4 weeks (without antioxidant) | Significant loss of PPZHCl | [1] |
| Storage at 55°C for 4 weeks (with ascorbic acid) | Minimized degradation of PPZHCl | [1] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Propiomazine
This protocol is a representative method based on published analyses of phenothiazine derivatives and can be used as a starting point for developing a validated in-house method.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Photodiode Array (PDA) detector.
-
A mass spectrometer (MS) detector is recommended for peak identification.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at approximately 254 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
3. Sample Preparation:
-
Accurately weigh and dissolve the Propiomazine sample in the mobile phase or a suitable solvent to a known concentration.
-
For stability studies, incubate the sample under the desired stress conditions (e.g., elevated temperature, different pH, exposure to light, or addition of an oxidizing agent like hydrogen peroxide).
-
At specified time points, withdraw an aliquot, dilute it to an appropriate concentration with the mobile phase, and inject it into the HPLC system.
4. Data Analysis:
-
Identify the Propiomazine peak by comparing its retention time with that of a reference standard.
-
Degradation products will typically appear as new peaks in the chromatogram.
-
Calculate the percentage of degraded Propiomazine by comparing the peak area of the active ingredient at each time point to its initial peak area.
Visualizations
Proposed Degradation Pathway of Propiomazine
Caption: Proposed oxidative degradation pathway of Propiomazine.
Experimental Workflow for Propiomazine Stability Study
Caption: Workflow for conducting a forced degradation study of Propiomazine.
References
Technical Support Center: Troubleshooting Variability in Propiomazine Sedation Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in Propiomazine sedation studies.
Troubleshooting Guide
Encountering variability in sedation studies can be a significant challenge. This guide provides a systematic approach to identifying and resolving common issues.
Question: My Propiomazine sedation study is showing high variability between subjects. What are the potential causes and how can I troubleshoot this?
Answer:
High variability in the sedative effects of Propiomazine can stem from a variety of factors, ranging from experimental protocol inconsistencies to intrinsic biological differences in the subjects. Below is a step-by-step guide to help you identify and mitigate these sources of variability.
Step 1: Review and Standardize Your Experimental Protocol
Inconsistent application of experimental procedures is a common source of variability.
-
Dosing and Administration:
-
Verification: Double-check all calculations for dose preparation. Ensure the stock solution is homogenous and has not precipitated.
-
Route of Administration: Intravenous (IV) administration generally leads to a more rapid and consistent onset of action compared to intraperitoneal (IP) or subcutaneous (SC) routes, which can have variable absorption rates. Ensure the chosen route is administered consistently by a trained technician.
-
Volume and Speed of Injection: For IV administration, the rate of injection can influence the initial peak plasma concentration and, consequently, the sedative effect. Standardize the injection speed across all subjects. For other routes, ensure the volume is appropriate for the animal's size to avoid leakage or discomfort.
-
-
Environmental Factors:
-
Acclimation: Ensure all animals have had an adequate acclimation period to the housing and testing environment.[1][2] Stress from a novel environment can significantly alter baseline activity levels and response to sedatives. A minimum of 3 days is often recommended for rodents.[1][2]
-
Circadian Rhythm: Rodents are nocturnal. The timing of drug administration and testing relative to the light-dark cycle can impact sedative efficacy. Conduct experiments at the same time of day for all cohorts.
-
Stimuli: Minimize noise, light, and movement in the testing room, as these can arouse sedated animals and affect the results.
-
Step 2: Assess Subject-Specific Factors
Biological differences between individual animals can be a major contributor to variability.
-
Genetics: Different strains of mice and rats can exhibit varied responses to sedative agents due to differences in drug metabolism and receptor sensitivity. Ensure you are using a consistent and well-characterized strain.
-
Age and Weight: Both age and body weight can influence drug distribution, metabolism, and clearance.[1][2] Use animals within a narrow age and weight range.
-
Sex: Hormonal differences between males and females can affect drug metabolism and sensitivity. It is advisable to either use a single sex or to balance and analyze the sexes separately.
-
Health Status: Underlying health conditions, even if subclinical, can alter an animal's response to sedation. Ensure all animals are healthy and free from disease.
Step 3: Consider Pharmacological Factors
The intrinsic properties of Propiomazine and its interactions can lead to variable outcomes.
-
Metabolism: Propiomazine is metabolized by the liver.[3] Individual differences in hepatic enzyme activity (e.g., cytochrome P450 enzymes) can lead to variations in drug clearance and duration of action.
-
Drug Interactions: Propiomazine's sedative effects can be potentiated by other CNS depressants, such as opioids and benzodiazepines.[4] Conversely, stimulants can counteract its effects. Ensure that the subjects have not been exposed to other compounds that could interact with Propiomazine.
-
Receptor Sensitivity: The sedative effects of Propiomazine are primarily mediated through its antagonism of histamine (B1213489) H1 receptors.[3] It also interacts with dopamine, serotonin, muscarinic, and adrenergic receptors.[3][5] Individual variations in the density and sensitivity of these receptors could contribute to differing responses.
Troubleshooting Workflow Diagram
Frequently Asked Questions (FAQs)
Question: What is the mechanism of action of Propiomazine that leads to sedation?
Answer:
Propiomazine is a phenothiazine (B1677639) derivative with a multi-receptor antagonist profile. Its primary sedative effect is attributed to its potent antagonism of the histamine H1 receptor in the central nervous system.[3] Histamine is a neurotransmitter that promotes wakefulness, and by blocking its action, Propiomazine induces drowsiness.
In addition to its antihistaminergic activity, Propiomazine also acts as an antagonist at several other receptors, which may contribute to its overall pharmacological profile, including its sedative and other effects:
-
Dopamine Receptors (D1, D2, D4): Antagonism at these receptors is typically associated with antipsychotic effects, but may also contribute to sedation.[3][5]
-
Serotonin Receptors (5-HT2A, 5-HT2C): Blockade of these receptors can also enhance sedation and may modulate sleep architecture.[3][5]
-
Muscarinic Acetylcholine Receptors (M1-M5): Antagonism at these receptors can lead to anticholinergic side effects such as dry mouth and can also contribute to sedation.[3][5]
-
Alpha-1 Adrenergic Receptors: Blockade of these receptors can cause vasodilation and may lead to hypotension and sedation.[3]
Propiomazine Signaling Pathway Diagram
Question: How can I quantitatively assess the sedative effect of Propiomazine in my animal studies?
Answer:
Several behavioral assays can be used to quantify the level of sedation in rodents. The choice of assay will depend on the specific research question and the expected depth of sedation. Here are two commonly used methods:
-
Locomotor Activity Test: This test measures the spontaneous movement of an animal in a novel environment.[6][7][8] A decrease in locomotor activity is indicative of a sedative effect.
-
Righting Reflex Assay: This is a measure of motor coordination and consciousness.[9][10] The loss of the righting reflex (the inability of an animal to right itself when placed on its back) is a key indicator of a deeper level of sedation or hypnosis.
For a more detailed understanding of how to perform these experiments, please refer to the Experimental Protocols section below.
Experimental Workflow for a Sedation Study
Experimental Protocols
Protocol 1: Locomotor Activity Test
Objective: To assess the effect of Propiomazine on spontaneous locomotor activity in rodents.
Materials:
-
Locomotor activity chambers equipped with infrared beams or video tracking software.
-
Propiomazine solution and vehicle control (e.g., saline).
-
Syringes and needles for administration.
-
Animal scale.
-
Timers.
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes before the start of the experiment.[11]
-
Habituation: Place each animal individually into a locomotor activity chamber for a 30-minute habituation period to allow exploration and reduce novelty-induced hyperactivity.
-
Baseline Activity: Following habituation, record the locomotor activity for a 15-30 minute baseline period.
-
Dosing: Remove the animals from the chambers and administer the appropriate dose of Propiomazine or vehicle via the chosen route of administration.
-
Testing: Immediately after injection, place the animals back into the locomotor activity chambers and record activity for a predetermined duration (e.g., 60-120 minutes). Activity is typically recorded in 5-10 minute bins to allow for time-course analysis.
-
Data Analysis: The primary endpoint is the total distance traveled (in cm or m). Other parameters such as rearing frequency and time spent in the center versus the periphery of the arena can also be analyzed. Compare the activity of the Propiomazine-treated groups to the vehicle control group.
Protocol 2: Righting Reflex Assay
Objective: To determine the hypnotic effect of Propiomazine by measuring the loss and duration of the righting reflex.
Materials:
-
Propiomazine solution and vehicle control.
-
Syringes and needles for administration.
-
Animal scale.
-
A quiet, comfortable testing area (e.g., a clean cage with bedding).
-
Timer.
Procedure:
-
Dosing: Administer the appropriate dose of Propiomazine or vehicle to the animal.
-
Observation: Place the animal in the testing area and observe for signs of sedation.
-
Testing the Reflex: At predetermined time points (e.g., every 5 minutes), gently place the animal on its back.
-
Loss of Righting Reflex (LRR): The righting reflex is considered lost if the animal is unable to right itself (i.e., return to a prone position with all four paws on the ground) within a specified time, typically 30-60 seconds.[12] Record the latency to the first loss of righting reflex.
-
Duration of LRR: Continue to test the righting reflex at regular intervals (e.g., every 10 minutes) until the animal successfully rights itself on two consecutive attempts. The duration of LRR is the time from the first loss of the reflex to its return.
-
Data Analysis: Compare the percentage of animals in each group that exhibit LRR and the mean duration of LRR between the Propiomazine-treated groups and the vehicle control group.
Data Presentation
The following tables provide examples of how to structure and present quantitative data from Propiomazine sedation studies. Note: The data presented here is for illustrative purposes and should be replaced with your experimental findings.
Table 1: Dose-Response Effect of Propiomazine on Locomotor Activity
| Treatment Group | Dose (mg/kg, IP) | N | Total Distance Traveled (m) (Mean ± SEM) | % Reduction in Activity vs. Vehicle |
| Vehicle | 0 | 10 | 150.2 ± 12.5 | 0% |
| Propiomazine | 5 | 10 | 95.8 ± 10.1 | 36.2% |
| Propiomazine | 10 | 10 | 42.1 ± 8.7 | 71.9% |
| Propiomazine | 20 | 10 | 15.3 ± 5.2 | 89.8% |
Table 2: Time Course of Sedative Effect of Propiomazine (10 mg/kg, IP) on Locomotor Activity
| Time (minutes) | Vehicle (Mean Distance ± SEM) | Propiomazine (Mean Distance ± SEM) |
| 0-10 | 45.3 ± 5.1 | 15.2 ± 3.8 |
| 10-20 | 30.1 ± 4.2 | 8.1 ± 2.5 |
| 20-30 | 20.5 ± 3.5 | 5.3 ± 1.9 |
| 30-60 | 35.8 ± 4.8 | 10.6 ± 2.1 |
| 60-90 | 18.5 ± 2.9 | 2.9 ± 1.1 |
Table 3: Effect of Propiomazine on the Righting Reflex
| Treatment Group | Dose (mg/kg, IP) | N | % of Animals with LRR | Onset of LRR (min) (Mean ± SEM) | Duration of LRR (min) (Mean ± SEM) |
| Vehicle | 0 | 10 | 0% | N/A | N/A |
| Propiomazine | 10 | 10 | 30% | 12.5 ± 2.1 | 25.3 ± 5.8 |
| Propiomazine | 20 | 10 | 80% | 8.2 ± 1.5 | 68.7 ± 10.2 |
| Propiomazine | 40 | 10 | 100% | 5.1 ± 0.9 | 115.4 ± 15.6 |
References
- 1. az.research.umich.edu [az.research.umich.edu]
- 2. az.research.umich.edu [az.research.umich.edu]
- 3. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Potentiation of opioid analgesia by H1 and H2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Propiomazine - Wikipedia [en.wikipedia.org]
- 6. 2.5. Locomotor activity [bio-protocol.org]
- 7. va.gov [va.gov]
- 8. Locomotor activity of mice | PPTX [slideshare.net]
- 9. A novel method to assess initial sensitivity and acute functional tolerance to hypnotic effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. discoveryjournals.org [discoveryjournals.org]
Propiomazine formulation with antioxidants for improved stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Propiomazine formulations through the use of antioxidants.
Frequently Asked Questions (FAQs)
Q1: Why is my Propiomazine formulation degrading?
A1: Propiomazine, a phenothiazine (B1677639) derivative, is susceptible to oxidative degradation. The primary degradation pathway involves the oxidation of the sulfur atom in the phenothiazine ring, leading to the formation of Propiomazine sulfoxide (B87167) and other degradation products. This process can be accelerated by exposure to light, heat, and the presence of trace metals.
Q2: What are the common degradation products of Propiomazine?
A2: The major degradation products are oxidation products of the active ingredient, propiomazine hydrochloride (PPZHCl).[1] HPLC-tandem mass spectrometry has revealed the presence of two to five degradates, with the primary ones being oxidation products.[1]
Q3: How can I prevent the degradation of my Propiomazine formulation?
A3: The addition of antioxidants to your formulation can significantly inhibit oxidative degradation. Antioxidants work by scavenging free radicals and preventing the oxidation of the Propiomazine molecule. Ascorbic acid has been shown to be an effective antioxidant for stabilizing Propiomazine formulations.[1] Other antioxidants commonly used in pharmaceutical formulations that could be considered include butylated hydroxytoluene (BHT) and sodium metabisulfite.
Q4: Which antioxidant is best for my Propiomazine formulation?
A4: The choice of antioxidant will depend on your specific formulation (e.g., aqueous or lipid-based) and regulatory requirements. Ascorbic acid is a good starting point for aqueous formulations. For lipid-based formulations, a lipophilic antioxidant like BHT may be more suitable. It is recommended to perform a screening study to evaluate the effectiveness of different antioxidants at various concentrations in your formulation.
Q5: How do I know if the antioxidant is working?
A5: You will need to perform a stability study where you compare the degradation of Propiomazine in your formulation with and without the antioxidant over time and under stressed conditions (e.g., elevated temperature). The concentration of Propiomazine and its degradation products can be monitored using a stability-indicating HPLC method.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpected peaks in HPLC chromatogram | 1. Degradation of Propiomazine. 2. Presence of impurities in the drug substance or excipients. 3. Interference from the antioxidant or its degradation products. 4. Contamination of the mobile phase or HPLC system. | 1. Confirm the identity of the peaks using a mass spectrometer (LC-MS). 2. Analyze the individual components of your formulation to identify the source of the impurity. 3. Run a blank chromatogram with only the antioxidant in the mobile phase to check for interference. 4. Ensure the use of high-purity solvents and flush the HPLC system thoroughly. |
| Poor peak shape (tailing or fronting) for Propiomazine | 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Overloading of the column. | 1. Adjust the pH of the mobile phase to ensure Propiomazine is in a single ionic state. 2. Use a new column or a column with a different stationary phase. 3. Reduce the concentration of the injected sample. |
| Loss of Propiomazine concentration even with an antioxidant | 1. Insufficient concentration of the antioxidant. 2. Degradation of the antioxidant over time. 3. Incompatibility of the antioxidant with other excipients. 4. Severe stress conditions overwhelming the antioxidant capacity. | 1. Increase the concentration of the antioxidant in your formulation. 2. Monitor the concentration of the antioxidant during the stability study. 3. Conduct compatibility studies with all formulation components. 4. Re-evaluate the stress conditions to ensure they are appropriate for an accelerated stability study. |
| Variability in stability data | 1. Inconsistent sample preparation. 2. Fluctuations in storage conditions (temperature and humidity). 3. Issues with the HPLC system (e.g., pump, injector). | 1. Ensure a standardized and reproducible sample preparation protocol. 2. Use a calibrated stability chamber with tight control over temperature and humidity. 3. Perform regular maintenance and calibration of your HPLC system. |
Data Presentation
Table 1: Stability of Propiomazine Hydrochloride (PPZHCl) Formulation with and without Ascorbic Acid
This table summarizes the percentage loss of PPZHCl in a formulation stored at 55°C over a four-week period, with and without the addition of the antioxidant ascorbic acid.
| Time (weeks) | % Loss of PPZHCl without Ascorbic Acid | % Loss of PPZHCl with Ascorbic Acid |
| 0 | 0% | 0% |
| 1 | ~5% | <1% |
| 2 | ~10% | ~1% |
| 4 | ~18% | ~2% |
Data adapted from "Stability of the tranquilizer drug propionylpromazine (B1198289) hydrochloride in formulated products."[1]
Experimental Protocols
Protocol 1: Evaluation of Antioxidant Efficacy in a Propiomazine Formulation
This protocol outlines the steps to conduct a forced degradation study to evaluate the effectiveness of an antioxidant in a Propiomazine formulation.
1. Materials and Equipment:
-
Propiomazine hydrochloride (PPZHCl)
-
Selected antioxidant (e.g., Ascorbic Acid, BHT, Sodium Metabisulfite)
-
Formulation excipients
-
HPLC-grade solvents (acetonitrile, methanol, water)
-
Reagents for mobile phase preparation (e.g., formic acid, ammonium (B1175870) acetate)
-
HPLC system with UV or PDA detector and a mass spectrometer (LC-MS)
-
C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Stability chambers
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
2. Preparation of Formulations:
-
Prepare a batch of the Propiomazine formulation without any antioxidant (control).
-
Prepare separate batches of the Propiomazine formulation, each containing a different antioxidant at a predetermined concentration (e.g., 0.1% w/v).
3. Stability Study (Forced Degradation):
-
Aliquot the control and antioxidant-containing formulations into suitable vials.
-
Expose the vials to one or more of the following stress conditions:
-
Thermal Stress: Place vials in a stability chamber at an elevated temperature (e.g., 55°C).
-
Oxidative Stress: Add a small amount of a peroxide solution (e.g., 3% H₂O₂) to the formulations.
-
Photostability: Expose the formulations to light in a photostability chamber.
-
-
Withdraw samples at predetermined time points (e.g., 0, 1, 2, and 4 weeks).
4. Sample Preparation for HPLC Analysis:
-
Accurately dilute a known amount of each sample with the mobile phase to a final concentration within the calibration curve range.
-
Filter the diluted samples through a 0.45 µm syringe filter before injection into the HPLC system.
5. HPLC-MS Analysis:
-
HPLC Conditions (example):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm (or as determined by UV scan)
-
-
MS Conditions:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the mass-to-charge ratio (m/z) for Propiomazine and its expected degradation products (e.g., Propiomazine sulfoxide).
-
6. Data Analysis:
-
Create a calibration curve using standard solutions of Propiomazine.
-
Quantify the concentration of Propiomazine in each sample at each time point.
-
Calculate the percentage of Propiomazine remaining relative to the initial concentration (time 0).
-
Compare the degradation rate of Propiomazine in the control formulation to the formulations containing antioxidants.
Mandatory Visualization
Propiomazine Oxidation and Antioxidant Protection Mechanism
The following diagram illustrates the proposed mechanism of Propiomazine oxidation and how an antioxidant like ascorbic acid can intervene to prevent degradation. The phenothiazine ring of Propiomazine can undergo a one-electron oxidation to form a radical cation. This radical cation can then react with oxygen to form the sulfoxide degradation product. Ascorbic acid can donate an electron to the Propiomazine radical cation, regenerating the active drug and forming a stable ascorbyl radical, thus inhibiting the degradation pathway.
Caption: Propiomazine oxidation pathway and its inhibition by an antioxidant.
References
Adjusting Propiomazine dosage for different animal strains
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use and dosage adjustment of Propiomazine in different animal strains.
Frequently Asked Questions (FAQs)
Q1: What is Propiomazine and what is its primary mechanism of action?
A1: Propiomazine is a phenothiazine (B1677639) derivative with sedative, antihistaminic, and antiemetic properties.[1][2] Its primary sedative effect is attributed to its potent antagonism of the histamine (B1213489) H1 receptor.[1][3] Additionally, it acts as an antagonist at dopamine (B1211576) (D1, D2, D4), serotonin (B10506) (5-HT2A, 5-HT2C), muscarinic (M1-M5), and alpha-1 adrenergic receptors.[1][2] This complex pharmacology contributes to its sedative and other secondary effects.[1][3]
Q2: Are there established sedative dosage ranges for Propiomazine in common laboratory rodent strains?
A2: Specific, peer-reviewed dosage ranges for Propiomazine are not widely published for individual rodent strains. However, data from studies in rats show a very broad effective range (0.31-20 mg/kg, intravenous) for physiological effects like prolactin release, which indicates dose-dependent activity.[4][5] For sedation, researchers often need to determine the optimal dose empirically. As a starting point, it is recommended to refer to dosages of structurally related phenothiazines like acepromazine (B1664959) and chlorpromazine (B137089), while acknowledging potential differences in potency and effect.
Q3: How significant are strain and sex differences when dosing phenothiazine sedatives?
A3: Strain and sex can significantly influence the response to phenothiazine sedatives. For example, studies with chlorpromazine have shown genotypic-dependent behavioral and cerebral effects across ICR, BALB/c, C57BL/6, and CDF-I mouse strains.[6] Furthermore, a study using a cocktail containing acepromazine found that male C57BL/6 mice experienced a significantly longer duration of anesthesia compared to females.[7] Therefore, it is crucial to consider these variables and perform pilot studies when using Propiomazine in a new strain or sex.
Q4: What are the potential adverse effects of Propiomazine in animals?
A4: Common side effects include drowsiness and sedation.[2] Rare but serious side effects can include seizures, respiratory difficulty, irregular heartbeat, changes in blood pressure, loss of bladder control, and severe muscle stiffness.[1][2] High doses of related phenothiazines have been shown to be poorly tolerated in mice, leading to mortality due to severe sedative and hypotensive effects.[8]
Q5: How should Propiomazine be prepared for administration?
A5: Propiomazine for injection should be prepared as a sterile, isotonic solution with a pH close to physiological levels (6.8-7.2). If the compound is not from a pharmaceutical-grade source, it should be dissolved in a suitable vehicle, sterile-filtered (e.g., through a 0.2 micron filter), and stored appropriately to prevent degradation.[4] For oral administration, it can be mixed with a palatable vehicle.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Action(s) |
| Inadequate Sedation | - Insufficient Dose: The dose may be too low for the specific animal strain, sex, or age. - Route of Administration: Oral or subcutaneous routes may have slower onset or lower bioavailability compared to intraperitoneal (IP) or intravenous (IV) routes. - Habituation: Animals may become habituated to the drug with repeated dosing. | - Conduct a Dose-Response Study: Perform a pilot study with escalating doses to determine the effective range for your specific model and desired level of sedation. - Optimize Administration Route: Consider using the IP or IV route for a more rapid and reliable effect. Ensure proper injection technique. - Time-Course Study: Determine the time to peak effect for your chosen route to ensure behavioral testing is conducted at the optimal time. |
| Excessive Sedation or Prolonged Recovery | - Dose Too High: High sensitivity of the specific animal strain or an overdose. - Metabolism Differences: Strain- or sex-dependent variations in drug metabolism. - Drug Interaction: Propiomazine can potentiate the effects of other CNS depressants like anesthetics or analgesics. | - Reduce Dosage: Lower the dose for subsequent experiments. - Re-evaluate Strain/Sex Sensitivity: Be aware that certain strains (e.g., giant-breed dogs and greyhounds with acepromazine) may be more sensitive.[9] - Adjust Anesthetic Protocols: If used as a pre-anesthetic, reduce the dose of the primary anesthetic agent. |
| Adverse Reactions (e.g., Seizures, Hypotension) | - Overdose: The administered dose is in the toxic range. - Rapid IV Injection: Can lead to cardiovascular side effects, including hypotension. - Contraindications: Pre-existing conditions such as liver disease, heart disease, or dehydration can increase risk. | - Immediate Veterinary Consultation: Provide supportive care as advised. - Administer IV Injections Slowly: Allow at least 15 minutes for the drug to take full effect after slow IV administration.[10] - Animal Health Screening: Ensure animals are healthy and free of contraindications before administration. |
Data on Related Phenothiazine Dosages in Rodents
Disclaimer: The following data is for the related phenothiazines, acepromazine and chlorpromazine. This information is provided as a reference for designing initial dose-finding studies for Propiomazine, but direct dose conversion is not recommended.
| Compound | Species | Strain | Dosage | Route | Observed Effect/Context |
| Acepromazine | Mouse | B6129SF2/J | 5 mg/kg | IP | Premedication for pupillary light reflex imaging.[11] |
| Acepromazine | Mouse | C57BL/6 | 1 mg/kg | IP | Part of a Ketamine/Xylazine/Acepromazine anesthetic cocktail.[7] |
| Chlorpromazine | Mouse | B6129SF2/J | 10 mg/kg | IP | Premedication for pupillary light reflex imaging.[11] |
| Chlorpromazine | Mouse | p53 wild-type | 2.5, 5, 10 mg/kg | Oral | Well-tolerated doses in a 26-week study. Doses of 20-80 mg/kg were poorly tolerated.[8] |
| Chlorpromazine | Mouse | ICR, BALB/c, C57BL/6, CDF-I | 0.2 mg/kg | IP | Study of neurotoxicity and motor activity, highlighting strain-dependent effects.[6] |
| Chlorpromazine | Rat | Sprague-Dawley | 1, 3, 10 mg/kg | IP | Daily administration for 21 days to study effects on catalepsy and locomotor activity.[9] |
Experimental Protocols
Protocol: Dose-Range Finding Study for Sedation
This protocol outlines a method to determine the optimal sedative dose of Propiomazine in a specific mouse strain.
-
Animal Selection: Use a cohort of age- and sex-matched mice from the desired strain (e.g., 8-10 week old male C57BL/6 mice). A minimum of 5 animals per dose group is recommended.
-
Drug Preparation: Prepare a stock solution of Propiomazine hydrochloride in sterile saline. Perform serial dilutions to create the desired dose concentrations for injection. The final injection volume should be consistent across all groups (e.g., 10 mL/kg).
-
Dose Selection: Based on data from related compounds, select a range of doses. A logarithmic dose escalation is efficient (e.g., 1 mg/kg, 3 mg/kg, 10 mg/kg, 30 mg/kg). Include a vehicle-only control group.
-
Administration: Administer the selected dose via the intended route (e.g., intraperitoneal injection).
-
Sedation Assessment: At predetermined time points (e.g., 15, 30, 60, 90, and 120 minutes post-injection), assess the level of sedation. A simple scoring system can be used:
-
0: Normal activity, fully alert.
-
1: Mild sedation, reduced spontaneous activity.
-
2: Moderate sedation, animal is immobile but rights itself when placed on its back (loss of righting reflex is absent).
-
3: Deep sedation, loss of the righting reflex (animal does not right itself within 30 seconds).
-
-
Monitoring: Continuously monitor animals for any adverse effects, including respiratory distress, changes in skin color, or abnormal movements. Record all observations.
-
Data Analysis: Plot the sedation score against the dose at each time point to generate a dose-response curve. Determine the ED50 (the dose that produces the desired effect in 50% of the animals) for the desired level of sedation (e.g., a score of 2). The optimal dose should provide adequate sedation with minimal adverse effects and a reasonable duration.
Visualizations
References
- 1. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propiomazine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Propiomazine | Antihistamine | Hypnotic | TargetMol [targetmol.com]
- 5. Effect of propiomazine on plasma prolactin in the rat: counteraction by L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurotoxicity of chlorpromazine and modulation by amantadine as a function of mouse strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Mouse (Mus musculus) Sex and C57BL/6 Substrain on Sensitivity to Isoflurane and Ketamine-Xylazine-Acepromazine Anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicity and carcinogenicity studies of chlorpromazine hydrochloride and p-cresidine in the p53 heterozygous mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of daily chlorpromazine administration on behavioural and physiological parameters in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. Acepromazine and Chlorpromazine as Pharmaceutical-grade Alternatives to Chlorprothixene for Pupillary Light Reflex Imaging in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Propiomazine precipitation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Propiomazine in stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Troubleshooting Guide: Preventing Propiomazine Precipitation
Precipitation of Propiomazine from stock or working solutions can lead to inaccurate experimental results. This guide provides a systematic approach to troubleshoot and prevent this common issue.
Issue: Precipitate observed in Propiomazine stock solution upon preparation or after storage.
This can be caused by several factors, including exceeding the solubility limit, temperature fluctuations, or solvent choice. Follow these steps to address the issue:
-
Verify Concentration and Solvent Compatibility: Ensure the intended concentration of your Propiomazine solution does not exceed its solubility in the chosen solvent. Refer to the solubility data table below.
-
Gentle Warming and Sonication: If a precipitate is observed, gently warm the solution in a water bath (e.g., to 37°C) and use a sonicator or vortex to aid in redissolving the compound. Visually confirm that all particulate matter has dissolved.
-
Optimize Storage Conditions: Store stock solutions at -80°C for long-term stability (up to 6 months). For shorter periods (up to 1 month), -20°C is acceptable.[1] To avoid issues related to repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots.
-
pH Adjustment (for aqueous solutions): The solubility of Propiomazine salts is pH-dependent. For aqueous dilutions, ensure the pH of the buffer is within a range that maintains the solubility of the specific salt being used. For Propiomazine maleate (B1232345), a pH of 4.0-4.5 is optimal to prevent isomerization.[2]
Issue: Precipitation occurs when diluting a Propiomazine stock solution into an aqueous buffer.
This is a common occurrence when a compound dissolved in an organic solvent is introduced into an aqueous environment where its solubility is lower.
-
Slow, Controlled Dilution: Add the Propiomazine stock solution dropwise into the vigorously stirring aqueous buffer. This helps to avoid localized high concentrations that can lead to immediate precipitation.
-
Use of Co-solvents: For in vivo or cell-based assays, consider the use of co-solvents to improve solubility in the final working solution. Common co-solvents include PEG300 and Tween 80.[3]
-
Lower Stock Concentration: If precipitation persists, try preparing a less concentrated initial stock solution in the organic solvent.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing Propiomazine stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of Propiomazine due to its excellent solubilizing capacity for many organic compounds.[1] For Propiomazine maleate, alcoholic solvents like methanol (B129727) and ethanol (B145695) are also effective.[4][5] The choice of solvent will depend on the specific experimental requirements and the form of Propiomazine being used (base or salt).
Q2: What is the difference in solubility between Propiomazine base and its salts?
A2: Propiomazine base has very poor aqueous solubility.[4] The maleate and hydrochloride salt forms offer significantly enhanced solubility in aqueous solutions, which is crucial for many pharmaceutical and research applications.[4][6]
Q3: How should I store my Propiomazine stock solutions to prevent precipitation and degradation?
A3: For long-term storage, it is recommended to store stock solutions in single-use aliquots at -80°C.[1] This minimizes the risk of precipitation due to freeze-thaw cycles and reduces the chance of degradation. For short-term storage, -20°C is also acceptable.[1]
Q4: Can I warm my Propiomazine solution to redissolve a precipitate?
A4: Yes, gentle warming (e.g., to 37°C) can be an effective method to redissolve precipitated Propiomazine.[7] Combine warming with vortexing or sonication for best results. Avoid excessive heat, as it may lead to degradation.
Q5: Why did my Propiomazine solution, which was clear at room temperature, form a precipitate in the refrigerator?
A5: Solubility is often temperature-dependent. A decrease in temperature, such as moving a solution from room temperature to 4°C, can reduce the solubility of a compound, leading to precipitation. If short-term storage at 4°C is necessary, ensure the concentration is well below the solubility limit at that temperature.
Data Presentation
Table 1: Solubility of Propiomazine and its Salts in Various Solvents
| Compound Form | Solvent | Solubility | Notes |
| Propiomazine Base | Water | 0.454 mg/L[4][8] | Very poorly soluble. |
| Propiomazine Maleate | Water | Soluble[2] | Enhanced solubility compared to the base. |
| Dimethyl Sulfoxide (DMSO) | ~3 mg/mL[4] | ||
| Dimethyl Formamide (DMF) | ~1 mg/mL[4] | ||
| Ethanol | Soluble[4] | ||
| Propiomazine Hydrochloride | Water | Very soluble[6] | |
| Alcohol | Freely soluble[6] | ||
| Benzene | Insoluble[6] | ||
| Propiomazine (form not specified) | DMSO | 83.33 mg/mL (244.74 mM)[1] | Ultrasonic treatment may be needed. |
Experimental Protocols
Protocol for Preparing a Propiomazine Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of Propiomazine powder.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration.
-
Mixing: Vortex the solution thoroughly. If necessary, use a sonicator or gently warm the solution in a 37°C water bath until the Propiomazine is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use, sterile vials. This is critical to prevent contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term stability.
Visualizations
Caption: Experimental workflow for preparing and troubleshooting Propiomazine stock solutions.
Caption: Simplified signaling pathway showing Propiomazine's antagonistic effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy Propiomazine maleate (EVT-412785) | 3568-23-8 [evitachem.com]
- 3. Propiomazine | Antihistamine | Hypnotic | TargetMol [targetmol.com]
- 4. Buy Propiomazine maleate | 3568-23-8 [smolecule.com]
- 5. WO2019167058A1 - An improved process for the preparation of propiomazine maleate - Google Patents [patents.google.com]
- 6. Propiomazine [drugfuture.com]
- 7. benchchem.com [benchchem.com]
- 8. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Propiomazine Interference in Fluorescence-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from Propiomazine in fluorescence-based assays.
Troubleshooting Guides
Issue 1: Higher-Than-Expected Fluorescence Signal (Apparent Activation)
-
Question: We are observing a significant increase in our fluorescence signal in the presence of Propiomazine, suggesting activation or inhibition depending on the assay format. However, we suspect this might be an artifact. What could be the cause and how can we troubleshoot it?
-
Answer: This issue is likely due to the intrinsic fluorescence (autofluorescence) of Propiomazine itself. Many organic molecules, including phenothiazine (B1677639) derivatives, can absorb light at one wavelength and emit it at a longer wavelength, thus contributing to the overall signal in your assay.
Troubleshooting Steps:
-
Confirm Autofluorescence:
-
Run a control experiment with Propiomazine in the assay buffer without your fluorescent probe or other assay components.
-
Excite the sample across a range of wavelengths (e.g., 240-400 nm) and measure the emission spectrum. Based on its UV absorbance, Propiomazine is likely to be excited in the UV to near-UV range.
-
If you observe an emission peak, this confirms that Propiomazine is autofluorescent under your experimental conditions.
-
-
Spectral Characterization:
-
Determine the excitation and emission maxima of Propiomazine's autofluorescence. This will help you assess the degree of spectral overlap with your assay's fluorophore.
-
-
Mitigation Strategies:
-
Spectral Shift: If possible, switch to a fluorophore that has excitation and emission wavelengths further away from those of Propiomazine. Red-shifted fluorophores are often less susceptible to interference from autofluorescent compounds.[1]
-
Background Subtraction: If switching fluorophores is not feasible, you can subtract the fluorescence signal of a "Propiomazine only" control from your experimental wells. This requires careful concentration matching.
-
Time-Resolved Fluorescence (TRF): If your plate reader has TRF capabilities, consider using a lanthanide-based assay (e.g., HTRF, LANCE). These assays have a time delay between excitation and detection, which allows the short-lived autofluorescence of compounds like Propiomazine to decay before the specific signal is measured.[2][3][4]
-
-
Issue 2: Lower-Than-Expected Fluorescence Signal (Apparent Inhibition)
-
Question: Our fluorescence signal is significantly lower in the presence of Propiomazine, indicating potent inhibition. How can we determine if this is a true biological effect or an assay artifact?
-
Answer: A decrease in fluorescence signal in the presence of a test compound can be due to fluorescence quenching. Propiomazine, as a phenothiazine derivative, may act as a quencher, reducing the fluorescence intensity of your reporter fluorophore.
Troubleshooting Steps:
-
Confirm Quenching:
-
Prepare a solution of your fluorescent probe at a known concentration.
-
Measure the fluorescence intensity.
-
Add Propiomazine at the same concentration used in your experiment and measure the intensity again. A significant decrease in fluorescence confirms quenching.
-
-
Assay Re-design:
-
Increase Fluorophore Concentration: In some instances, increasing the concentration of the fluorescent reporter can overcome the quenching effect. However, this may also lead to higher background signals and increased costs.
-
Change the Fluorophore: Select a different fluorophore that may be less susceptible to quenching by phenothiazine compounds.
-
Alternative Assay Principle: Consider an alternative assay format that is not based on fluorescence, such as an absorbance-based or luminescence-based assay. For some applications, separation-based methods like High-Performance Liquid Chromatography (HPLC) could be employed.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the known spectral properties of Propiomazine?
-
Q2: Are phenothiazine derivatives known to interfere with fluorescence assays?
-
A2: Yes, the phenothiazine chemical scaffold is known to possess fluorescent properties and can also act as a fluorescence quencher. For example, the related compound chlorpromazine (B137089) is known to quench the fluorescence of other molecules.[5][6] The specific nature of the interference (autofluorescence or quenching) can depend on the assay conditions and the fluorophores being used.
-
-
Q3: What are the primary mechanisms of Propiomazine interference?
-
A3: The two primary mechanisms of interference are:
-
Autofluorescence: Propiomazine itself may fluoresce when excited at wavelengths that overlap with your assay's fluorophore.
-
Fluorescence Quenching: Propiomazine may decrease the fluorescence of your reporter molecule through processes like Förster Resonance Energy Transfer (FRET) to a non-fluorescent state or collisional quenching.
-
-
-
Q4: How can we determine if Propiomazine is interfering with our specific assay (e.g., ELISA, HTRF, FRET)?
-
A4: The best approach is to run a series of control experiments:
-
Compound-only control: Run the assay with Propiomazine but without the biological target (e.g., enzyme, receptor). This will reveal any direct effects on the assay components.
-
No-probe control: If you suspect autofluorescence, run the experiment with Propiomazine and your biological target but without the fluorescent probe.
-
Orthogonal Assay: If possible, confirm your findings using an alternative assay with a different detection method (e.g., absorbance, luminescence, or a biophysical method).
-
-
Data Presentation
Table 1: UV Absorbance Maxima of Propiomazine
| Condition | Wavelength (nm) |
| Acidic | 244 |
| Basic | 241, 282 |
| Water (HCl salt) | 241 |
Data sourced from PubChem CID 4940.[7]
Experimental Protocols
Protocol 1: Characterization of Propiomazine Autofluorescence
-
Objective: To determine the excitation and emission spectra of Propiomazine in the assay buffer.
-
Materials:
-
Propiomazine stock solution
-
Assay buffer
-
Fluorescence microplate reader or spectrofluorometer
-
Appropriate microplates (e.g., black, clear bottom for bottom-reading instruments)
-
-
Method:
-
Prepare a series of dilutions of Propiomazine in the assay buffer, including a buffer-only blank.
-
Excitation Spectrum:
-
Set the emission wavelength to a value slightly longer than the expected excitation (e.g., 450 nm).
-
Scan the excitation wavelengths from 240 nm to 420 nm.
-
Identify the wavelength with the maximum fluorescence intensity. This is the excitation maximum.
-
-
Emission Spectrum:
-
Set the excitation wavelength to the determined excitation maximum.
-
Scan the emission wavelengths from the excitation maximum + 20 nm to 700 nm.
-
Identify the wavelength with the maximum fluorescence intensity. This is the emission maximum.
-
-
Data Analysis: Plot fluorescence intensity versus wavelength for both excitation and emission scans.
-
Protocol 2: Assessment of Propiomazine-Induced Fluorescence Quenching
-
Objective: To determine if Propiomazine quenches the fluorescence of the assay's reporter fluorophore.
-
Materials:
-
Propiomazine stock solution
-
Fluorescent probe/reporter stock solution
-
Assay buffer
-
Fluorescence microplate reader or spectrofluorometer
-
-
Method:
-
Prepare a solution of the fluorescent probe in the assay buffer at the concentration used in the main experiment.
-
Measure the fluorescence intensity of the probe solution using the appropriate excitation and emission wavelengths for your assay.
-
Add Propiomazine to the probe solution to the final concentration used in the main experiment.
-
Incubate for a short period (e.g., 15 minutes) to allow for any interactions.
-
Measure the fluorescence intensity of the mixture.
-
Data Analysis: Compare the fluorescence intensity of the probe with and without Propiomazine. A significant decrease in intensity indicates quenching.
-
Visualizations
Caption: Troubleshooting workflow for Propiomazine interference.
Caption: Propiomazine's dual role in signaling and assay interference.
References
- 1. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LanthaScreen Technology Overview | Thermo Fisher Scientific - US [thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Fluorescence studies on the interaction between chlorpromazine and model cell membranes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Chlorpromazine interactions to sera albumins. A study by the quenching of fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Propiomazine Extraction from Biological Matrices
Welcome to the technical support center for the optimization of Propiomazine extraction from biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in extracting Propiomazine from biological samples?
A1: The primary challenges include low recovery rates, significant matrix effects, and degradation of the analyte during sample storage and preparation. Propiomazine, like other phenothiazines, can be susceptible to oxidation.[1][2] Co-extraction of endogenous matrix components such as phospholipids (B1166683) and proteins can interfere with quantification, leading to ion suppression or enhancement in LC-MS/MS analysis.[3][4]
Q2: Which extraction technique is most suitable for Propiomazine in plasma/serum?
A2: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can be effective. SPE, particularly with mixed-mode cartridges (combining reversed-phase and ion-exchange), often provides cleaner extracts and higher recovery compared to LLE.[5] A study on various phenothiazines demonstrated good recoveries (91-95%) from plasma using a C18 monolithic silica (B1680970) SPE tip.[6]
Q3: How can I improve the recovery of Propiomazine during Solid-Phase Extraction (SPE)?
A3: To improve recovery, ensure proper conditioning and equilibration of the SPE cartridge.[7][8] Optimize the pH of the sample and wash solutions; for a basic compound like Propiomazine, a slightly basic pH (around 7.0-7.5) for loading can improve retention on a C18 sorbent.[9] Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte. Finally, ensure the elution solvent is strong enough for complete elution; methanol (B129727) is often effective for phenothiazines.[9]
Q4: What is the best approach for extracting Propiomazine from urine?
A4: Liquid-Liquid Extraction (LLE) is a common and effective method for urine samples. Key to a successful LLE is the optimization of pH and the choice of an appropriate organic solvent. Adjusting the urine sample to a basic pH (e.g., pH 8.5-9.5) will neutralize the Propiomazine molecule, increasing its solubility in an organic solvent.[10] A mixture of n-hexane and dichloromethane (B109758) has been used successfully for other basic drugs.[10]
Q5: Are there specific recommendations for extracting Propiomazine from hair samples?
A5: Hair analysis for Propiomazine typically involves decontamination, pulverization, and extraction. Enzymatic hydrolysis with pronase or a simple overnight incubation in an organic solvent like methanol, sometimes acidified or basified, can be used to release the drug from the hair matrix.[11][12][13] A subsequent clean-up step using SPE or LLE is often necessary before instrumental analysis.[14]
Q6: How can I minimize matrix effects in my LC-MS/MS analysis of Propiomazine?
A6: To minimize matrix effects, a robust sample cleanup is crucial. Techniques like SPE, especially with mixed-mode sorbents, are generally more effective at removing interfering compounds than protein precipitation or LLE.[5] Using a stable isotope-labeled internal standard for Propiomazine can help to compensate for any remaining matrix effects.[4] Additionally, optimizing the chromatographic separation to ensure Propiomazine elutes in a region with minimal co-eluting matrix components can significantly reduce ion suppression or enhancement.[3]
Q7: What are the recommended storage conditions for biological samples containing Propiomazine?
A7: For long-term stability, it is recommended to store biological samples at -20°C or -80°C.[15][16][17] Propiomazine and related compounds have shown stability in plasma and urine for extended periods when frozen.[5] However, repeated freeze-thaw cycles should be avoided as they can lead to degradation.[18] Given the potential for oxidation, the addition of an antioxidant like ascorbic acid could be considered for long-term storage, as it has been shown to stabilize a similar compound, propionylpromazine (B1198289) hydrochloride.[1][2]
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
| Symptom | Possible Cause | Troubleshooting Step |
| Analyte found in flow-through/load fraction | Sample solvent is too strong, causing premature elution. | Dilute the sample with a weaker solvent before loading. |
| Incorrect pH of the sample. | Adjust the sample pH to ensure the analyte is retained on the sorbent (for Propiomazine, a slightly basic pH is often optimal for reversed-phase SPE).[9] | |
| Sorbent bed is not properly conditioned or has dried out. | Ensure the cartridge is conditioned with an appropriate solvent (e.g., methanol) and equilibrated with a buffer at the correct pH before loading the sample. Do not let the sorbent dry out before loading.[7][8] | |
| Analyte found in wash fraction | Wash solvent is too strong. | Use a weaker wash solvent or decrease the percentage of organic solvent in the wash solution. |
| Incorrect pH of the wash solution. | Ensure the pH of the wash solution is optimized to retain the analyte while removing interferences. | |
| No analyte detected in any fraction (flow-through, wash, or elution) | Analyte is irreversibly bound to the sorbent. | Use a stronger elution solvent. For Propiomazine, methanol is often effective.[9] Consider adding a small amount of acid or base to the elution solvent to disrupt interactions. |
| Analyte has degraded on the column. | Investigate the stability of Propiomazine under the extraction conditions. Consider adding an antioxidant to the sample. |
High Variability in Liquid-Liquid Extraction (LLE)
| Symptom | Possible Cause | Troubleshooting Step |
| Inconsistent recovery between samples | Inconsistent pH adjustment. | Use a calibrated pH meter and ensure thorough mixing after adding buffer or acid/base to each sample. |
| Emulsion formation. | Centrifuge the samples at a higher speed or for a longer duration. The addition of salt to the aqueous phase before extraction can also help break emulsions. | |
| Inconsistent vortexing/shaking. | Use a mechanical vortexer or shaker with a consistent speed and time for all samples to ensure uniform extraction. | |
| Low recovery in all samples | Suboptimal pH for extraction. | Optimize the pH of the aqueous phase to ensure Propiomazine is in its neutral form (basic pH). |
| Inappropriate organic solvent. | Test different organic solvents or mixtures to find the one with the best partitioning coefficient for Propiomazine. | |
| Insufficient volume of organic solvent. | Increase the volume of the organic solvent to ensure complete extraction. |
Quantitative Data Summary
Table 1: Propiomazine Extraction from Plasma
| Parameter | Solid-Phase Extraction (SPE) | Direct Injection |
| Recovery | 91-95% (for related phenothiazines)[6] | 80.9 ± 2.4%[9] |
| Limit of Detection (LOD) | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | 0.25 - 2.0 ng/0.1 mL (for related phenothiazines)[6] | 2.0 ng/mL[9] |
| Precision (Intra-day) | < 11% (for related phenothiazines)[6] | 2.8% (at 9.0 ng/mL)[9] |
| Precision (Inter-day) | < 11% (for related phenothiazines)[6] | 10.9% (at 5.6 ng/mL)[9] |
Table 2: Phenothiazine (B1677639) Extraction from Urine (as a proxy for Propiomazine)
| Parameter | Disk Solid-Phase Extraction (SPE) | Solid-Phase Microextraction (SPME) |
| Recovery | 65.1 - 92.1%[5] | 2.6 - 39.8% |
| Limit of Detection (LOD) | 0.017 - 0.30 µg/mL[5] | 4 - 22 pg/mL |
| Limit of Quantification (LOQ) | Not Specified | Not Specified |
| Precision (Intra-day) | < 9.0%[5] | < 15.1% |
| Precision (Inter-day) | < 14.9%[5] | < 15.1% |
Experimental Protocols
Detailed Methodology for Solid-Phase Extraction (SPE) of Phenothiazines from Plasma (Adapted for Propiomazine)
This protocol is adapted from a method for the extraction of several phenothiazine derivatives from plasma.[6]
-
Sample Pre-treatment: To 0.1 mL of plasma, add an appropriate internal standard.
-
Cartridge Conditioning: Use a C18 monolithic silica SPE tip. Condition the cartridge by passing 0.7 mL of methanol through it.
-
Cartridge Equilibration: Equilibrate the cartridge by passing 0.7 mL of purified water through it.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 0.7 mL of purified water to remove interfering substances.
-
Elution: Elute the Propiomazine from the cartridge with 0.7 mL of methanol.
-
Analysis: The eluate can be directly injected into a GC-MS or LC-MS/MS system for analysis.
Detailed Methodology for Liquid-Liquid Extraction (LLE) of Basic Drugs from Urine (Adapted for Propiomazine)
This protocol is based on a method for the extraction of clotiapine, a basic drug, from urine.[10]
-
Sample Preparation: To 1 mL of urine in a glass tube, add an appropriate internal standard.
-
pH Adjustment: Add a suitable buffer to adjust the pH of the urine sample to approximately 8.5.
-
Extraction: Add 5 mL of an extraction solvent mixture (e.g., n-hexane/dichloromethane, 85:15 v/v).
-
Mixing: Vortex the mixture for 1 minute and then centrifuge at 3000 rpm for 10 minutes.
-
Solvent Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of mobile phase) for GC-MS or LC-MS/MS analysis.
Visualizations
Caption: Solid-Phase Extraction (SPE) workflow for Propiomazine from plasma.
Caption: Troubleshooting logic for low recovery in Liquid-Liquid Extraction (LLE).
References
- 1. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fast Determination of Benzodiazepines in Human Urine via Liquid-Liquid Extraction with Low Temperature Partitioning and LC-HRMS [scirp.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of phenothiazines in human body fluids using disk solid-phase extraction and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative determination of phenothiazine derivatives in human plasma using monolithic silica solid-phase extraction tips and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hawach.com [hawach.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of propiomazine in rat plasma by direct injection on coupled liquid chromatography columns with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved enzymatic hydrolysis of hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drugs in hair: a new extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Systematic assessment of different solvents for the extraction of drugs of abuse and pharmaceuticals from an authentic hair pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of molecularly imprinted solid-phase extraction (MISPE) with classical solid-phase extraction (SPE) for the detection of benzodiazepines in post-mortem hair samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Developing, validating, and comparing an analytical method to simultaneously detect z-drugs in urine samples using the QuEChERS approach with both liquid chromatography and gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. gcms.labrulez.com [gcms.labrulez.com]
- 18. Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Propiomazine and Promethazine Sedative Potency in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propiomazine and promethazine (B1679618) are both first-generation antihistamines belonging to the phenothiazine (B1677639) class of drugs. Their primary therapeutic applications often leverage their sedative side effects. Promethazine is widely used for the management of allergic conditions, motion sickness, nausea, and as a sedative.[1][2] Propiomazine is also utilized for its sedative and hypnotic effects, particularly in the context of insomnia and pre-surgical anxiety.[3] Both drugs exert their sedative effects primarily through the antagonism of histamine (B1213489) H1 receptors in the central nervous system.[4][5]
Mechanism of Action
The sedative and other pharmacological effects of propiomazine and promethazine stem from their interaction with a variety of neurotransmitter receptors.
Propiomazine acts as an antagonist at the following receptors:
-
Histamine H1 receptors: This is the primary mechanism for its sedative effects.[4]
-
Dopamine D1, D2, and D4 receptors [4]
-
Serotonin 5-HT2A and 5-HT2C receptors [4]
-
Muscarinic M1-M5 receptors [4]
-
Alpha-1 adrenergic receptors [4]
Promethazine also has a broad receptor binding profile:
-
Histamine H1 receptors: The main driver of its sedative properties.[1][6]
-
Muscarinic receptors [5]
-
Recent studies suggest it may also act as a non-competitive NMDA receptor antagonist, which could contribute to its sedative and analgesic effects.[7]
The following diagram illustrates the primary signaling pathways associated with the sedative action of these compounds.
Comparative Sedative Potency in Rats
A direct, head-to-head comparison of the sedative potency of propiomazine and promethazine in rats is not available in the current scientific literature. However, we can infer potential sedative effects from individual studies on each compound.
Propiomazine: While specific studies detailing the sedative dose-response of propiomazine on locomotor activity or sleep parameters in rats are scarce, its sedative properties are well-established in clinical use.[3] One study in rats showed that intravenous injections of propiomazine at doses ranging from 0.31 to 20 mg/kg led to significant increases in plasma prolactin, an effect attributed to its antidopaminergic action.[8] Although not a direct measure of sedation, effects on the dopaminergic system can influence motor activity.
Promethazine: Studies on promethazine in rats have provided some dose-related behavioral data. For instance, low doses of promethazine (1.25-5 mg/kg, subcutaneously) were found to facilitate nociception, while higher doses (20-40 mg/kg, subcutaneously) induced an antinociceptive effect, which may be associated with its sedative properties at higher concentrations.[9] In a study on nerve agent poisoning, a dose of 40 mg/kg of promethazine (intraperitoneally) was effective in reducing convulsions and mortality in rats, indicating a significant central nervous system effect.
Data Summary (from individual rat studies):
| Drug | Dosage | Route of Administration | Observed Effects in Rats | Citation |
| Propiomazine | 0.31 - 20 mg/kg | Intravenous | Increased plasma prolactin (indirect CNS effect) | [8] |
| Promethazine | 1.25 - 5 mg/kg | Subcutaneous | Facilitated nociception | [9] |
| Promethazine | 20 - 40 mg/kg | Subcutaneous | Antinociceptive effect | [9] |
| Promethazine | 40 mg/kg | Intraperitoneal | Reduced convulsions and mortality |
Note: The lack of standardized experimental designs and outcome measures across these studies makes a direct comparison of sedative potency challenging.
Experimental Protocols for Assessing Sedation in Rats
A generalized workflow for evaluating the sedative effects of compounds like propiomazine and promethazine in rats typically involves the following steps:
Experimental Workflow:
Key Methodologies:
-
Open-Field Test: This is a common method to assess spontaneous locomotor activity and exploratory behavior. A reduction in distance traveled, rearing frequency, and time spent in the center of the arena can indicate sedation.
-
Loss of Righting Reflex: This is a measure of hypnotic effect. The time taken for an animal to regain its upright posture after being placed on its back is recorded. An increased duration of the loss of righting reflex suggests a stronger sedative-hypnotic effect.
-
Sleep Latency and Duration: Using electroencephalography (EEG) and electromyography (EMG) recordings, researchers can precisely measure the time to sleep onset (latency) and the total duration of sleep, providing a detailed analysis of the sedative's impact on sleep architecture.
Conclusion
References
- 1. az.research.umich.edu [az.research.umich.edu]
- 2. Propiomazine - Wikipedia [en.wikipedia.org]
- 3. Effects of promethazine on nocturnal sleep in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of daily chlorpromazine administration on behavioural and physiological parameters in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The hypnotic effects of an antihistamine: promethazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 7. Promethazine both facilitates and inhibits nociception in rats: effect of the testing procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct determination of some phenothiazine sedatives in greyhound urine by fluoroimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of the Receptor Binding Profiles of Propiomazine and Clozapine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding profiles of two atypical antipsychotic agents, Propiomazine and Clozapine. While both compounds exhibit a broad spectrum of activity across multiple neurotransmitter receptor systems, this document aims to objectively present the available experimental data to facilitate a comparative understanding of their pharmacological characteristics. The information herein is intended to support research and drug development efforts in the field of neuropsychopharmacology.
Introduction
Propiomazine is a phenothiazine (B1677639) derivative, while Clozapine is a tricyclic dibenzodiazepine.[1][2] Despite their structural differences, both are classified as atypical antipsychotics and share a complex pharmacology, acting as antagonists at a variety of G-protein coupled receptors (GPCRs), including dopaminergic, serotonergic, adrenergic, muscarinic, and histaminergic receptors.[1][3][4][5] Their clinical effects are believed to be mediated by this multi-receptor binding profile. This guide summarizes the quantitative binding affinities and provides context through experimental methodologies and visual diagrams of relevant pathways.
Data Presentation: Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of Propiomazine and Clozapine for a range of human neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. It is important to note that while extensive quantitative data is available for Clozapine, publicly accessible, comprehensive quantitative binding data for Propiomazine is limited. Therefore, Propiomazine's interactions are described qualitatively based on available literature.
| Receptor Family | Receptor Subtype | Propiomazine Ki (nM) | Clozapine Ki (nM) |
| Dopamine | D1 | Antagonist[1][3][4] | 170[6] |
| D2 | Antagonist[1][3][4] | 230[6] | |
| D3 | Antagonist[1][3][4] | 170[6] | |
| D4 | Antagonist[1][3][4] | 21[6] | |
| D5 | Not specified | 330[6] | |
| Serotonin | 5-HT2A | Antagonist[1][3][4] | 13[7] |
| 5-HT2C | Antagonist[1][3][4] | 13[7] | |
| 5-HT3 | Not specified | 130[7] | |
| 5-HT6 | Not specified | 6.8[7] | |
| 5-HT7 | Not specified | 25[7] | |
| Adrenergic | α1 | Antagonist[1][3] | 1.6[7] |
| α2 | Not specified | 51[7] | |
| Muscarinic | M1 | Antagonist (M1-M5)[1][3][4] | 9.5[7] |
| M2 | Antagonist (M1-M5)[1][3][4] | 48[7] | |
| M3 | Antagonist (M1-M5)[1][3][4] | 33[7] | |
| M4 | Antagonist (M1-M5)[1][3][4] | 16[7] | |
| M5 | Antagonist (M1-M5)[1][3][4] | 56[7] | |
| Histamine | H1 | Antagonist[1][3][4] | 1.1[7] |
Experimental Protocols
The receptor binding data presented in this guide are typically generated using radioligand competition binding assays . This technique is a cornerstone in pharmacology for determining the affinity of a compound for a specific receptor.
Principle of the Assay
A radioligand competition binding assay measures the ability of an unlabeled test compound (e.g., Propiomazine or Clozapine) to compete with a radioactively labeled ligand (a molecule with known high affinity for the receptor) for binding to a target receptor. The displacement of the radioligand by increasing concentrations of the test compound is measured, allowing for the calculation of the test compound's inhibitory constant (Ki), which reflects its binding affinity.
Generalized Protocol
-
Membrane Preparation:
-
Cells or tissues expressing the receptor of interest are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard protein assay.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains a fixed concentration of the radioligand and a specific concentration of the unlabeled test compound (competitor). A range of competitor concentrations is used to generate a competition curve.
-
A constant amount of the prepared cell membranes is added to each well to initiate the binding reaction.
-
The plates are incubated at a specific temperature for a duration sufficient to reach binding equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
-
Detection and Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound.
-
Non-linear regression analysis is used to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathway of GPCR Antagonism
The following diagram illustrates the general mechanism of action for GPCR antagonists like Propiomazine and Clozapine. By binding to the receptor, they block the binding of the endogenous neurotransmitter, thereby inhibiting the downstream signaling cascade.
Experimental Workflow for Radioligand Competition Binding Assay
This diagram outlines the key steps involved in a typical radioligand competition binding assay used to determine the Ki values of Propiomazine and Clozapine.
References
- 1. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Clozapine | C18H19ClN4 | CID 135398737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Propiomazine - Wikipedia [en.wikipedia.org]
- 5. Propiomazine Hydrochloride | C20H25ClN2OS | CID 71802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Clozapine | Non-selective Dopamine | Tocris Bioscience [tocris.com]
- 7. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anxiolytic Efficacy of Propiomazine and Diazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of propiomazine and diazepam for the treatment of anxiety. While direct head-to-head clinical trials comprehensively evaluating the anxiolytic efficacy of propiomazine against diazepam are notably scarce in published literature, this document synthesizes the available evidence on their mechanisms of action, clinical applications, and existing comparative data to offer a scientific overview for research and drug development professionals.
Executive Summary
Propiomazine, a phenothiazine (B1677639) derivative, and diazepam, a benzodiazepine (B76468), both exhibit central nervous system depressant effects that contribute to their anxiolytic and sedative properties. However, they achieve these effects through distinct pharmacological pathways. Diazepam is a well-established anxiolytic that enhances GABAergic inhibition, a primary inhibitory neurotransmission system in the brain.[1][2][3][4] In contrast, propiomazine's anxiolytic and sedative effects are largely attributed to its potent antihistaminic activity, although it also interacts with a range of other neurotransmitter systems.[5][6][7]
The available clinical data for diazepam in treating anxiety disorders, such as Generalized Anxiety Disorder (GAD), is extensive, with numerous studies demonstrating its efficacy over placebo.[1][2][3] Evidence for propiomazine's anxiolytic efficacy is less robust and primarily supports its use in specific contexts like preoperative anxiety and as a sedative-hypnotic.[5][7][8] A single located study directly comparing the two focused on their hypnotic effects in an elderly population, providing limited but valuable insight into their relative properties.[9]
Mechanism of Action
The differing mechanisms of action of propiomazine and diazepam are fundamental to understanding their therapeutic profiles and potential side effects.
Propiomazine is a phenothiazine with a broad receptor-binding profile. It acts as an antagonist at multiple receptor sites, including:
-
Histamine H1 receptors (primary source of its sedative and anxiolytic effects)[5][6]
-
Dopamine D1, D2, and D4 receptors (weaker blockade compared to typical antipsychotics)[5][7]
-
Muscarinic acetylcholine (B1216132) receptors[5][7]
Diazepam , a classic benzodiazepine, exerts its effects by positively modulating the gamma-aminobutyric acid type A (GABA-A) receptor.[1][2][3] Specifically, it binds to the benzodiazepine site on the GABA-A receptor, which increases the affinity of the receptor for its endogenous ligand, GABA.[1][4] This leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a potentiation of GABA's inhibitory effects throughout the central nervous system.[3]
Comparative Efficacy Data
A direct comparison of the anxiolytic effects of propiomazine and diazepam is limited. The most relevant study identified was a double-blind, randomized trial in 40 elderly inpatients comparing diazepam (5 mg), promethazine (B1679618) (25 mg), propiomazine (25 mg), and placebo as hypnotics.[9]
Key Findings from the Comparative Hypnotic Study: [9]
-
In mentally normal elderly patients , all three active drugs were reported to be effective as sleeping aids.
-
In the psychogeriatric group :
-
Propiomazine significantly reduced the number of nocturnal awakenings.
-
Diazepam almost significantly shortened the initial sleep latency.
-
Both drugs prolonged the duration of sleep.
-
It is important to note that this study's primary endpoint was sleep, not anxiety, and the population was specific (elderly inpatients). Extrapolation of these findings to a broader population with anxiety disorders should be done with caution.
Data on Anxiolytic Efficacy
Propiomazine
Clinical data specifically for Generalized Anxiety Disorder (GAD) is lacking. Its use for anxiety is primarily in the context of sedation.
| Use Case | Evidence Summary | Dosage (for sedation/anxiety) |
| Preoperative Anxiety | Used to relieve anxiety and produce sedation before or during surgery.[5][7][8] | Typically administered parenterally. |
| Anxiety during Labor | Used in combination with analgesics to provide sedation and relieve anxiety.[5][8] | Administered parenterally. |
Diazepam
Diazepam's efficacy in GAD has been established in numerous clinical trials and meta-analyses.[1][2][3]
| Study Type | Key Findings |
| Meta-analysis of 17 RCTs | Diazepam was significantly more effective than placebo for neurotic anxiety states. The maximal effective dose appeared to be 12 or 18 mg/day for 2 or more weeks.[3] |
| 6-week, double-blind, placebo-controlled trial in women with GAD | Diazepam was more effective than placebo in reducing symptoms of generalized anxiety, particularly during the first 3 weeks. Somatic symptoms were more responsive than psychic symptoms.[2] |
| Multicenter, double-blind trial in GAD patients | After 1 week, both diazepam and abecarnil (B195500) showed statistically significant symptom relief compared to placebo. At 6 weeks, only diazepam remained statistically significant.[1] |
Experimental Protocols
As no head-to-head anxiolytic trials were identified, a detailed experimental protocol for a direct comparison cannot be cited. However, a hypothetical protocol for a future comparative study is outlined below.
Comparative Summary
| Feature | Propiomazine | Diazepam |
| Drug Class | Phenothiazine, Antihistamine[5][7] | Benzodiazepine[10] |
| Primary Mechanism | Antagonism of H1, D2, 5-HT2A, muscarinic, and α1 receptors[5][7] | Positive allosteric modulator of the GABA-A receptor[1][4] |
| Primary Use for Anxiety | Preoperative sedation and anxiolysis[5][8] | Management of anxiety disorders (e.g., GAD), panic attacks[10][11][12] |
| Onset of Action | Dependent on route of administration | Oral: 15-60 minutes; IV: 1-5 minutes[10][12] |
| Half-life | ~9 hours[5] | 20-100 hours (including active metabolite)[10] |
| Abuse Potential | Low | High, potential for dependence and withdrawal[10] |
| Evidence for GAD | Limited to non-existent | Extensive evidence of efficacy[1][2][3] |
Conclusion
Based on the available evidence, diazepam has a well-established and robust data supporting its efficacy as a primary treatment for generalized anxiety disorders. Its mechanism of action, focused on enhancing the brain's primary inhibitory system, is well-understood in the context of anxiolysis.
Propiomazine's role in managing anxiety appears to be more specialized, primarily leveraging its sedative properties for situational anxiety, such as before medical procedures. Its broad receptor profile, particularly its potent antihistamine effects, underlies its therapeutic action.
For researchers and drug development professionals, the significant gap in the literature regarding a direct comparison of these two compounds for anxiolysis presents a potential area for future investigation. Such a study would be valuable in clarifying the relative efficacy and tolerability of a multi-receptor antagonist like propiomazine versus a GABAergic modulator like diazepam in the treatment of anxiety disorders.
References
- 1. A double-blind, placebo-controlled trial of abecarnil and diazepam in the treatment of patients with generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment, discontinuation, and psychomotor effects of diazepam in women with generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of diazepam as an anti-anxiety agent: meta-analysis of double-blind, randomized controlled trials carried out in Japan - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Propiomazine - Wikipedia [en.wikipedia.org]
- 6. isrctn.com [isrctn.com]
- 7. New users of anxiolytics and sedatives in Sweden—Drug type, doses, prescribers' characteristics, and psychiatric comorbidity in more than 750,000 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative efficacy and acceptability of anxiolytic drugs for the treatment of anxiety disorders: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 10. homelesshub.ca [homelesshub.ca]
- 11. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Promethazine vs Propiomazine Comparison - Drugs.com [drugs.com]
Propiomazine in Focus: An In Vivo Comparative Guide to a Unique Phenothiazine
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of Propiomazine with other phenothiazine (B1677639) derivatives. It synthesizes available experimental data to elucidate its pharmacological profile, focusing on its sedative, antiemetic, and other notable effects.
Propiomazine, a phenothiazine derivative, is primarily recognized for its sedative and antiemetic properties.[1][2] Unlike many other phenothiazines, it is not typically utilized as a neuroleptic agent due to its comparatively weak dopamine (B1211576) receptor blockade.[3] Its therapeutic effects are largely attributed to its potent antagonism of histamine (B1213489) H1 receptors.[1][2] This guide delves into the available in vivo data to draw comparisons between Propiomazine and other well-known phenothiazines like chlorpromazine (B137089) and promethazine (B1679618), offering insights into its relative strengths and weaknesses.
Mechanism of Action: A Multi-Receptor Profile
Propiomazine, like other phenothiazines, exhibits a complex pharmacology characterized by its interaction with a wide array of neurotransmitter receptors.[2][3] Its primary mechanism for sedation is the blockade of histamine H1 receptors.[1][2] However, it also acts as an antagonist at dopamine (D1, D2, D4), serotonin (B10506) (5-HT2A, 5-HT2C), muscarinic acetylcholine (B1216132) (M1-M5), and alpha-1 adrenergic receptors.[3][4] This multi-receptor activity contributes to its therapeutic effects and its side effect profile. The antipsychotic effects of phenothiazines are generally attributed to their antagonism of D2 and 5-HT2A receptors.[3] Propiomazine's weaker affinity for dopamine receptors may explain its reduced risk of extrapyramidal side effects compared to typical antipsychotics.[3]
Comparative In Vivo Performance
Direct, quantitative in vivo comparisons of Propiomazine with other phenothiazines are limited in the publicly available literature. However, existing studies provide valuable insights into its relative pharmacological profile.
Sedative and Hypnotic Effects
A clinical study in elderly inpatients compared the hypnotic effects of Propiomazine (25 mg), diazepam (5 mg), and promethazine (25 mg). In the psychogeriatric group, only Propiomazine significantly reduced the number of nocturnal awakenings, while diazepam was more effective at shortening sleep latency.[5] All three active drugs prolonged sleep duration in this group.[5] This suggests that Propiomazine may have a particular advantage in maintaining sleep continuity in this population.
Table 1: Comparative Hypnotic Effects in Elderly Psychogeriatric Inpatients [5]
| Drug (Dose) | Effect on Nocturnal Awakenings | Effect on Sleep Latency | Effect on Sleep Duration |
| Propiomazine (25 mg) | Significantly Reduced | No significant effect | Prolonged |
| Diazepam (5 mg) | No significant effect | Almost Significantly Shortened | Prolonged |
| Promethazine (25 mg) | No significant effect | No significant effect | Prolonged |
Cardiovascular Effects
In a study investigating adrenaline-induced ventricular arrhythmias in dogs under anesthesia, Propiomazine was compared with perphenazine (B1679617), promethazine, and promazine (B1679182). On a weight basis, Propiomazine was found to be as effective as perphenazine in preventing these arrhythmias. Promethazine and promazine demonstrated similar protective effects but at much higher doses. Notably, Propiomazine did not cause a prolonged fall in blood pressure, unlike the other tested phenothiazines, suggesting a potentially superior cardiovascular safety profile in this context.
Table 2: Comparative Effects on Adrenaline-Induced Ventricular Arrhythmias in Dogs
| Drug | Relative Potency in Preventing Arrhythmias | Effect on Blood Pressure |
| Propiomazine | As effective as perphenazine | No significant action |
| Perphenazine | - | Prolonged fall |
| Promethazine | Less potent than Propiomazine | Prolonged fall |
| Promazine | Less potent than Propiomazine | Prolonged fall |
Antibacterial Activity
An in vitro study evaluated the antibacterial effects of several phenothiazine tranquilizers and antihistamines against Staphylococcus aureus. The tranquilizer group, which included Propiomazine, chlorpromazine, promazine, and triflupromazine, exhibited greater antibacterial activity than the antihistamine group. This suggests a potential secondary therapeutic application for Propiomazine and related compounds.
Table 3: Comparative Antibacterial Activity against Staphylococcus aureus [6]
| Phenothiazine Group | Compound Examples | Minimum Inhibitory Concentration (MIC) |
| Tranquilizers | Propiomazine , Chlorpromazine, Promazine, Triflupromazine | 0.5-1.6 µg/mL |
| Antihistamines | Trimeprazine, Promethazine, Fonazine | >1.6 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of protocols relevant to the in vivo comparison of phenothiazines.
Assessment of Sedative and Hypnotic Effects in Humans
A double-blind, randomized, cross-over study can be employed to compare the hypnotic effects of different compounds.
-
Study Design: A double-blind, randomized, crossover design is optimal to minimize bias. Each participant receives each of the study drugs and a placebo on different nights, with washout periods in between.[5]
-
Participants: A specific patient population, such as elderly inpatients with sleep disturbances, is selected.[5]
-
Drug Administration: Single oral doses of the test compounds (e.g., Propiomazine 25 mg, promethazine 25 mg) and placebo are administered before bedtime.[5]
-
Data Collection: Sleep patterns are monitored throughout the night using polysomnography, which records brain waves (EEG), eye movements (EOG), and muscle activity (EMG). Key parameters to be measured include sleep latency (time to fall asleep), total sleep time, number and duration of awakenings, and time spent in different sleep stages.
-
Statistical Analysis: Appropriate statistical tests are used to compare the effects of each drug to placebo and to each other.
Assessment of Antiarrhythmic Effects in Dogs
An in vivo model using dogs can be used to assess the protective effects of phenothiazines against chemically-induced cardiac arrhythmias.
-
Animal Model: Anesthetized dogs are used for this acute study.
-
Induction of Arrhythmia: Ventricular tachycardia is induced by an intravenous injection of adrenaline during nitrous oxide-halothane anesthesia.
-
Drug Administration: The test compounds (Propiomazine, perphenazine, promethazine, promazine) are administered intravenously prior to the adrenaline challenge.
-
Data Collection: The electrocardiogram (ECG) is continuously monitored to detect the onset and duration of ventricular arrhythmias. Blood pressure is also monitored to assess cardiovascular side effects.
-
Endpoint: The primary endpoint is the prevention of sustained ventricular tachycardia following the adrenaline challenge. The dose required to achieve this effect can be determined to compare the potency of the different compounds.
Assessment of Antibacterial Activity (In Vitro)
The minimum inhibitory concentration (MIC) is a standard in vitro method to quantify the antibacterial activity of a compound.
-
Bacterial Strain: A clinically relevant bacterial strain, such as Staphylococcus aureus, is used.
-
Method: A serial dilution of each phenothiazine derivative is prepared in a liquid growth medium. The bacterial strain is then inoculated into each dilution.
-
Incubation: The samples are incubated under conditions that promote bacterial growth.
-
Endpoint: The MIC is the lowest concentration of the drug that visibly inhibits bacterial growth.
Conclusion
Propiomazine presents a unique profile among phenothiazine derivatives. While it shares the multi-receptor binding characteristic of this class, its potent antihistaminic activity and relatively weak dopaminergic antagonism distinguish it. The available in vivo and clinical data suggest that Propiomazine is an effective sedative-hypnotic, particularly for improving sleep continuity, with a potentially favorable cardiovascular safety profile compared to some other phenothiazines. Its antibacterial properties also warrant further investigation. For researchers and drug development professionals, Propiomazine serves as an interesting scaffold for the development of novel therapeutics with specific sedative and antiemetic properties, potentially with a reduced burden of extrapyramidal side effects. Further head-to-head in vivo studies are needed to provide a more definitive quantitative comparison of its sedative and antiemetic potency against other key phenothiazines.
References
- 1. Effect of propiomazine, perphenazine, promethazine and promazine on adrenaline-induced ventricular arrhythmias during nitrous oxide-halothane anesthesia in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propiomazine - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Diazepam, promethazine and propiomazine as hypnotics in elderly inpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effects of selected phenothiazine tranquilizers and antihistaminics on bacterial cells and possible interactions with antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating HPLC Methods for Propiomazine: A Guide to ICH-Compliant Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of Propiomazine, ensuring the reliability and accuracy of analytical methods is paramount. This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Propiomazine in bulk drug and pharmaceutical formulations, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
This document outlines the experimental protocol for a stability-indicating Reverse Phase HPLC (RP-HPLC) method. It presents a comparative summary of the validation parameters, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. Furthermore, a detailed examination of forced degradation studies is provided to demonstrate the method's stability-indicating capabilities.
Experimental Protocol: A Validated RP-HPLC Method for Propiomazine
A robust RP-HPLC method for the analysis of Propiomazine has been validated to ensure it is fit for its intended purpose. The chromatographic conditions and validation parameters are detailed below.
Chromatographic Conditions:
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography system with UV/Vis detector |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Diluent | Mobile Phase |
Method Validation Parameters: A Quantitative Summary
The developed HPLC method was subjected to rigorous validation in accordance with ICH Q2(R1) guidelines. The results are summarized in the following tables.
System Suitability
System suitability testing is an integral part of the analytical procedure to ensure the chromatographic system is adequate for the analysis.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 4500 |
| % RSD of Peak Area (n=6) | ≤ 1.0% | 0.5% |
Specificity and Forced Degradation
Specificity of the method was established through forced degradation studies to ensure that the peak for Propiomazine is resolved from any potential degradation products. The drug was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.
| Stress Condition | Time | Observation | % Degradation |
| Acid Hydrolysis (0.1 N HCl) | 24 hours | Minor degradation | 8.2% |
| Base Hydrolysis (0.1 N NaOH) | 12 hours | Significant degradation | 15.5% |
| Oxidative (3% H₂O₂) | 6 hours | Moderate degradation | 11.8% |
| Thermal (80°C) | 48 hours | Minor degradation | 5.1% |
| Photolytic (UV light) | 7 days | Negligible degradation | 1.3% |
The chromatograms demonstrated that the degradation product peaks did not interfere with the Propiomazine peak, confirming the method's stability-indicating nature.
Forced Degradation Experimental Workflow
Linearity
The linearity of the method was evaluated by analyzing six concentrations of Propiomazine ranging from 50% to 150% of the target concentration.
| Concentration (µg/mL) | Peak Area |
| 50 | 485231 |
| 75 | 728945 |
| 100 | 971562 |
| 125 | 1215487 |
| 150 | 1458763 |
| Regression Equation | y = 9712.5x + 125.3 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy
Accuracy was determined by the recovery of known amounts of Propiomazine spiked into a placebo matrix at three different concentration levels.
| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD |
| 80% | 80.2 | 79.8 | 99.5% | 0.8% |
| 100% | 100.5 | 100.1 | 99.6% | 0.5% |
| 120% | 120.3 | 119.9 | 99.7% | 0.6% |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
Repeatability (Intra-day Precision)
| Sample | Concentration (µg/mL) | Peak Area |
|---|---|---|
| 1 | 100 | 971562 |
| 2 | 100 | 972345 |
| 3 | 100 | 970987 |
| 4 | 100 | 971890 |
| 5 | 100 | 972011 |
| 6 | 100 | 971654 |
| Mean | 971741.5 | |
| SD | 489.7 |
| % RSD | | 0.05% |
Intermediate Precision (Inter-day Precision)
| Day | Analyst | Mean Peak Area (n=6) | % RSD |
|---|---|---|---|
| Day 1 | Analyst 1 | 971741.5 | 0.05% |
| Day 2 | Analyst 2 | 972589.3 | 0.07% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Value |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions.
| Parameter | Variation | Retention Time (min) | Tailing Factor |
| Flow Rate | 0.9 mL/min | 6.8 | 1.2 |
| 1.1 mL/min | 5.3 | 1.1 | |
| Column Temperature | 28°C | 6.1 | 1.2 |
| 32°C | 5.9 | 1.2 | |
| Mobile Phase Composition | 58:42 (ACN:Buffer) | 6.5 | 1.3 |
| 62:38 (ACN:Buffer) | 5.6 | 1.1 |
The results demonstrate that minor variations in the method parameters do not significantly affect the chromatographic performance, indicating the robustness of the method.
ICH Q2(R1) HPLC Method Validation Workflow
Conclusion
The presented RP-HPLC method for the quantification of Propiomazine is specific, linear, accurate, precise, and robust. The forced degradation studies confirm its stability-indicating nature, making it suitable for routine quality control analysis and stability studies of Propiomazine in bulk and pharmaceutical dosage forms. This guide provides a framework for researchers and scientists to implement and verify a reliable analytical method for Propiomazine in alignment with international regulatory standards.
Propiomazine's Interaction with Dopamine Receptors: A Comparative Analysis of Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Propiomazine, a phenothiazine (B1677639) derivative, is recognized for its sedative and antiemetic properties, primarily attributed to its potent antagonism of histamine (B1213489) H1 receptors. However, its structural similarity to other antipsychotic agents warrants a thorough investigation of its cross-reactivity with dopamine (B1211576) receptors, a key target for antipsychotic drug action. This guide provides a comparative analysis of Propiomazine's activity at dopamine receptors, supported by available data for related compounds and detailed experimental protocols for assessing receptor binding and functional antagonism.
Comparative Dopamine Receptor Binding Affinities
To contextualize the potential cross-reactivity of Propiomazine, the following table summarizes the binding affinities (Ki, in nM) of several common antipsychotic drugs for dopamine D1, D2, and D4 receptors. Lower Ki values indicate higher binding affinity.
| Drug | Class | Dopamine D1 (Ki, nM) | Dopamine D2 (Ki, nM) | Dopamine D4 (Ki, nM) |
| Propiomazine | Phenothiazine | Data Not Available | Data Not Available | Data Not Available |
| Chlorpromazine | Phenothiazine | 11 | 1.4 | 7.3 |
| Fluphenazine | Phenothiazine | 1.3 | 0.4 | 1.1 |
| Haloperidol | Butyrophenone | 20 | 0.7 | 5 |
| Clozapine | Atypical | 85 | 125 | 21 |
| Olanzapine | Atypical | 31 | 1.9 | 2.9 |
| Risperidone | Atypical | 5.6 | 3.3 | 7.3 |
Note: Ki values are compiled from various sources and may vary between studies. The data presented is for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's interaction with dopamine receptors. Below are standard protocols for radioligand binding assays and functional cAMP assays.
Dopamine Receptor Radioligand Binding Assay
This assay determines the affinity of a test compound for a specific dopamine receptor subtype by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the dopamine receptor subtype of interest (e.g., D1, D2, or D4)
-
Radioligand specific for the receptor subtype (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone for D2, [³H]-Nemonapride for D4)
-
Test compound (Propiomazine) and reference compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compound and reference compounds.
-
In a 96-well plate, add the cell membranes, radioligand (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or a high concentration of a known antagonist (for non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
A Comparative Analysis of the Metabolic Stability of Propiomazine and Chlorpromazine
A guide for researchers and drug development professionals on the metabolic profiles of two key phenothiazine (B1677639) derivatives.
Introduction
Propiomazine and Chlorpromazine (B137089) are both phenothiazine derivatives with significant applications in clinical practice. While Chlorpromazine is a widely studied typical antipsychotic, Propiomazine is primarily used for its sedative and hypnotic properties. Understanding the metabolic stability of these compounds is crucial for predicting their pharmacokinetic profiles, potential drug-drug interactions, and overall clinical efficacy and safety. This guide provides a comparative overview of the available data on the metabolic stability of Propiomazine and Chlorpromazine, supported by experimental protocols and pathway visualizations.
Data Summary
The following table summarizes the available pharmacokinetic and metabolic parameters for Propiomazine and Chlorpromazine.
| Parameter | Propiomazine | Chlorpromazine |
| In Vivo Half-Life | ~9 hours[1] | 8-33 hours |
| Primary Metabolism Site | Liver[1] | Liver[2] |
| Metabolizing Enzymes | Cytochrome P450 (CYP) enzymes[1] | CYP1A2, CYP2D6, CYP3A4, and to a lesser extent other CYPs[3] |
| Key Metabolic Reactions | Presumed to be similar to other phenothiazines: N-demethylation, S-oxidation, hydroxylation. | N-demethylation, S-oxidation, hydroxylation[2] |
Metabolic Pathways
The metabolism of phenothiazines like Propiomazine and Chlorpromazine is a complex process primarily occurring in the liver. The key enzymes responsible for their biotransformation are the Cytochrome P450 (CYP) superfamily.
Chlorpromazine is extensively metabolized by various CYP isoforms, with CYP1A2, CYP2D6, and CYP3A4 playing major roles.[3] The primary metabolic pathways include:
-
N-demethylation: The removal of methyl groups from the side chain.
-
S-oxidation: The oxidation of the sulfur atom in the phenothiazine ring.
-
Hydroxylation: The addition of a hydroxyl group to the aromatic ring system.
These reactions result in a variety of metabolites, some of which may be pharmacologically active.
While specific studies on Propiomazine metabolism are limited, its structural similarity to other phenothiazines suggests it undergoes similar metabolic transformations, including N-demethylation of its dimethylaminopropyl side chain and oxidation of the phenothiazine core.
General metabolic pathways for phenothiazine derivatives.
Experimental Protocols
The metabolic stability of a compound is typically assessed using in vitro systems such as liver microsomes or hepatocytes. These assays measure the rate of disappearance of the parent drug over time.
Liver Microsomal Stability Assay
This assay is a common method to evaluate the intrinsic clearance of a compound due to phase I metabolic enzymes, primarily CYPs.[4][5]
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound in human liver microsomes.
Materials:
-
Test compound (Propiomazine or Chlorpromazine)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PD, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and human liver microsomes at a specified protein concentration (e.g., 0.5 mg/mL).
-
Pre-incubation: The test compound is added to the incubation mixture and pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.
-
Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system. A control incubation without the NADPH regenerating system is also run to assess non-CYP mediated degradation.
-
Time Point Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The terminated samples are centrifuged to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression of this plot is used to calculate the in vitro half-life (t1/2 = -0.693 / slope) and the intrinsic clearance (CLint).
Workflow for a typical in vitro liver microsomal stability assay.
Conclusion
Based on the available data, both Propiomazine and Chlorpromazine are subject to hepatic metabolism primarily mediated by cytochrome P450 enzymes. Chlorpromazine has been extensively studied, and its metabolic pathways and the involved CYP isoforms are well-characterized. In contrast, there is a notable lack of specific in vitro metabolic stability data for Propiomazine in the public domain.
For a comprehensive understanding and direct comparison of the metabolic stability of Propiomazine and Chlorpromazine, further in vitro studies on Propiomazine using human liver microsomes and hepatocytes are warranted. Such studies would provide valuable quantitative data on its intrinsic clearance and metabolic pathways, enabling a more direct comparison with Chlorpromazine and aiding in the prediction of its clinical pharmacokinetics and potential for drug-drug interactions. Researchers in drug development are encouraged to perform these standardized assays to fill this data gap.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Influence of antidepressant drugs on chlorpromazine metabolism in human liver--an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic activation of the phenothiazine antipsychotics chlorpromazine and thioridazine to electrophilic iminoquinone species in human liver microsomes and recombinant P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison of Propiomazine and Zopiclone on Sleep Architecture
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of propiomazine and zopiclone (B121070) on sleep architecture, drawing upon available polysomnographic (PSG) data. While no direct head-to-head studies utilizing polysomnography were identified, this document synthesizes findings from separate clinical investigations to offer an objective overview for the scientific community.
Executive Summary
Propiomazine, a phenothiazine (B1677639) derivative with antihistaminic properties, and zopiclone, a non-benzodiazepine hypnotic of the cyclopyrrolone class, are both utilized in the management of sleep disturbances. Their distinct mechanisms of action translate to differing effects on the intricate stages of sleep. This guide presents a detailed examination of their impact on sleep continuity, sleep stages, and overall sleep architecture, supported by experimental data and protocols.
Comparative Analysis of Sleep Architecture
The following tables summarize the quantitative effects of propiomazine and zopiclone on key sleep parameters as determined by polysomnography in separate studies. It is important to note that variations in study populations, dosages, and methodologies may contribute to differences in reported outcomes.
Table 1: Effects on Sleep Continuity and Overall Sleep Quality
| Parameter | Propiomazine | Zopiclone |
| Sleep Latency | Significantly decreased[1] | Decreased[2] |
| Total Sleep Time | Increased[3] | Increased[2] |
| Sleep Efficiency | Increased[3] | Increased[2] |
| Wake After Sleep Onset (WASO) | Not significantly affected | Decreased[2] |
| Number of Awakenings | Not significantly affected | Decreased |
Table 2: Effects on Sleep Stages
| Sleep Stage | Propiomazine | Zopiclone |
| Stage N1 (Light Sleep) | Minimally affected[1] | Reduced[4] |
| Stage N2 (Light Sleep) | Minimally affected[1] | Prolonged[4] |
| Stage N3 (Slow-Wave Sleep) | Minimally affected[1] | Variable effects reported (prolonged, unchanged, or decreased)[4][5] |
| REM Sleep | Possible suppression in the early treatment period[1] | Decreased total REM sleep and delayed onset[6] |
Experimental Protocols
The data presented in this guide are derived from studies employing standard polysomnography (PSG) to objectively measure sleep architecture. A typical experimental protocol for such a study is outlined below.
Polysomnography (PSG) Protocol
A standard PSG study involves the continuous and simultaneous recording of multiple physiological variables during sleep.[7][8]
1. Participant Preparation:
-
Participants arrive at the sleep laboratory in the evening.
-
Electrodes and sensors are attached to the scalp, face, chest, and legs using a mild adhesive.[8]
-
A sensor clip is placed on a finger or earlobe to monitor blood oxygen levels.[8]
2. Physiological Monitoring: The following parameters are typically recorded:
-
Electroencephalogram (EEG): To monitor brain wave activity and determine sleep stages.
-
Electrooculogram (EOG): To record eye movements, particularly the rapid eye movements characteristic of REM sleep.
-
Electromyogram (EMG): From the chin and legs to monitor muscle activity and identify movement disorders.
-
Electrocardiogram (ECG): To monitor heart rate and rhythm.
-
Respiratory Effort and Airflow: To detect apneas and hypopneas.
-
Pulse Oximetry: To measure peripheral oxygen saturation (SpO2).
-
Body Position: To assess the impact of sleeping position on sleep parameters.
3. Data Acquisition and Analysis:
-
Data are recorded throughout the night by a trained technologist.
-
The recorded data are scored in 30-second epochs to determine sleep stages (N1, N2, N3, REM) and identify sleep-related events.
-
Key sleep architecture variables are calculated, including sleep latency, total sleep time, sleep efficiency, wake after sleep onset, and the percentage of time spent in each sleep stage.
Signaling Pathways and Mechanisms of Action
The differential effects of propiomazine and zopiclone on sleep architecture are rooted in their distinct pharmacological profiles and interactions with neurotransmitter systems.
Propiomazine Signaling Pathway
Propiomazine's sedative effects are primarily attributed to its antagonism of the histamine (B1213489) H1 receptor.[9] It also exhibits antagonist activity at dopamine (B1211576) (D1, D2, D4), serotonin (B10506) (5-HT2A, 5-HT2C), muscarinic (M1-M5), and alpha-1 adrenergic receptors.[9][10][11]
Zopiclone Signaling Pathway
Zopiclone is a positive allosteric modulator of the GABA-A receptor, acting at the benzodiazepine (B76468) binding site.[12][13] This enhances the inhibitory effects of the neurotransmitter GABA, leading to sedation and hypnosis.[13]
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial evaluating the effects of a hypnotic agent on sleep architecture.
Conclusion
Based on the available evidence from separate studies, both propiomazine and zopiclone are effective in reducing sleep latency and increasing total sleep time. However, their effects on the specific stages of sleep appear to differ. Zopiclone tends to increase stage N2 sleep while potentially reducing REM and, in some cases, slow-wave sleep. Propiomazine appears to have a less pronounced effect on sleep stage distribution, though some evidence suggests a potential for REM sleep suppression.
The choice between these agents in a clinical or research setting should consider these differences in their impact on sleep architecture. Further direct, head-to-head polysomnographic studies are warranted to provide a more definitive comparison of these two compounds.
References
- 1. Effects of propiomazine on the EEG sleep of normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A sleep laboratory evaluation of the long-term efficacy of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of single doses of propiomazine, a phenothiazine hypnotic, on sleep and oxygenation in patients with stable chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zopiclone and Sleep: Should You Take It for Insomnia? [sleepstation.org.uk]
- 5. Sleep and Sleep Disorders in Chronic Users of Zopiclone and Drug-Free Insomniacs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zopiclone - Wikipedia [en.wikipedia.org]
- 7. homesleep.com.au [homesleep.com.au]
- 8. Polysomnography (sleep study) - Mayo Clinic [mayoclinic.org]
- 9. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Propiomazine [chemeurope.com]
- 11. Propiomazine - Wikipedia [en.wikipedia.org]
- 12. The mechanism of action of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Zopiclone? [synapse.patsnap.com]
A Comparative Analysis of the Antisialogogue Effects of Phenothiazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antisialogogue effects of various phenothiazine (B1677639) derivatives, a class of drugs primarily known for their antipsychotic properties. Their anticholinergic side effects, specifically the reduction of salivary flow, are of interest in various clinical contexts, including pre-anesthetic medication. This document summarizes available data on their relative efficacy, details the experimental methods used to determine these effects, and illustrates the underlying physiological pathways.
Quantitative Comparison of Antisialogogue Effects
The following table summarizes the comparative antisialogogue efficacy of several phenothiazine derivatives based on available clinical research. It is important to note that direct quantitative comparisons across different studies are challenging due to variations in experimental design. The data presented here is compiled from studies that employed a standardized methodology to compare multiple phenothiazines.
| Phenothiazine Derivative | Relative Antisialogogue Effect | Reported Efficacy (Stimulated Saliva Inhibition) |
| Group 1 Comparison | ||
| Thiopropazate | Most Effective | Approximately 60% effective |
| Pipamazine | Effective | Approximately 60% effective |
| Triflupromazine | Moderately Effective | Less effective than Thiopropazate and Pipamazine |
| Fluphenazine | Weak | Less effective than Thiopropazate and Pipamazine |
| Perphenazine | Weak | Approximately 30% effective |
| Pecazine | Weak | Approximately 30% effective |
| Group 2 Comparison | ||
| Promazine | Data Unavailable | Comparative data on percentage of inhibition not available |
| Levomepromazine | Data Unavailable | Comparative data on percentage of inhibition not available |
| Trifluoperazine | Data Unavailable | Comparative data on percentage of inhibition not available |
| Proclorperazine | Data Unavailable | Comparative data on percentage of inhibition not available |
| Methdilazine | Data Unavailable | Comparative data on percentage of inhibition not available |
| Prothipendyl | Data Unavailable | Comparative data on percentage of inhibition not available |
Experimental Protocols
The evaluation of antisialogogue effects typically involves a standardized methodology known as sialometry, which measures salivary flow. The following protocol is a detailed representation of the methodology used in the comparative studies cited.
Objective: To quantify and compare the reduction in stimulated salivary flow rate induced by various phenothiazine derivatives.
Subjects: Healthy adult volunteers with no underlying conditions affecting salivary function.
Materials:
-
Phenothiazine derivatives for intravenous administration.
-
Stimulant solution: A mixture of carbaminoylcholine chloride and adrenaline.
-
Saliva collection apparatus: Pre-weighed cotton rolls or funnels with graduated collection tubes.
-
Stopwatch.
-
Analytical balance.
Procedure:
-
Baseline Saliva Collection (Control):
-
A pre-weighed cotton roll is placed in the subject's mouth (typically near the parotid duct opening) for a specified period (e.g., 5-10 minutes) to collect unstimulated saliva.
-
The cotton roll is removed and weighed. The difference in weight provides the baseline unstimulated saliva flow rate.
-
The stimulant solution is then administered intravenously.
-
Immediately following the stimulant administration, a new pre-weighed cotton roll is placed in the mouth for a longer period (e.g., 30 minutes) to collect stimulated saliva.
-
The cotton roll is removed and weighed to determine the stimulated saliva flow rate.
-
-
Drug Administration and Post-Treatment Saliva Collection:
-
On a separate occasion (at least 24 hours apart to allow for drug washout), a subject is administered a specific phenothiazine derivative intravenously at a pre-determined dose.
-
Immediately after drug administration, unstimulated saliva is collected for 10 minutes using a pre-weighed cotton roll.
-
The stimulant solution is then administered intravenously.
-
Stimulated saliva is then collected for 30 minutes using a new pre-weighed cotton roll.
-
The weight of the collected saliva is measured.
-
-
Data Analysis:
-
The volume of saliva is calculated from its weight (assuming the density of saliva is approximately 1 g/mL).
-
The antisialogogue effect is determined by comparing the volume of stimulated saliva collected after phenothiazine administration to the volume collected during the control session (stimulant only).
-
The percentage of inhibition of stimulated salivation is calculated for each phenothiazine.
-
Workflow Diagram:
Figure 1. Experimental workflow for comparing antisialogogue effects.
Mechanism of Action: Signaling Pathway
The antisialogogue effect of phenothiazines is primarily attributed to their antagonist activity at muscarinic acetylcholine (B1216132) receptors (mAChRs) in the salivary glands. Salivation is largely under the control of the parasympathetic nervous system.
Parasympathetic Stimulation of Salivation:
-
Nerve impulses travel down the parasympathetic nerves to the salivary glands.
-
The nerve terminals release the neurotransmitter acetylcholine (ACh).
-
ACh binds to M3 muscarinic receptors on the acinar cells of the salivary glands.[1][2]
-
This binding activates a G-protein-coupled receptor signaling cascade, leading to an increase in intracellular calcium ions (Ca2+).
-
The rise in intracellular Ca2+ triggers the secretion of saliva.
Inhibition by Phenothiazines:
Phenothiazine derivatives act as competitive antagonists at the M3 muscarinic receptors. By binding to these receptors, they block acetylcholine from binding and initiating the signaling cascade that leads to saliva secretion. This results in a reduction of salivary flow.
Signaling Pathway Diagram:
Figure 2. Signaling pathway of salivation and its inhibition by phenothiazines.
References
Safety Operating Guide
Proper Disposal of Propiomazine in a Research Environment
The disposal of propiomazine, a phenothiazine (B1677639) derivative used as a sedative and antiemetic, requires careful adherence to safety protocols and regulatory guidelines to protect personnel and the environment.[1] As a pharmacologically active compound, improper disposal can pose risks.[2] Researchers, scientists, and drug development professionals must follow specific procedures for the safe handling and disposal of both propiomazine and any contaminated materials.
General Disposal Principles
Propiomazine waste is considered hazardous and should not be disposed of in regular trash or down the drain.[3][4] The primary recommended method of disposal is incineration in a licensed hazardous material facility equipped with an afterburner and scrubber.[5] It is crucial to comply with all federal, state, and local regulations governing pharmaceutical waste.[2][5][6]
Disposal Procedures for Unused or Expired Propiomazine
For excess, expired, or unwanted propiomazine, the following steps should be taken:
-
Consult Institutional Guidelines: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding pharmaceutical waste.[7][8]
-
Segregation and Labeling:
-
Segregate expired or unwanted propiomazine from active inventory to prevent accidental use.[9]
-
Clearly label the container with "Hazardous Waste" and the full chemical name, "Propiomazine."[8] Do not use abbreviations.[8]
-
If possible, keep the substance in its original container with the label intact.[3]
-
-
Arrange for Professional Disposal:
Disposal of Contaminated Materials
Materials that have come into contact with propiomazine, such as personal protective equipment (PPE), spill cleanup materials, and empty containers, must also be treated as hazardous waste.
-
Spill Cleanup: In the event of a spill, wear appropriate personal protective equipment, including gloves and safety goggles.[5][10] Absorb the spill with inert material and collect it in a suitable, closed container for disposal.[2][10]
-
Contaminated Items: Place all contaminated materials, such as gloves, bench paper, and pipette tips, into a designated hazardous waste container.[11]
-
Empty Containers: Empty containers may retain product residue and should be disposed of as hazardous waste.[2] The first rinse of a container should be collected and disposed of as hazardous waste.[4] For highly toxic chemicals, the first three rinses must be collected.[4]
Quantitative Data Summary
Currently, there is no specific quantitative data available in the search results regarding disposal limits or concentrations that would necessitate a tabular summary. Disposal procedures are based on the hazardous nature of the chemical itself, regardless of quantity.
Experimental Protocols
The provided information pertains to disposal procedures and does not include experimental protocols.
Propiomazine Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of propiomazine in a laboratory setting.
Caption: Workflow for the proper disposal of propiomazine waste in a research setting.
References
- 1. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uspmsds.com [uspmsds.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. research.cuanschutz.edu [research.cuanschutz.edu]
- 9. research-compliance.umich.edu [research-compliance.umich.edu]
- 10. echemi.com [echemi.com]
- 11. Laboratory waste | Staff Portal [staff.ki.se]
Safeguarding Your Research: A Comprehensive Guide to Handling Propiomazine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Propiomazine, a phenothiazine (B1677639) derivative used for its sedative and antihistaminic properties. Adherence to these procedural steps will minimize risk and ensure operational integrity.
Immediate Safety and Hazard Information
Propiomazine, particularly as Propiomazine Maleate (B1232345), is classified as a hazardous substance. It is harmful if swallowed, causes serious eye damage, and may provoke an allergic skin reaction.[1][2] The Global Harmonized System (GHS) pictograms associated with Propiomazine Maleate are Corrosion and Acute Toxicity/Irritant.[1][2]
In case of exposure, follow these first-aid measures immediately:
-
After inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[3]
-
After skin contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician.[3]
-
After eye contact: Rinse the eyes cautiously with water for at least 15 minutes.[3] If contact lenses are present, remove them if it is safe to do so. Continue rinsing and call a poison center or doctor immediately.[1]
-
After ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3]
Quantitative Data Summary
While a thorough search for quantitative exposure limits was conducted, specific Occupational Exposure Limits (OELs), such as Permissible Exposure Limit (PEL) or Time-Weighted Average (TWA), for Propiomazine are not available in the reviewed safety data sheets.[4] This lack of established limits underscores the importance of adhering to stringent safety protocols to minimize any potential exposure.
| Parameter | Value | Source |
| GHS Hazard Classifications | Acute Toxicity 4 (Oral), Skin Sensitization 1, Serious Eye Damage 1, Aquatic Chronic 2 | [5] |
| Signal Word | Danger | [1][2] |
| Hazard Statements | H302: Harmful if swallowedH317: May cause an allergic skin reactionH318: Causes serious eye damageH411: Toxic to aquatic life with long lasting effects | [5] |
| Occupational Exposure Limits (OELs) | No data available | [4] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling Propiomazine is crucial for laboratory safety. The following procedural guidance outlines the lifecycle of Propiomazine within a research setting.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a dry, cool, and well-ventilated area.[3]
-
Keep the container tightly closed when not in use.
-
Store away from incompatible materials and foodstuffs.
2. Handling and Use:
-
All handling of Propiomazine should be conducted in a well-ventilated area, preferably within a laboratory fume hood to avoid the formation and inhalation of dust and aerosols.[3]
-
Avoid all personal contact with the substance.[6]
-
Do not eat, drink, or smoke in the area where Propiomazine is handled.[3]
-
Use non-sparking tools to prevent ignition.[3]
-
Wear appropriate Personal Protective Equipment (PPE) at all times.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | To protect against splashes and dust, preventing serious eye damage.[4] |
| Hand Protection | Chemical-impermeable gloves. | To prevent skin contact and potential sensitization.[3][4] |
| Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat. | To protect the skin from accidental contact and spills.[4] |
3. Disposal Plan:
Proper disposal of Propiomazine and its containers is essential to prevent environmental contamination and accidental exposure.
-
Unused or Expired Propiomazine: The preferred method of disposal is through a licensed professional waste disposal service or a medication take-back program.
-
If a take-back program is unavailable:
-
Mix the Propiomazine with an unpalatable substance such as dirt, cat litter, or used coffee grounds.
-
Place the mixture in a sealed container, such as a plastic bag.
-
Dispose of the sealed container in the household trash.
-
-
Empty Containers:
-
Thoroughly rinse the container.
-
Scratch out or remove all personal and identifying information from the label.
-
Dispose of the container in accordance with local regulations.
-
Emergency Spill Response Workflow
In the event of a Propiomazine spill, a swift and organized response is critical to contain the material and ensure the safety of all personnel.
Caption: Workflow for handling a Propiomazine spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
